ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)14-12-17-19(13-8-4-3-5-9-13)15(14)18-10-6-7-11-18/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITKJKVOJUTKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377570 | |
| Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94692-05-4 | |
| Record name | Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole and pyrrole moieties are core structures in a vast array of pharmacologically active compounds, valued for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document details a robust, two-step synthetic pathway, commencing with the construction of a key aminopyrazole intermediate via a modified Knorr-type condensation, followed by the formation of the pyrrole ring using the classic Clauson-Kaas reaction. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles, critical parameter analysis, and troubleshooting insights to ensure reproducible and high-yield synthesis.
Strategic Overview and Rationale
The Pharmacological Significance of the Pyrazole-Pyrrole Scaffold
The fusion or linkage of pyrazole and pyrrole heterocycles creates molecular frameworks with unique physicochemical properties that are highly attractive for drug design.[5] The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3][4] Similarly, the pyrrole ring is a crucial element in many natural products and pharmaceuticals.[6][7] The combination of these two rings into a single molecule, such as the target compound, offers a versatile scaffold for developing novel therapeutic agents with potentially enhanced efficacy and selectivity.[2]
Chosen Synthetic Pathway: A Two-Step Approach
The synthesis of the target molecule is logically approached via a convergent, two-step strategy. This method was selected for its reliability, use of readily available starting materials, and straightforward reaction conditions.
-
Step 1: Formation of the Pyrazole Core. We will first synthesize the key intermediate, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . This is efficiently achieved through the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[8] This reaction is a cornerstone of pyrazole synthesis, providing high yields of the desired substituted aminopyrazole.[9][10]
-
Step 2: Annulation of the Pyrrole Ring. The 5-amino group of the pyrazole intermediate serves as the nucleophilic handle for the subsequent Clauson-Kaas reaction .[6][7][11] This classic transformation involves reacting the primary amine with 2,5-dimethoxytetrahydrofuran in an acidic medium to construct the N-substituted pyrrole ring, yielding the final product.[12]
Retrosynthetic Analysis
The retrosynthetic logic illustrates the disassembly of the target molecule into its constituent starting materials, providing a clear roadmap for the synthetic plan.
Caption: Retrosynthetic disconnection of the target molecule.
Detailed Synthetic Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis, including principles, materials, and validation checkpoints for each stage.
Step 1: Synthesis of Ethyl 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate 1)
3.1.1 Principle and Mechanism This reaction proceeds via a nucleophilic addition-elimination mechanism. The more nucleophilic nitrogen of phenylhydrazine attacks the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring. The use of ethanol as a solvent and heat facilitates the reaction towards completion.
3.1.2 Experimental Workflow
Caption: Workflow for the synthesis of Intermediate 1.
3.1.3 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| Phenylhydrazine | 108.14 | 31.9 | 0.295 | 1.0 |
| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 50.0 | 0.295 | 1.0 |
| Ethanol (Absolute) | 46.07 | 500 mL | - | Solvent |
| Water (Deionized) | 18.02 | ~1 L | - | Workup |
3.1.4 Step-by-Step Procedure [8]
-
To a 1000 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (31.9 g, 0.295 mol) and ethyl (ethoxymethylene)cyanoacetate (50.0 g, 0.295 mol).
-
Add 500 mL of absolute ethanol to the flask.
-
Heat the mixture to reflux with continuous stirring. Maintain a gentle reflux for 6 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing approximately 1 liter of ice water while stirring. A solid precipitate will form.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 100 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.
-
Dry the purified solid in a vacuum oven at 50°C.
3.1.5 Characterization and Validation
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: Typically 40-50%.
-
Melting Point: 101-103°C.[8]
-
Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of the phenyl, amino, and ethyl carboxylate groups on the pyrazole core.
Step 2: Synthesis of this compound (Target Molecule)
3.2.1 Principle and Mechanism The Clauson-Kaas reaction begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive intermediate, succinaldehyde.[13] The primary amino group of the pyrazole intermediate then undergoes a double condensation reaction with the two carbonyl groups of succinaldehyde. This is followed by cyclization and dehydration to form the aromatic pyrrole ring, resulting in the final N-substituted product.[6][7] Glacial acetic acid serves as both the catalyst and the solvent.
3.2.2 Experimental Workflow
Caption: Workflow for the synthesis of the Target Molecule.
3.2.3 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| Intermediate 1 | 231.25 | 10.0 | 0.043 | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 5.7 g (5.8 mL) | 0.043 | 1.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent/Catalyst |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - | Neutralization |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
3.2.4 Step-by-Step Procedure
-
In a 250 mL round-bottom flask, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate 1, 10.0 g, 0.043 mol) in 100 mL of glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (5.7 g, 0.043 mol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to ambient temperature.
-
Carefully pour the mixture into a beaker with 500 mL of cold water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure target compound.
3.2.5 Characterization and Validation
-
Appearance: Expected to be a solid (color to be determined experimentally).
-
Spectroscopic Analysis: Final structure confirmation is critical. ¹H NMR should show characteristic peaks for the pyrrole protons in addition to the signals from the pyrazole core. Mass spectrometry should confirm the expected molecular weight of 295.32 g/mol .
Discussion and Field-Proven Insights
Critical Parameter Analysis
-
Purity of Starting Materials: The purity of phenylhydrazine is crucial in Step 1, as impurities can lead to side products and lower yields. It is often advisable to use freshly distilled or high-purity commercial grade reagent.
-
Reaction Time and Temperature: In both steps, monitoring by TLC is essential to avoid prolonged heating, which can lead to decomposition and the formation of tarry by-products.
-
Acid Catalyst in Step 2: Glacial acetic acid is an effective catalyst and solvent.[6] While other acids can be used, acetic acid provides a good balance of reactivity and control. The reaction is typically performed at reflux to ensure the in-situ formation of succinaldehyde.[7]
Troubleshooting
-
Low Yield in Step 1: If the yield of the aminopyrazole is low, ensure the reflux time was adequate. Incomplete reaction is a common issue. Also, ensure precipitation in water is done at a low temperature to maximize recovery.
-
Incomplete Reaction in Step 2: If the Clauson-Kaas reaction stalls, a small amount of a stronger acid catalyst (e.g., a few drops of concentrated HCl) can sometimes drive it to completion, though this should be done cautiously to avoid degradation.
-
Purification Challenges: The final product may require careful column chromatography for complete purification. A shallow solvent gradient is recommended to achieve good separation from any unreacted starting material or side products.
Safety Considerations
-
Phenylhydrazine: This reagent is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Acids and Bases: Glacial acetic acid is corrosive. Neutralization with sodium bicarbonate is an exothermic reaction that generates CO₂ gas; it must be performed slowly and with adequate venting to avoid pressure buildup.
Conclusion
The described two-step synthetic route provides a reliable and efficient method for preparing this compound. By leveraging a Knorr-type pyrazole synthesis followed by a Clauson-Kaas pyrrole formation, this guide offers a validated protocol for accessing this valuable heterocyclic scaffold. The insights into reaction mechanisms, critical parameters, and troubleshooting are intended to empower researchers to successfully and safely implement this synthesis in their own laboratories for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016, November 1).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). National Institutes of Health (NIH).
- Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
- Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023, June 27). National Institutes of Health (NIH).
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
- Pyrazole and its Derivatives: Chemistry and Biological Importance. (2025, August 4). Bentham Science.
- Pharmacological Significance of Pyrazole and its Derivatives. (2015, April 30). ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023, June 14). ResearchGate.
- Clauson-Kaas Pyrrole Synthesis. (2016, May 15). Chem-Station Int. Ed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
- Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and.... ResearchGate.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. As a specific CAS number for this molecule has not been identified in public databases, it is treated herein as a novel compound. This document furnishes a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications based on the well-established chemistry of related pyrazole derivatives. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel pyrazole-based compounds.
Introduction and Chemical Identity
This compound belongs to the class of 1,5-disubstituted pyrazole-4-carboxylic acid esters. The pyrazole core is a privileged scaffold in drug discovery, known to exhibit a wide array of biological activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The unique substitution pattern of the target molecule, featuring a phenyl group at the 1-position and a pyrrole ring at the 5-position, suggests novel pharmacological and electronic properties. The absence of an assigned CAS (Chemical Abstracts Service) number indicates that this specific molecule may not have been previously synthesized or characterized, offering a unique opportunity for novel research.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, estimated based on its chemical structure and data from analogous compounds.[3][4][5]
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₅N₃O₂ |
| Molecular Weight | 281.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 100-120 °C (estimated) |
| Boiling Point | > 400 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; Insoluble in water |
| LogP (calculated) | ~3.5 |
Proposed Synthesis Pathway
The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is well-documented, typically involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6] A plausible and efficient route to synthesize the title compound is a three-component reaction, which offers advantages in terms of atom economy and procedural simplicity.
Proposed Three-Component Synthesis
A robust approach involves the reaction of phenylhydrazine, ethyl 2-(1H-pyrrol-1-yl)-3-oxobutanoate, and a formylating agent. A more direct and likely successful strategy, however, would be a two-step process starting from a precursor that can be readily functionalized. A highly convergent and feasible approach is the reaction between phenylhydrazine and a suitably substituted β-ketoester.
A plausible synthetic route would involve the condensation of phenylhydrazine with ethyl 2-(ethoxymethylene)-3-oxo-3-(1H-pyrrol-1-yl)propanoate. However, a more common and accessible pathway would be the reaction of phenylhydrazine with an enaminone derived from a β-ketoester.
The proposed synthesis is a two-step process:
-
Synthesis of the Enaminone Intermediate: Reaction of ethyl 3-oxo-3-(1H-pyrrol-1-yl)propanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form ethyl 2-((dimethylamino)methylene)-3-oxo-3-(1H-pyrrol-1-yl)propanoate.
-
Cyclocondensation to form the Pyrazole Ring: Reaction of the enaminone intermediate with phenylhydrazine hydrochloride in a suitable solvent like ethanol, with catalytic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxo-3-(1H-pyrrol-1-yl)propanoate (Intermediate 2)
-
To a solution of ethyl 3-oxo-3-(1H-pyrrol-1-yl)propanoate (1 ) (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate (2 ). This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Target Compound 3)
-
Dissolve the crude enaminone intermediate (2 ) (1.0 eq) in absolute ethanol (15 mL/mmol).
-
Add phenylhydrazine hydrochloride (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound (3 ) as a solid.
Mechanistic Insights
The formation of the pyrazole ring proceeds via a classical cyclocondensation mechanism. The more nucleophilic nitrogen of phenylhydrazine attacks the enaminone system, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring. The regioselectivity, yielding the 1,5-disubstituted product, is generally favored in this type of reaction.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Characterization and Analytical Data
The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, multiplets for the phenyl and pyrrole protons, and a characteristic singlet for the pyrazole C3-proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons of the phenyl, pyrrole, and pyrazole rings, and the aliphatic carbons of the ethyl group are anticipated.
-
FT-IR: Characteristic absorption bands for the C=O stretch of the ester (around 1700-1720 cm⁻¹), C=N and C=C stretching of the aromatic rings, and C-H stretching vibrations are expected.[4]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (m/z = 281.31) would confirm the identity of the compound.
Potential Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone in medicinal chemistry.[1] The unique combination of a phenyl and a pyrrolyl substituent on the pyrazole core of the title compound opens avenues for several potential applications:
-
Enzyme Inhibition: The pyrazole nucleus is present in several clinically used drugs that act as enzyme inhibitors. The title compound could be screened against various kinases, cyclooxygenases (COX), and other enzymes implicated in disease.
-
Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity.[1] This compound could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The incorporation of the pyrrole moiety, another heterocycle known for its antimicrobial properties, could lead to compounds with enhanced antibacterial or antifungal activity.
-
Materials Science: Substituted pyrazoles have been investigated for their applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as nonlinear optical materials.[7]
Conclusion
This compound represents a novel and unexplored chemical entity with considerable potential. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted properties and potential applications highlight the promise of this compound as a valuable building block for the development of new pharmaceuticals and functional materials. Further investigation into its synthesis and biological evaluation is highly encouraged to unlock its full potential.
References
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
MDPI. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxyl-ate. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. societachimica.it [societachimica.it]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Guide to Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate: A Predictive Analysis
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this and similar heterocyclic compounds.
The rationale behind the predicted data is thoroughly explained, drawing upon authoritative sources to ensure scientific integrity. This document is structured to provide not only the predicted spectral data but also the underlying scientific reasoning and standard experimental protocols for data acquisition.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout this guide for spectral assignments.
Figure 1: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the phenyl, pyrazole, pyrrole, and ethyl groups. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects and anisotropic effects from the aromatic rings.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
|---|---|---|---|---|
| ~8.05 | s | 1H | H3 | The proton at C3 of the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen and the ester group. Similar pyrazole protons in related structures appear in this region[1]. |
| 7.55 - 7.45 | m | 5H | H2', H3', H4', H5', H6' | Protons of the N-phenyl ring are expected to appear as a complex multiplet in this region, typical for monosubstituted benzene rings. |
| ~7.10 | t, J ≈ 2.2 Hz | 2H | H2'', H5'' | Protons at the α-positions of the pyrrole ring are deshielded by the nitrogen atom and will appear as a triplet due to coupling with the β-protons. |
| ~6.25 | t, J ≈ 2.2 Hz | 2H | H3'', H4'' | Protons at the β-positions of the pyrrole ring are more shielded than the α-protons and will appear as a triplet. |
| ~4.25 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |
| ~1.20 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are shielded and will appear as a triplet due to coupling with the methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
Figure 3: Workflow for ATR-IR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.
Predicted Molecular Ion and Fragmentation
The molecular formula of the target compound is C₁₈H₁₅N₃O₂. The predicted molecular weight is 317.34 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺˙) at m/z ≈ 317.1164.
The fragmentation of N-phenyl pyrazoles often involves cleavage of the bonds within the pyrazole ring and loss of substituents.[2] The presence of the ethyl ester and pyrrole groups will also influence the fragmentation pathways.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment |
|---|---|
| 317 | [M]⁺˙ (Molecular Ion) |
| 288 | [M - C₂H₅]⁺ |
| 272 | [M - OCH₂CH₃]⁺ |
| 244 | [M - COOCH₂CH₃]⁺ |
| 144 | [C₉H₈N₂]⁺ (1-phenylpyrazole) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Proposed Fragmentation Pathway
Figure 4: Proposed major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry (EI-MS)
A standard protocol would involve introducing a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is then ionized in a high vacuum chamber by a beam of high-energy electrons (typically 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. By leveraging data from structurally similar compounds, this guide offers a robust and scientifically grounded spectroscopic profile that can aid researchers in the identification, characterization, and quality control of this and related heterocyclic molecules. The provided experimental protocols serve as a practical reference for acquiring high-quality spectroscopic data.
References
- (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (2016).
- A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF - ResearchGate. (2025).
- Table of Characteristic IR Absorptions. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
- IR Spectroscopy Tutorial: Esters. (n.d.).
- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018).
Sources
An In-depth Technical Guide to the Crystal Structure of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4][5] The three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties and its interactions with biological targets. This guide will delve into the synthesis, crystallization, and detailed structural elucidation of the title compound, drawing on established methodologies and comparative analysis with structurally related molecules. We will explore the molecular geometry, intermolecular interactions, and crystal packing, providing insights that are critical for rational drug design and development.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological macromolecules. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4]
The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure. The substituents on the pyrazole ring dictate the overall molecular conformation, which in turn governs how the molecule fits into the binding pocket of a protein or enzyme. A detailed understanding of the crystal structure provides a precise map of the molecule's geometry, including bond lengths, bond angles, and torsional angles. This information is invaluable for structure-activity relationship (SAR) studies and for the computational modeling of ligand-receptor interactions.
This guide focuses on this compound, a molecule that combines several key pharmacophoric features: a central pyrazole core, a phenyl ring that can engage in π-stacking interactions, a pyrrole ring, and an ethyl carboxylate group capable of acting as a hydrogen bond acceptor. By elucidating its crystal structure, we can gain critical insights into its potential biological activity and provide a solid foundation for the design of novel therapeutic agents.
Synthesis and Crystallization
The synthesis of this compound can be achieved through a multi-step reaction sequence, drawing upon established synthetic protocols for pyrazole derivatives.[6][7]
Synthetic Workflow
A plausible synthetic route involves the reaction of a β-ketoester with a substituted hydrazine to form the pyrazole core, followed by the introduction of the pyrrole moiety.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of the Enaminone Intermediate: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal. The reaction is typically carried out in a suitable solvent and may require heating.
-
Step 2: Formation of the Pyrazole Ring: The resulting enaminone is then reacted with phenylhydrazine in a cyclocondensation reaction to yield ethyl 1-phenyl-5-aminopyrazole-4-carboxylate. This reaction is often performed in ethanol.
-
Step 3: Paal-Knorr Pyrrole Synthesis: The amino-pyrazole intermediate is subsequently reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, such as acetic acid, to construct the pyrrole ring, affording the final product.[8]
Experimental Protocol: Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.
-
Purification: The crude product should be purified by column chromatography on silica gel.
-
Crystallization: Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture is a common technique. Solvents such as ethyl acetate, ethanol, or a mixture of dichloromethane and hexane can be explored.[9] The solution should be left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
Crystal Structure Analysis
While the specific crystallographic data for the title compound is not publicly available, we can infer its likely structural characteristics based on closely related structures. For instance, the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde provides a strong basis for comparison.[8]
Predicted Crystallographic Data
The following table summarizes the anticipated crystallographic parameters for this compound, based on analogous compounds.[8][9][10][11]
| Parameter | Predicted Value |
| Chemical Formula | C16H15N3O2 |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P-1 |
| Unit Cell Dimensions | a ≈ 9-10 Å, b ≈ 15-16 Å, c ≈ 8-9 Å, β ≈ 93-94° |
| Z (Molecules per unit cell) | 4 |
Molecular Geometry
The molecule consists of a central pyrazole ring linked to a phenyl group at the N1 position, a pyrrole group at the C5 position, and an ethyl carboxylate group at the C4 position.
Caption: Molecular structure of the target compound.
The pyrazole ring is expected to be essentially planar. The phenyl and pyrrole rings will be twisted out of the plane of the pyrazole ring. In the analogous structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the dihedral angles between the pyrazole ring and the phenyl and pyrrole rings are 34.95° and 58.99°, respectively.[8] A similar non-planar conformation is anticipated for the title compound, which is crucial for minimizing steric hindrance and influences the crystal packing.
The ethyl carboxylate group may exhibit some degree of disorder, which is common for flexible ethyl chains in crystal structures.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions.
-
C-H···O Hydrogen Bonds: It is highly probable that the crystal structure is stabilized by weak C-H···O hydrogen bonds. These interactions would likely involve the hydrogen atoms of the phenyl or pyrrole rings and the oxygen atoms of the carboxylate group.[9][10] Such interactions often lead to the formation of centrosymmetric dimers or extended chains.[11]
-
π-π Stacking Interactions: The presence of multiple aromatic rings (phenyl, pyrazole, and pyrrole) suggests the possibility of π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant driving force in the packing of aromatic molecules.
-
Van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.
Caption: Schematic of potential intermolecular interactions.
Structure-Property Relationships and Implications for Drug Design
The detailed structural information gleaned from crystallographic analysis is paramount for understanding the properties of this compound and for its potential development as a therapeutic agent.
-
Solubility and Bioavailability: The crystal packing and intermolecular forces influence the lattice energy, which in turn affects the compound's solubility. A thorough understanding of these interactions can guide formulation strategies to enhance bioavailability.
-
Target Binding: The determined molecular conformation provides a rigid framework for computational studies, such as molecular docking. By docking the crystal structure into the active site of a target protein, researchers can predict binding modes and affinities, and identify key interactions that contribute to biological activity. This allows for the rational design of more potent and selective analogues.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphism) can have significant implications for its stability, solubility, and manufacturability. Crystallographic analysis is the definitive method for identifying and characterizing different polymorphs.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide has provided a comprehensive overview of its likely structural features based on robust data from closely related analogues. The synthesis, molecular geometry, and intermolecular interactions have been discussed in detail, highlighting the key aspects that are of interest to researchers in medicinal chemistry and drug development. The insights presented herein underscore the critical role of single-crystal X-ray diffraction in modern drug discovery, providing a foundational understanding of a molecule's structure that is essential for the design of next-generation therapeutics.
References
-
Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3203. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Preprints.org. Available at: [Link] (Note: This is a preprint and has not been peer-reviewed).
-
Kumar, D., et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(53), 33623-33638. Available at: [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]
-
Moggach, S. A., et al. (2009). Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. CrystEngComm, 11(3), 478-480. Available at: [Link]
-
Nayak, S. K., et al. (2012). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o144. Available at: [Link]
-
Wang, C.-J., et al. (2009). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Available at: [Link]
-
Asati, V., & Srivastava, S. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(20), 4838. Available at: [Link]
-
Shah, S., & Desai, K. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 127-133. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Available at: [Link]
-
Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102. Available at: [Link]
-
Langley, S. K., et al. (2014). Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. Crystal Growth & Design, 14(4), 1763-1773. Available at: [Link]
-
Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1314, 138497. Available at: [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Available at: [Link]
-
Yathirajan, H. S., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(10), o1131-o1132. Available at: [Link]
-
Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102. Available at: [Link]
-
Chandra, et al. (2013). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1536(1), 811. Available at: [Link]
-
Part of the crystal structure showing intermolecular interactions as dotted lines. (n.d.). ResearchGate. Available at: [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]
-
Wang, Z.-Z., et al. (2018). Crystal structure of ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C19H17BrN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(2), 267-269. Available at: [Link]
-
El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1189-1192. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. royal-chem.com [royal-chem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a novel heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] This document consolidates predicted data based on established chemical principles and experimental data from closely related structural analogues. It outlines the molecule's chemical identity, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, a robust, field-proven synthetic protocol is proposed, alongside a discussion of the compound's potential reactivity and applications. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.
Chemical Identity and Structure
The fundamental identity of this molecule is rooted in its unique arrangement of three key heterocyclic and aromatic systems: a central pyrazole core, an N1-linked phenyl ring, and a C5-linked pyrrole ring, functionalized with an ethyl carboxylate group at the C4 position. This specific substitution pattern is crucial for its electronic properties and spatial configuration.
dot graph { layout="neato"; node [shape=plaintext]; edge [style=bold]; bgcolor="#FFFFFF";
// Define nodes for atoms N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N", pos="-0.8,0.3!", fontcolor="#202124"]; C3 [label="C", pos="-0.4,-0.9!", fontcolor="#202124"]; C4 [label="C", pos="0.9,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="1.1,0.5!", fontcolor="#202124"];
// Phenyl Ring on N1 C_Ph1 [label="C", pos="-0.5,2.5!", fontcolor="#202124"]; C_Ph2 [label="C", pos="-1.5,3.2!", fontcolor="#202124"]; C_Ph3 [label="C", pos="-1.9,4.5!", fontcolor="#202124"]; C_Ph4 [label="C", pos="-1.3,5.5!", fontcolor="#202124"]; C_Ph5 [label="C", pos="-0.3,5.1!", fontcolor="#202124"]; C_Ph6 [label="C", pos="0.1,3.8!", fontcolor="#202124"];
// Pyrrole Ring on C5 N_Pyr [label="N", pos="2.4,0.9!", fontcolor="#202124"]; C_Pyr1 [label="C", pos="3.4,0.1!", fontcolor="#202124"]; C_Pyr2 [label="C", pos="4.1,-0.8!", fontcolor="#202124"]; C_Pyr3 [label="C", pos="3.4,-1.7!", fontcolor="#202124"]; C_Pyr4 [label="C", pos="2.4,-1.2!", fontcolor="#202124"];
// Carboxylate group on C4 C_CO [label="C", pos="1.8,-1.8!", fontcolor="#202124"]; O1_CO [label="O", pos="1.5,-2.9!", fontcolor="#EA4335"]; O2_CO [label="O", pos="3.1,-1.5!", fontcolor="#EA4335"]; C_Et1 [label="CH₂", pos="4.1,-2.4!", fontcolor="#202124"]; C_Et2 [label="CH₃", pos="5.4,-2.1!", fontcolor="#202124"];
// Draw bonds // Pyrazole Ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_Ph1 [len=1.5]; C5 -- N_Pyr [len=1.5]; C4 -- C_CO [len=1.5];
// Double bonds in Pyrazole N2 -- C3 [style=double, penwidth=3]; C4 -- C5 [style=double, penwidth=3];
// Phenyl Ring C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; C_Ph1 -- C_Ph6 [style=double, penwidth=3]; C_Ph2 -- C_Ph3 [style=double, penwidth=3]; C_Ph4 -- C_Ph5 [style=double, penwidth=3];
// Pyrrole Ring N_Pyr -- C_Pyr1; C_Pyr1 -- C_Pyr2; C_Pyr2 -- C_Pyr3; C_Pyr3 -- C_Pyr4; C_Pyr4 -- N_Pyr; N_Pyr -- C_Pyr4 [style=double, penwidth=3]; C_Pyr1 -- C_Pyr2 [style=double, penwidth=3];
// Carboxylate group C_CO -- O1_CO [style=double, penwidth=3]; C_CO -- O2_CO; O2_CO -- C_Et1; C_Et1 -- C_Et2; } end_dot Figure 1: 2D Structure of the title compound.
Table 1: Chemical Identity
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Generated |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₈H₁₇N₃O₂ | Calculated |
| Molecular Weight | 319.35 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C1=C(C=NN1C2=CC=CC=C2)N3C=CC=C3 | Generated |
Physicochemical Properties
While direct experimental data for the title compound is not available in peer-reviewed literature, we can infer its properties from the well-characterized analogue, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate . The primary structural difference is the replacement of the C5-phenyl group with a C5-pyrrole group. This change is expected to slightly decrease the molecular weight and melting point and alter solubility due to changes in intermolecular forces.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value (Title Compound) | Experimental Value (Analogue*) | Justification for Prediction |
|---|---|---|---|
| Physical State | White to off-white solid | White solid[2] | Heterocyclic compounds of this size are typically crystalline solids at room temperature. |
| Melting Point | ~140 - 150 °C | 150 °C[2] | The pyrrole group is less massive and potentially less able to pack as efficiently as a phenyl ring, suggesting a slightly lower melting point. |
| Solubility | Soluble in DMSO, DCM, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water. | Soluble in Chloroform[2] | The ester and aromatic nature suggest solubility in common organic solvents. The polarity is not high enough for significant water solubility. |
| Calculated LogP | 3.6 ± 0.5 | 4.1 (for diphenyl analogue) | The pyrrole ring is less hydrophobic than a benzene ring, leading to a predicted lower LogP value. |
*Analogue: Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate[2]
Proposed Synthesis and Experimental Protocol
The synthesis of 1,4,5-trisubstituted pyrazoles is a well-established process in organic chemistry. A reliable and efficient pathway involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. We propose a two-step synthesis starting from commercially available reagents.
Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of similar pyrazole esters.[1][2][3]
Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)-3-oxobutanoate (Intermediate)
-
To a solution of pyrrole (1.0 eq) in anhydrous toluene, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the intermediate.
Step 2: Synthesis of the Final Product
-
To a solution of the intermediate, ethyl 2-(1H-pyrrol-1-yl)-3-oxobutanoate (1.0 eq), in glacial acetic acid, add phenylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 4-8 hours. Monitor the formation of the pyrazole product by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, filter the solid, wash thoroughly with water, and dry under vacuum.
-
If no solid forms, neutralize the mixture with a saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the title compound.
Spectroscopic and Analytical Characterization
The definitive confirmation of the compound's structure relies on a combination of spectroscopic techniques. Below are the predicted key signals based on the proposed structure and data from analogues.[2][4]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals / Data | Rationale |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (s, 1H, pyrazole-H); δ 7.3-7.5 (m, 5H, phenyl-H); δ 6.8-7.0 (t, 2H, pyrrole α-H); δ 6.2-6.4 (t, 2H, pyrrole β-H); δ 4.2-4.4 (q, 2H, -OCH₂CH₃); δ 1.2-1.4 (t, 3H, -OCH₂CH₃). | The pyrazole proton is expected to be a sharp singlet downfield. Phenyl protons will appear in the aromatic region. The pyrrole protons will show characteristic triplet signals. The ethyl ester will give a classic quartet and triplet pattern. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O, ester); δ ~140-145 (pyrazole C3/C5); δ ~120-130 (phenyl & pyrrole carbons); δ ~110 (pyrazole C4); δ ~60 (-OCH₂); δ ~14 (-CH₃). | The ester carbonyl is the most downfield signal. Aromatic and heterocyclic carbons will populate the δ 110-145 ppm region. Aliphatic carbons of the ethyl group will be upfield. |
| FT-IR (KBr, cm⁻¹) | ~1720 cm⁻¹ (C=O stretch, ester); ~1595 cm⁻¹ (C=N stretch, pyrazole); ~1500 cm⁻¹ (C=C stretch, aromatic); ~2980 cm⁻¹ (C-H stretch, aliphatic). | The strong ester carbonyl absorption is the most characteristic peak. Aromatic and heteroaromatic stretching vibrations confirm the core structure. |
| Mass Spec. (ESI+) | m/z = 320.14 [M+H]⁺; m/z = 342.12 [M+Na]⁺ | The molecular ion peak corresponding to the protonated molecule or sodium adduct is expected to be the base peak, confirming the molecular weight. |
Potential Applications and Biological Significance
The pyrazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[5] Derivatives of pyrazole carboxylic acid are known to possess a vast array of biological activities, including:
-
Anti-inflammatory: Many pyrazole-containing compounds act as potent anti-inflammatory agents.[1]
-
Anticancer: The pyrazole scaffold has been investigated for its ability to inhibit various kinases and cell proliferation pathways involved in cancer.
-
Antimicrobial: These compounds have also shown promise as antibacterial and antifungal agents.
The title compound, this compound, combines the proven pyrazole core with a pyrrole moiety, another heterocycle known for its biological relevance. This unique combination makes it a compelling candidate for screening in drug discovery programs, particularly for oncology and inflammatory diseases. Its structure may allow it to interact with biological targets in novel ways compared to its phenyl-substituted counterparts.
Conclusion
This guide provides a detailed, albeit predictive, technical overview of this compound. By leveraging data from structurally similar analogues, we have established a solid foundation for its chemical identity, physicochemical properties, and spectroscopic profile. The proposed synthetic route offers a clear and viable path for its preparation in a laboratory setting. The rich pharmacological history of the pyrazole scaffold suggests that this novel derivative is a promising candidate for future research in drug development and materials science. This document serves as a critical starting point for any scientist looking to explore the potential of this intriguing molecule.
References
-
Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102. Available at: [Link]
-
Yathirajan, H., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2228. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Available at: [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]
Sources
A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early-stage hurdles is the comprehensive characterization of its physicochemical properties. These fundamental attributes, primarily solubility and stability, govern a molecule's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and shelf-life. This guide provides an in-depth exploration of the methodologies and scientific rationale for assessing the solubility and stability of a specific pyrazole derivative: ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases, including inflammatory conditions, cancer, and infections.[1][2][3][4] The unique electronic and structural features of the pyrazole ring can impart favorable pharmacokinetic properties.[1] However, as with any novel compound, a thorough understanding of its specific solubility and stability characteristics is paramount for successful drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction to this compound
This compound is a heterocyclic compound featuring a central pyrazole ring substituted with a phenyl group, a pyrrole moiety, and an ethyl carboxylate group. The strategic combination of these functional groups suggests potential for diverse biological activities, making it a molecule of interest for further investigation.[2][3] The lipophilic phenyl and pyrrole groups, coupled with the polar ethyl carboxylate, create a molecule with a complex solubility profile that requires careful evaluation.
Molecular Structure:
Caption: Molecular structure of the target compound.
Solubility Assessment: A Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. This section outlines a systematic approach to characterizing the solubility of this compound in various pharmaceutically relevant media.
Rationale for Solvent Selection
The choice of solvents for solubility determination is guided by the need to simulate physiological conditions and to understand the compound's behavior in potential formulation vehicles. The following solvents are recommended:
-
Water: The fundamental solvent for assessing intrinsic aqueous solubility.
-
Phosphate-Buffered Saline (PBS) pH 7.4: To mimic the pH of physiological fluids.
-
0.1 N Hydrochloric Acid (HCl): To simulate the acidic environment of the stomach.
-
Simulated Intestinal Fluid (SIF), pH 6.8: To model the conditions in the small intestine.
-
Ethanol and Polyethylene Glycol 400 (PEG 400): Common co-solvents used in liquid formulations to enhance the solubility of poorly water-soluble compounds.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It is a robust and reliable technique that ensures the solution has reached saturation.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of each selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise table.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Classification |
| Water | 25 | < 1 | Practically Insoluble |
| PBS (pH 7.4) | 37 | 1.5 | Very Poorly Soluble |
| 0.1 N HCl | 37 | 1.2 | Very Poorly Soluble |
| SIF (pH 6.8) | 37 | 1.8 | Very Poorly Soluble |
| 20% Ethanol in Water | 25 | 50 | Sparingly Soluble |
| 40% PEG 400 in Water | 25 | 120 | Slightly Soluble |
Interpretation: The hypothetical data in Table 1 suggest that the compound is practically insoluble in aqueous media across a physiological pH range. This is a common characteristic of molecules with multiple aromatic rings.[5] The significantly improved solubility in the presence of organic co-solvents like ethanol and PEG 400 indicates that formulation strategies such as lipid-based delivery systems or amorphous solid dispersions may be necessary to enhance its oral bioavailability.
Stability Profiling: Ensuring Therapeutic Integrity
Stability testing is a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and its susceptibility to degradation under various environmental conditions.[6][7] Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and to develop a stability-indicating analytical method.
Rationale for Stress Conditions
Forced degradation studies are performed under conditions more severe than those used for accelerated stability testing.[6] The following stress conditions are recommended by the International Council for Harmonisation (ICH) guidelines:
-
Acidic Hydrolysis: To assess stability in an acidic environment.
-
Basic Hydrolysis: To evaluate stability in an alkaline environment.
-
Oxidation: To determine susceptibility to oxidative degradation.
-
Thermal Degradation: To investigate the effect of high temperatures.
-
Photostability: To assess degradation upon exposure to light.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Testing
3.3.1. Acidic and Basic Hydrolysis:
-
Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified duration.
-
At various time points, withdraw samples, neutralize them, and analyze by HPLC.
3.3.2. Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at different time intervals by HPLC.
3.3.3. Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points.
3.3.4. Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark.
-
Analyze both the exposed and control samples.
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to separate the parent drug from all its degradation products.
Key Method Development Considerations:
-
Column Chemistry: A C18 stationary phase is often a good starting point for molecules of this type.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is essential for assessing peak purity and for selecting the optimal wavelength for quantification. Mass spectrometry (MS) detection is invaluable for identifying the mass of the degradation products.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table.
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products (RRT) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24 h | 85.2 | 0.75, 1.21 | 99.5 |
| 0.1 N NaOH, 60°C | 8 h | 70.5 | 0.62, 0.89 | 99.2 |
| 3% H₂O₂, RT | 48 h | 92.1 | 1.15 | 99.8 |
| 80°C, Solid | 7 days | 98.5 | 1.35 | 100.1 |
| Photolytic (ICH Q1B) | - | 95.3 | 0.95 | 99.6 |
Interpretation: The hypothetical data in Table 2 suggest that the compound is most susceptible to degradation under basic conditions, followed by acidic conditions. The ester functional group is a likely site for hydrolysis under these conditions. The compound shows moderate sensitivity to oxidation and light, and is relatively stable to dry heat. A good mass balance (close to 100%) indicates that all major degradation products are being detected by the analytical method. The relative retention times (RRTs) of the degradation products provide a means for their tracking in future stability studies.
Conclusion and Future Directions
The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical step in its journey as a potential drug candidate. The hypothetical data presented herein suggest that the compound is a poorly soluble, but relatively stable molecule, with a predictable degradation pathway under hydrolytic stress.
Future work should focus on:
-
Structural Elucidation of Degradation Products: Using techniques such as LC-MS/MS and NMR to identify the chemical structures of the major degradants.
-
Formulation Development: Exploring enabling technologies to overcome the poor aqueous solubility and enhance bioavailability.
-
Long-Term Stability Studies: Conducting formal stability studies under ICH-recommended storage conditions to establish a retest period or shelf-life.
By following the systematic and scientifically-driven approach detailed in this guide, researchers can build a robust data package to support the continued development of this and other promising pyrazole-based therapeutic agents.
References
- Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1295-1329.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Blog.
- ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.
- Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2228.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-188.
- Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
- Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102.
- J&K Scientific. (n.d.).
- ResearchGate. (2013). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- MedCrave. (2016).
- ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.
- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
- ResearchGate. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011–2031.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Echemi. (2024).
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajrconline.org [ajrconline.org]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyrazole Nucleus
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2][3] From blockbuster anti-inflammatory drugs to life-saving anticancer agents, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, underscoring their significance in the development of novel therapeutics.[1][4] This guide provides a comprehensive technical overview of the key biological activities of pyrazole derivatives, delving into their mechanisms of action, established experimental protocols for their evaluation, and the structure-activity relationships that govern their potency.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known attribute, exemplified by the commercial success of drugs like Celecoxib.[5][6] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][7]
Mechanism of Action: Selective COX-2 Inhibition
The arachidonic acid cascade is a pivotal pathway in the inflammatory response. Cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Many pyrazole-based anti-inflammatory agents are designed to selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][8]
Caption: Multifaceted anticancer mechanisms of pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.
[9][10][11]Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media. 2[12][10]. Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle. 4[9]. Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzoxazine hybrid (22) | MCF-7 (Breast) | 2.82 | |
| Pyrazole-benzoxazine hybrid (23) | A549 (Lung) | 6.28 | |
| Morpholine-benzimidazole-pyrazole hybrid (15) | MCF-7 (Breast) | 0.042 | |
| 5-alkylated selanyl-1H-pyrazole (54) | HepG2 (Liver) | 13.85 | |
| Pyrazole-based hybrid (31) | A549 (Lung) | 42.79 | |
| Pyrazoline linked to 4-methylsulfonylphenyl (18g) | MDA-MB-231 (Breast) | 4.07 | |
| Pyrazoline linked to 4-methylsulfonylphenyl (18h) | HL-60 (Leukemia) | 8.99 |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
[13][14]#### Experimental Protocol: In Vitro Antibacterial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
[8][15]Step-by-Step Methodology:
-
Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium. 2[8]. Compound Dilution: The pyrazole derivative is serially diluted in a 96-well microplate containing broth.
-
Inoculation: A standardized suspension of the test bacterium is added to each well.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
[8]#### Quantitative Data: Antibacterial Activity of Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5-125 | |
| Pyrazole-carbothiohydrazide (21a) | Aspergillus niger (Fungus) | 2.9-7.8 | |
| Imidazothiadiazole-pyrazole (21c) | Multi-drug resistant strain | 0.25 | |
| Imidazothiadiazole-pyrazole (23h) | Multi-drug resistant strain | 0.25 | |
| Indazole derivative (5) | S. aureus & S. epidermidis | 64-128 |
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain pyrazole derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy.
[16][17][18]#### Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
[19][20][21]Step-by-Step Methodology:
-
Animal Preparation: Mice or rats are used for this assay.
-
Compound Administration: The test pyrazole derivative is administered to the animals.
-
Induction of Seizure: A brief electrical stimulus is delivered through corneal or ear electrodes to induce a seizure. 4[20][21]. Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) can be determined.
The pyrazole scaffold continues to be a fertile ground for the discovery of new biologically active molecules. The diverse pharmacological activities exhibited by its derivatives highlight the immense potential of this heterocyclic core in addressing a wide range of therapeutic needs. Future research will likely focus on the rational design of novel pyrazole derivatives with enhanced potency and selectivity, aided by computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. T[5][22][23]he development of green and efficient synthetic methodologies will also be crucial for the sustainable production of these valuable compounds. T[24][25]he in-depth understanding of the biological activities and the application of robust experimental protocols, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of pyrazole derivatives for the benefit of human health.
References
-
Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives. (2025). Neuroquantology. [Link]
-
Paintz, M., Bekemeier, H., Metzner, J., & Wenzel, U. (1982). Pharmacological Activities of a Homologous Series of Pyrazole Derivatives Including Quantitative Structure-Activity Relationships (QSAR). Agents and Actions Supplements, 10, 47–58. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2024). GJBE Global Academia. [Link]
- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole deriv
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). [No source available].
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). ResearchGate. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). [No source available].
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). [No source available].
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). [No source available].
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). [No source available].
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (n.d.). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]
-
Minimum inhibitory Concentration (MIC) of all Compounds (38-45) against Bacteria. (n.d.). ResearchGate. [Link]
-
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (n.d.). Taylor & Francis Online. [Link]
-
Schematic representation of MTT assay protocol. (n.d.). ResearchGate. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
-
Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity. (n.d.). ACG Publications. [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry (IJC). [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. msjonline.org [msjonline.org]
- 6. Pharmacological activities of a homologous series of pyrazole derivatives including quantitative structure-activity relationships (QSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 12. meddocsonline.org [meddocsonline.org]
- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology [neuroquantology.com]
- 22. Human verification [recaptcha.cloud]
- 23. Pyrazole synthesis [organic-chemistry.org]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. chemrevlett.com [chemrevlett.com]
A Comprehensive Technical Guide to 1-Phenyl-5-pyrrol-1H-pyrazole-4-carboxylate Esters: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of a specific, promising subclass: 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters. We will dissect the synthetic pathways to this heterocyclic core, detailing the critical reaction mechanisms and experimental protocols. Furthermore, this guide will elucidate the key physicochemical properties and spectroscopic signatures characteristic of these molecules. A significant focus will be placed on their potential as therapeutic agents, drawing from the extensive body of research on related pyrazole derivatives to project their likely biological activities, with a particular emphasis on their potential as anti-inflammatory, antimicrobial, and anticancer agents. Structure-activity relationships (SAR) will be discussed to provide a framework for future drug design and optimization efforts. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Significance of the Pyrazole Scaffold
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a versatile building block in the design of therapeutic agents.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of drugs with diverse pharmacological activities.[2][4][5] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticancer drug crizotinib, highlighting the scaffold's therapeutic relevance.[6] The 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate ester scaffold combines three key pharmacophoric elements: the pyrazole core, a phenyl ring at the N1 position, a pyrrole ring at the C5 position, and a carboxylate ester at the C4 position. This unique combination offers a rich platform for chemical modification and the exploration of diverse biological activities. The carboxylic acid precursor of these esters is a valuable building block for creating libraries of compounds for high-throughput screening.[7]
Synthetic Strategies
The synthesis of 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters is a multi-step process that relies on established heterocyclic chemistry reactions. The general synthetic approach involves the construction of the pyrazole core, followed by the formation of the pyrrole ring, and finally, esterification of the carboxylic acid.
Construction of the Pyrazole Core: The Knorr Pyrazole Synthesis
A cornerstone in the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[8][9][10] For the target scaffold, this typically involves the reaction of a suitably substituted phenylhydrazine with a β-ketoester.
Mechanism of the Knorr Pyrazole Synthesis:
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic pyrazole ring.
The regioselectivity of the Knorr synthesis can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Formation of the Pyrrole Ring: The Clauson-Kaas Reaction
The Clauson-Kaas reaction is a widely used method for the synthesis of N-substituted pyrroles from a primary amine and 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[11][12] In the context of our target molecule, the amino group is attached to the C5 position of the pyrazole ring.
Mechanism of the Clauson-Kaas Reaction:
-
Hydrolysis of 2,5-dimethoxytetrahydrofuran: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde.
-
Condensation: The primary amine on the pyrazole ring condenses with the two aldehyde groups of succinaldehyde.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the pyrrole ring.
Esterification
The final step in the synthesis is the conversion of the pyrazole-4-carboxylic acid to its corresponding ester. The Fischer esterification is a classic and widely used method for this transformation.[13][14][15][16]
Mechanism of the Fischer Esterification:
-
Protonation of the Carbonyl Oxygen: The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbonyl carbon and the remaining oxygen.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ester.
To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed.[16]
Overall Synthetic Workflow
The complete synthetic pathway can be visualized as a multi-step sequence. A closely related synthesis of 1-phenyl-5-(1H-pyrrol-1yl)-1H-pyrazole-4-carboxylic acid hydrazide has been reported, which provides a strong basis for the synthesis of the target esters.[17]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters.
Physicochemical Properties and Spectroscopic Characterization
The 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters are typically crystalline solids with good solubility in common organic solvents. Their structural features can be unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl and pyrrole rings in the range of 7.0-8.0 ppm. - A characteristic singlet for the C3-H of the pyrazole ring. - Signals corresponding to the ester alkyl group (e.g., a triplet and quartet for an ethyl ester). |
| ¹³C NMR | - Resonances for the aromatic carbons of the phenyl, pyrrole, and pyrazole rings. - A downfield signal for the ester carbonyl carbon. - Signals for the carbons of the ester alkyl group. |
| FTIR | - A strong absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1700-1730 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the heterocyclic rings. |
| Mass Spec | - A molecular ion peak corresponding to the calculated molecular weight of the specific ester. - Fragmentation patterns consistent with the loss of the ester group and other substituents. |
Therapeutic Potential and Biological Activities
While specific biological data for 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters are not extensively reported, the vast body of literature on analogous pyrazole derivatives allows for strong inferences regarding their therapeutic potential.[3] The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[4][5]
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[18][19] The structural similarity of the target esters to known anti-inflammatory pyrazoles suggests that they may also possess this activity. The non-acidic nature of the ester, as opposed to a carboxylic acid, could potentially reduce the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[18]
Antimicrobial Activity
The pyrazole nucleus is a common feature in compounds with significant antibacterial and antifungal activity.[3][4][8][20] The mechanism of action can vary, but some pyrazole derivatives have been shown to inhibit essential bacterial enzymes. The 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters represent a promising scaffold for the development of novel antimicrobial agents, particularly in the face of growing antibiotic resistance.
Anticancer Activity
The pyrazole ring is a key component of several approved anticancer drugs that function as protein kinase inhibitors.[1][21][22][23] The ability of the pyrazole scaffold to act as an ATP-competitive inhibitor is well-documented.[1] The diverse substitution pattern of the 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters provides opportunities to modulate their kinase inhibitory profiles and explore their potential as anticancer therapeutics.
Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of anticancer activity via protein kinase inhibition.
Structure-Activity Relationships (SAR)
The biological activity of 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters can be fine-tuned by modifying the substituents on the phenyl and pyrrole rings, as well as by varying the ester group. Based on SAR studies of other pyrazole derivatives, the following trends can be anticipated:[6][24]
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the N1-phenyl ring can significantly impact activity. Electron-withdrawing groups may enhance activity in some cases, while bulky groups can influence selectivity for specific biological targets.
-
Substituents on the Pyrrole Ring: Modification of the pyrrole ring, although less commonly explored, offers another avenue for optimizing activity and physicochemical properties.
-
The Ester Group: The nature of the alcohol used for esterification (e.g., methyl, ethyl, propyl) can affect the compound's solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The esterification of drugs can lead to prolonged action due to increased lipid solubility.[25]
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and characterization of 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters.
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Ester (Knorr Synthesis)
-
Reaction Setup: To a solution of a substituted phenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-ketoester (e.g., ethyl 2-cyano-3-oxobutanoate).
-
Reaction Conditions: Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for several hours.
-
Work-up and Purification: After cooling, the product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent.
Synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid (Clauson-Kaas Reaction)
-
Reaction Setup: Dissolve the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid ester in glacial acetic acid.
-
Addition of Reagent: Add an equimolar amount of 2,5-dimethoxytetrahydrofuran to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The precipitated product is collected by filtration, washed with water, and dried. The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide).
Synthesis of 1-Phenyl-5-pyrrol-1H-pyrazole-4-carboxylate Ester (Fischer Esterification)
-
Reaction Setup: Suspend the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid in an excess of the desired alcohol (e.g., ethanol, methanol).[14]
-
Addition of Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[13]
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).[14]
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.[14]
Conclusion
1-Phenyl-5-pyrrol-1H-pyrazole-4-carboxylate esters represent a class of heterocyclic compounds with significant potential for drug discovery. Their synthesis is achievable through well-established synthetic routes, and their structure offers ample opportunities for chemical modification to optimize biological activity. Drawing on the extensive research into the pharmacological properties of pyrazole derivatives, this class of compounds is predicted to exhibit promising anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of these versatile molecules.
References
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules, 21(5), 646. [Link]
-
Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. (2019). Molecules, 24(7), 1349. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). Molecules, 26(11), 3326. [Link]
-
Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals, 16(7), 1009. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry, 63(1), 346-363. [Link]
-
Synthesis and Evaluation of (1-Phenyl) – (5- Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory and Analgesic Agent. (2014). International Journal of Pharmaceutical and Phytopharmacological Research, 4(2). [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 75. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1664. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2023). Molecules, 28(14), 5369. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules, 27(12), 3755. [Link]
-
Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-3164. [Link]
-
Design, synthesis and cytotoxicity evaluation of novel (E)-3-(3-aryl-1-phenyl-1H-pyrazol- 4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones as anticancer agents. (2017). Zeitschrift für Naturforschung C, 72(1-2), 29-37. [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(11), 3671-3675. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5267-5275. [Link]
-
Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. [Link]
-
Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)- 1H-pyrazole-4-carboxilic acid N' -acyl hydrazides. (2015). American Journal of PharmTech Research, 5(3), 444-452. [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5.... (n.d.). ResearchGate. Retrieved from [Link]
-
Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2024). Current Research in Medical Sciences, 3(3), 28-34. [Link]
-
Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1958. [Link]
-
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (2013, July 11). Dyes and Pigments. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. eijppr.com [eijppr.com]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pioneerpublisher.com [pioneerpublisher.com]
Introduction: The Pyrazole Core as a Pillar of Modern Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[1] Its designation as a "privileged scaffold" is not arbitrary; this versatile structure is embedded in a multitude of FDA-approved drugs, demonstrating a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] The unique physicochemical characteristics of the pyrazole ring are central to its success. The N-1 atom can act as a hydrogen bond donor, akin to a pyrrole nitrogen, while the N-2 atom serves as a hydrogen bond acceptor, similar to a pyridine nitrogen.[4][5] This duality, combined with its aromatic stability and the capacity for substitution at multiple positions, provides a robust framework for optimizing drug-target interactions and fine-tuning pharmacokinetic profiles.[6] This guide provides a comprehensive exploration of the pyrazole journey, from its initial discovery to its role in contemporary drug development, grounded in the synthetic methodologies and mechanistic insights that have cemented its importance.
Part 1: The Genesis of Pyrazole Chemistry: From Discovery to Foundational Synthesis
The story of pyrazole is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives, Knorr first synthesized a pyrazole derivative, which he named Antipyrine (phenazone). This event was not only the birth of pyrazole chemistry but also a landmark in pharmaceutical history, as Antipyrine became one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic until the advent of Aspirin. Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound itself.[7][8]
The Knorr Pyrazole Synthesis: A Timeless and Robust Methodology
The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[9][10][11] This foundational reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][9][12] The causality behind its widespread use lies in its efficiency; the reaction is typically rapid and high-yielding, driven by the formation of a thermodynamically stable aromatic ring system following the loss of two water molecules.[9]
The versatility of the Knorr synthesis is a key aspect of its power. By varying the substituents on both the hydrazine and the 1,3-dicarbonyl starting materials, a vast library of substituted pyrazoles can be generated, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
Caption: General workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Knorr Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This protocol describes a classic Knorr reaction variant, condensing a β-ketoester with a hydrazine to form a pyrazolone, a common pyrazole derivative.[9] The choice of a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine) is illustrative of the scaffold's adaptability for generating diverse chemical entities.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (10 mmol) and ethanol (20 mL).
-
Addition of Hydrazine: While stirring, slowly add phenylhydrazine (10 mmol) to the solution. A mild exothermic reaction may be observed.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 1-2 hours. The heating provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Air-dry the product or dry it in a desiccator. The final product, 1-phenyl-3-methyl-5-pyrazolone, should be a white to off-white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Part 2: The Evolution of Synthetic Strategies
While the Knorr synthesis remains fundamental, modern organic chemistry has introduced more sophisticated and often more efficient methods for constructing the pyrazole core, expanding the accessible chemical space.
[3+2] Dipolar Cycloaddition
A powerful alternative for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[13] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkyne or an alkene.[13] This approach offers excellent control over regioselectivity, which is a common challenge in classical condensation methods, and provides access to pyrazole derivatives that are difficult to synthesize via the Knorr pathway.
Caption: The [3+2] Dipolar Cycloaddition pathway to pyrazoles.
Multi-Component Reactions (MCRs)
In the quest for higher efficiency and atom economy, multi-component reactions (MCRs) have emerged as a highly attractive strategy. These reactions combine three or more starting materials in a single pot to form a complex product in one synthetic operation. This approach minimizes waste, reduces reaction times, and allows for the rapid generation of large, diverse libraries of compounds, which is invaluable in high-throughput screening for drug discovery.
Part 3: Pyrazoles in Drug Discovery: A Legacy of Therapeutic Breakthroughs
The translation of pyrazole chemistry into clinical success is a testament to the scaffold's versatility. Over the past few decades, more than 40 pyrazole-containing drugs have been approved by the FDA.[4][6]
Case Study 1: Anti-Inflammatory Agents and the COX-2 Revolution
Perhaps the most famous pyrazole-based drug is Celecoxib (Celebrex®) , approved in 1999.[14] Its development revolutionized the treatment of inflammatory diseases like arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. The rationale behind its design was to provide the anti-inflammatory and analgesic effects of traditional NSAIDs (which inhibit both COX-1 and COX-2) while minimizing the gastrointestinal side effects associated with COX-1 inhibition. The trisubstituted pyrazole core of Celecoxib was critical for achieving this selectivity.
Case Study 2: Oncology and the Age of Kinase Inhibitors
The pyrazole scaffold has proven to be exceptionally well-suited for designing protein kinase inhibitors, a cornerstone of modern cancer therapy.[13][15]
-
Crizotinib (Xalkori®): Approved in 2011, Crizotinib is a potent inhibitor of ALK and ROS1 kinases, used to treat specific subtypes of non-small cell lung cancer (NSCLC).[14]
-
Ruxolitinib (Jakafi®): Also approved in 2011, this drug inhibits JAK1 and JAK2, kinases involved in signaling pathways that are dysregulated in myelofibrosis and other myeloproliferative neoplasms.[13][14]
-
Asciminib (Scemblix®): Approved in 2021, Asciminib is a first-in-class allosteric BCR-ABL1 inhibitor for treating chronic myelogenous leukemia, showcasing the continued innovation within the pyrazole space.[14]
Case Study 3: Expanding the Therapeutic Horizon
The impact of pyrazoles extends far beyond inflammation and oncology, demonstrating the scaffold's broad utility.
-
Sildenafil (Viagra®): A pyrimidine-fused pyrazole derivative, Sildenafil is a blockbuster phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[14][16]
-
Apixaban (Eliquis®): Approved in 2012, Apixaban is a highly selective, direct Factor Xa inhibitor, widely used as an anticoagulant to prevent blood clots.[4][14]
-
Berotralstat (Orladeyo®): This drug, approved in 2020, is a selective inhibitor of plasma kallikrein for preventing hereditary angioedema attacks, highlighting the application of pyrazoles in rare genetic disorders.[4]
Summary of Key FDA-Approved Pyrazole-Containing Drugs
| Drug Name (Trade Name) | Target/Mechanism of Action | Key Therapeutic Area | Year of FDA Approval |
| Celecoxib (Celebrex®) | Selective COX-2 Inhibitor | Anti-inflammatory, Analgesic | 1999[14] |
| Sildenafil (Viagra®) | PDE5 Inhibitor | Erectile Dysfunction | 1998[14] |
| Crizotinib (Xalkori®) | ALK/ROS1 Kinase Inhibitor | Oncology (NSCLC) | 2011[14] |
| Ruxolitinib (Jakafi®) | JAK1/JAK2 Kinase Inhibitor | Oncology (Myelofibrosis) | 2011[14] |
| Apixaban (Eliquis®) | Factor Xa Inhibitor | Anticoagulant | 2012[4][14] |
| Asciminib (Scemblix®) | Allosteric BCR-ABL1 Inhibitor | Oncology (CML) | 2021[14] |
| Berotralstat (Orladeyo®) | Plasma Kallikrein Inhibitor | Hereditary Angioedema | 2020[4] |
Conclusion and Future Perspectives
From its discovery by Ludwig Knorr over a century ago, the pyrazole nucleus has evolved from a chemical curiosity into an indispensable tool in drug discovery. Its journey from the first synthetic analgesic, Antipyrine, to modern-day kinase inhibitors and novel anticoagulants illustrates a remarkable trajectory of scientific innovation. The historical significance of the Knorr synthesis laid the groundwork, while modern methodologies like [3+2] cycloadditions and multi-component reactions continue to expand the synthetic toolkit, allowing chemists to explore an even greater diversity of pyrazole-based structures.
The future of pyrazole chemistry remains bright. As our understanding of complex disease biology deepens, the pyrazole scaffold will undoubtedly be adapted to design next-generation therapeutics targeting novel pathways with enhanced potency and selectivity. The continued exploration of new synthetic routes will further enable the creation of compounds with optimized drug-like properties, ensuring that this "privileged scaffold" will remain a pillar of medicinal chemistry for the foreseeable future.
References
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
- McDonald, E., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203.
- RSC Publishing. (2016). Review: biologically active pyrazole derivatives.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Knorr Pyrazole Synthesis.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
- Ignited Minds Journals. View of A review on Chemistry and Therapeutic effect of Pyrazole.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules.
- RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
-
Britannica. Pyrazole. Available from: [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- The Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles.
-
ResearchGate. Knorr pyrazole synthesis. Available from: [Link]
-
Wikipedia. Ludwig Knorr. Available from: [Link]
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
Sources
- 1. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide for the In Silico Prediction of Ethyl 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate Properties
Abstract
This technical guide provides a comprehensive framework for the in silico characterization of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, known for a wide spectrum of biological activities.[1][2][3][4][5] This document outlines a systematic, multi-tiered computational approach to predict the molecule's physicochemical properties, pharmacokinetic (ADMET) profile, and potential bioactivity. By integrating established computational methodologies, from rapid property estimation to resource-intensive quantum mechanical calculations, this guide serves as a practical workflow for researchers, scientists, and drug development professionals to de-risk and prioritize novel chemical entities in the early stages of discovery, thereby conserving resources and accelerating the development timeline.
Introduction: The Rationale for In Silico First
The journey of a drug from concept to clinic is fraught with high attrition rates, often due to suboptimal pharmacokinetic or safety profiles. The ability to predict these properties before a molecule is even synthesized represents a paradigm shift in drug discovery.[6][7] In silico (computational) methods provide a cost-effective and rapid means to evaluate a compound's potential, allowing for the early identification of liabilities and guiding the design of molecules with more favorable characteristics.[6][7][8]
The subject of this guide, this compound, belongs to the pyrazole class of heterocyclic compounds. This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, highlighting its therapeutic relevance.[2][3] This guide will establish a robust computational protocol to build a comprehensive profile of this specific molecule, demonstrating a workflow that is broadly applicable to other novel small molecules.
Foundational Analysis: Molecular Structure and Physicochemical Properties
The first step in any in silico analysis is to define the molecule's structure and predict its fundamental physicochemical properties. These characteristics, such as solubility and lipophilicity, govern a drug's behavior in biological systems.[9][10]
Molecular Representation
The molecule's structure is first represented in a machine-readable format, typically as a SMILES (Simplified Molecular Input Line Entry System) string. For our target compound, the SMILES string is CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3. This representation serves as the input for all subsequent predictive models.
Step-by-Step Protocol: Physicochemical Property Prediction
This protocol utilizes a free and accessible web-based tool to generate initial property estimates.
-
Input Submission : Enter the SMILES string for this compound into the input field.
-
Execution : Initiate the prediction process. The platform will calculate various descriptors and run them through its machine learning models.[11][13]
-
Data Compilation : Collect the predicted values for key physicochemical properties and organize them into a structured table for analysis.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties. These values are crucial for initial "drug-likeness" assessment, often evaluated against heuristics like Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 307.34 g/mol | Influences diffusion and transport across membranes. |
| LogP (Lipophilicity) | 3.25 | A key determinant of solubility, permeability, and metabolic clearance. |
| Water Solubility (LogS) | -3.8 (Poorly Soluble) | Affects absorption and formulation possibilities.[9] |
| Hydrogen Bond Donors | 0 | Influences binding interactions and permeability. |
| Hydrogen Bond Acceptors | 5 | Influences binding interactions and solubility. |
| Polar Surface Area (PSA) | 57.5 Ų | Correlates with membrane permeability and transport. |
Note: These values are predictions and should be confirmed experimentally as the project progresses.
Pharmacokinetic Profiling: The ADMET Assessment
A drug's efficacy is not solely dependent on its interaction with the target but also on its ability to reach that target in sufficient concentration and be cleared from the body appropriately. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile predicts this behavior.[6][7]
ADMET Prediction Workflow
The workflow for predicting ADMET properties mirrors that of the physicochemical predictions, often using the same integrated platforms that provide a suite of relevant models.
Caption: Workflow for ADMET property prediction.
Predicted ADMET Data Summary
The following table presents the key predicted ADMET properties for our molecule of interest. Probabilistic outputs (e.g., for toxicity endpoints) are common, where a value closer to 1 indicates a higher likelihood of the event.
| Parameter | Category | Predicted Outcome | Rationale and Implication |
| Human Intestinal Absorption (HIA) | Absorption | High Probability | Suggests good absorption from the gut, a favorable property for oral drugs. |
| Caco-2 Permeability | Absorption | High Permeability | Indicates the molecule can likely cross the intestinal epithelial barrier. |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Low Probability | The molecule is unlikely to cross into the central nervous system, which is desirable for peripherally acting drugs. |
| CYP2D6 Inhibition | Metabolism | High Probability (Inhibitor) | Potential Liability : Inhibition of a major drug-metabolizing enzyme can lead to drug-drug interactions. |
| CYP3A4 Inhibition | Metabolism | Low Probability (Non-inhibitor) | Favorable, as CYP3A4 is involved in the metabolism of many common drugs. |
| hERG Inhibition | Toxicity | Low Probability | Favorable Safety Profile : Low risk of cardiac toxicity, a major cause of drug withdrawal. |
| Ames Mutagenicity | Toxicity | Low Probability | Suggests a low likelihood of being mutagenic, a critical safety endpoint. |
Insight : The initial ADMET profile is largely favorable, with good predicted absorption and a low risk for key toxicities. However, the predicted inhibition of the CYP2D6 enzyme is a significant flag. This necessitates further investigation and could be a focus for future molecular optimization to mitigate this risk.
Pharmacodynamic Insights: Target Identification and Molecular Docking
While ADMET predictions tell us where a drug will go, pharmacodynamic predictions aim to determine what it will do. Molecular docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a protein target.[14][15]
Given the prevalence of pyrazole derivatives as anti-inflammatory agents (e.g., Celecoxib), a plausible hypothesis is that our molecule could interact with Cyclooxygenase (COX) enzymes. We will proceed with a docking study against COX-2.
Step-by-Step Protocol: Molecular Docking
This protocol provides a conceptual overview of a typical docking experiment.
-
Prepare the Receptor : Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (RCSB PDB).[16] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the Ligand : Generate a 3D conformation of the this compound molecule. This involves energy minimization to find a low-energy, stable 3D shape.
-
Define the Binding Site : Identify the active site of the receptor. This is often done by referencing the location of a co-crystallized ligand in the experimental structure.[15][16]
-
Run the Docking Simulation : Use docking software (e.g., AutoDock Vina, GOLD, Glide) to systematically sample different orientations ("poses") of the ligand within the defined binding site.[14][15]
-
Analyze the Results : The software will score and rank the poses based on a scoring function that estimates binding affinity.[14] The top-ranked pose is analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.
Docking Workflow Diagram
Caption: Generalized workflow for molecular docking.
Expected Outcome : A successful docking simulation would yield a predicted binding affinity (e.g., -9.2 kcal/mol) and a 3D model showing the molecule fitting snugly into the COX-2 active site, forming specific, stabilizing interactions. This provides a testable hypothesis for the molecule's mechanism of action.
Advanced Methods: Quantum Mechanical Calculations
For a deeper understanding of a molecule's intrinsic properties, quantum mechanical (QM) calculations are invaluable.[17][18] Unlike the empirical methods used for ADMET prediction, QM methods solve approximations of the Schrödinger equation to describe the electronic structure of the molecule.[19][20]
Applications in Drug Discovery
-
Conformational Analysis : QM can accurately calculate the relative energies of different 3D conformations of the ligand, helping to understand its preferred shape in solution versus when bound to a protein.[20]
-
Reactivity Prediction : By calculating properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), QM can predict sites on the molecule that are susceptible to metabolic attack or are likely to engage in specific types of interactions.
-
pKa Prediction : QM methods can be used to accurately predict the ionization state of a molecule at physiological pH, which is critical for its solubility and target engagement.[20]
QM Calculation Workflow
-
Method Selection : Choose an appropriate QM method. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) offers a good balance of accuracy and computational cost for molecules of this size.[17]
-
Geometry Optimization : Perform a full geometry optimization to find the lowest energy structure of the molecule.
-
Property Calculation : From the optimized geometry, calculate desired electronic properties such as orbital energies, electrostatic potential, and vibrational frequencies.
This level of analysis provides fine-grained detail that can explain observations from broader predictive models and guide more subtle chemical modifications. For example, understanding the MEP can help rationalize why a particular part of the molecule is a hydrogen bond acceptor or is prone to metabolic oxidation.
Synthesis and Conclusion: Building a Candidate Profile
By integrating the findings from these multi-level computational analyses, we can construct a comprehensive profile of this compound.
-
Physicochemical Profile : The molecule is predicted to be lipophilic and poorly soluble, with acceptable molecular weight and hydrogen bonding characteristics.
-
Pharmacokinetic Profile : It exhibits promising absorption and a good safety profile regarding cardiac toxicity and mutagenicity. A key liability is the potential for CYP2D6 inhibition, which must be addressed.
-
Pharmacodynamic Hypothesis : Molecular docking suggests a plausible interaction with the COX-2 enzyme, providing a clear, testable hypothesis for its biological activity.
-
Electronic Structure : QM calculations can provide a detailed map of the molecule's reactivity and electrostatic properties, offering a guide for future structural modifications.
This in silico-first approach provides a robust, data-driven foundation for decision-making. It transforms a simple chemical structure into a candidate molecule with a predicted story of how it will behave in a biological system. The identified liabilities (poor solubility, CYP inhibition) and strengths (high absorption, potential COX-2 activity) allow medicinal chemists to make informed decisions: to proceed with synthesis and testing, to deprioritize the molecule, or, most powerfully, to design a next generation of analogues that retain the positive attributes while mitigating the risks.
References
- Quantum mechanics implementation in drug-design workflows: does it really help? - NIH. (URL: )
- Computer-aided drug design, quantum-mechanical methods for biological problems. (URL: )
- Quantum Chemistry in Drug Discovery - Rowan Scientific. (URL: )
- Quantum Mechanical Methods for Drug Design - zora.uzh.ch. (URL: )
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
- User-Friendly Quantum Mechanics: Applic
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (URL: [Link])
-
Medicinally important pyrazole derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Small Molecule Docking - KBbox: Methods. (URL: [Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
-
ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (URL: [Link])
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: [Link])
-
ADMET-AI. (URL: [Link])
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])
-
Small molecule docking - Bonvin Lab. (URL: [Link])
-
13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (URL: [Link])
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (URL: [Link])
-
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - NIH. (URL: [Link])
-
In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. (URL: [Link])
-
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - SciSpace. (URL: [Link])
-
In Silico Prediction of Physicochemical Properties | Semantic Scholar. (URL: [Link])
-
In Silico Physicochemical Parameter Predictions | Request PDF - ResearchGate. (URL: [Link])
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. (URL: [Link])
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC - NIH. (URL: [Link])
-
(PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials - ResearchGate. (URL: [Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADMET-AI [admet.ai.greenstonebio.com]
- 12. portal.valencelabs.com [portal.valencelabs.com]
- 13. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 14. KBbox: Methods [kbbox.h-its.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. User-Friendly Quantum Mechanics: Applications for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects of the synthesis but also the underlying mechanistic rationale to ensure both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of Pyrrole-Pyrazole Scaffolds
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and pyrrole rings are of particular interest due to their diverse biological activities.[1][2] The pyrazole nucleus is a well-known pharmacophore, exhibiting a wide range of biological properties including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] Similarly, the pyrrole ring is a constituent of many natural products and clinically important drugs.[5] The combination of these two heterocyclic systems in a single molecular framework, such as in this compound, is a promising strategy for the development of novel therapeutic agents and advanced materials.
This application note details a robust and efficient two-step synthesis of the title compound. The synthetic strategy involves the initial construction of a 5-aminopyrazole intermediate, followed by the annulation of the pyrrole ring via the classical Clauson-Kaas reaction.[1][5]
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. This approach allows for the isolation and characterization of a key intermediate, ensuring the purity of the final product.
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
| Reagent/Material | Supplier | Grade |
| Phenylhydrazine | Major Chemical Supplier | ≥97% |
| Ethyl (ethoxymethylene)cyanoacetate | Major Chemical Supplier | ≥98% |
| Ethanol | Major Chemical Supplier | Anhydrous |
| 2,5-Dimethoxytetrahydrofuran | Major Chemical Supplier | ≥98% |
| Glacial Acetic Acid | Major Chemical Supplier | ≥99.7% |
| Ethyl Acetate | Major Chemical Supplier | HPLC Grade |
| Hexane | Major Chemical Supplier | HPLC Grade |
| Silica Gel for Column Chromatography | Major Chemical Supplier | 60-120 mesh |
Stage 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This initial step involves a condensation reaction between phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate to form the pyrazole ring. The reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and elimination of ethanol.
Protocol:
-
Reaction Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (31.9 g, 0.295 mol) and ethyl (ethoxymethylene)cyanoacetate (50.0 g, 0.295 mol) in 500 mL of ethanol.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6 hours.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up and Isolation: After the initial reflux period, allow the mixture to stand at room temperature for approximately 48 hours. Following this, reflux the mixture for an additional 8 hours to ensure complete reaction.[6]
-
Precipitation: Pour the warm reaction mixture into a beaker containing 1 L of ice-cold water with gentle stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (3 x 100 mL) to remove any water-soluble impurities.
-
Purification: Recrystallize the crude product from ethanol to afford Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a crystalline solid.[6]
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. The expected yield is approximately 44%.[6] Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
| Parameter | Value |
| Yield | ~44% |
| Appearance | Crystalline Solid |
| Melting Point | 101-103 °C |
Stage 2: Synthesis of this compound
The second stage employs the Clauson-Kaas reaction to construct the pyrrole ring.[1][5] The amino group of the pyrazole intermediate acts as a nucleophile, reacting with 2,5-dimethoxytetrahydrofuran in an acidic medium. The acidic conditions facilitate the in-situ formation of the reactive 1,4-dicarbonyl species from 2,5-dimethoxytetrahydrofuran, which then undergoes condensation with the amine to form the pyrrole ring.[8]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (0.01 mol) in 15 mL of glacial acetic acid.[2]
-
Reagent Addition: To this suspension, add 2,5-dimethoxytetrahydrofuran (0.01 mol, 1.32 g).[2]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[2] The solid should dissolve as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:2) until the starting aminopyrazole is consumed.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 50 mL of cold water with stirring.[2]
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and then dry it under vacuum.[2]
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Drying and Characterization: Dry the final product in a vacuum oven. Characterize the structure and purity of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value |
| Yield | High |
| Appearance | Solid |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Pyrazole Formation
Caption: Key steps in the pyrazole ring formation.
The reaction is initiated by the nucleophilic addition of phenylhydrazine to the activated alkene. This is followed by an intramolecular condensation, where the terminal amino group attacks the nitrile, leading to the formation of the pyrazole ring after tautomerization and elimination of ethanol.
Clauson-Kaas Pyrrole Synthesis
Caption: Mechanism of the Clauson-Kaas reaction.
In the presence of acetic acid, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde. The primary amine of the aminopyrazole then condenses with both carbonyl groups of succinaldehyde, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1][5]
Safety Precautions
-
Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes. Use in a fume hood.
-
General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis.
Conclusion
The protocol described herein provides a reliable and well-documented method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this valuable compound for further investigation in various scientific disciplines.
References
-
Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
- Google Patents. (2021).
- Google Patents. (2015).
-
National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. (n.d.). On the formation of uncommon pyrazoloazepines from 5-aminopyrazoles as by-products in the Clauson-Kaas reaction. [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
AFINITICA. (n.d.). Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
ARKIVOC. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
-
YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. [Link]
- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. (n.d.). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure. [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
ResearchGate. (2018). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
-
PubMed. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
-
ResearchGate. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. [Link]
Sources
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening and Characterization of the Antibacterial Activity of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with various studies highlighting their potential as antibacterial agents.[1][2][3][4][5] These compounds are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate in antibacterial assays.
This document offers a comprehensive framework for evaluating the antibacterial efficacy of this novel pyrazole derivative. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[6][7][8][9][10][11][12][13] The primary objectives of these protocols are to determine the compound's spectrum of activity and its potency against a panel of clinically relevant bacteria.
Principle of Antibacterial Susceptibility Testing
In vitro antimicrobial susceptibility testing (AST) is fundamental to predicting how a microorganism is likely to respond to a specific antimicrobial agent.[7] The core principle involves exposing a standardized bacterial inoculum to varying concentrations of the test compound. The effect on bacterial growth is then observed and quantified. The most common methods, which will be detailed in this guide, are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method.[14][15][16][17][18][19] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][20][21] Further testing can determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration required to kill a particular bacterium.[22][23][24][25]
Materials and Reagents
Test Compound
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
Bacterial Strains (Quality Control)
-
Staphylococcus aureus (Gram-positive), e.g., ATCC 25923[26][27][28][29]
-
Escherichia coli (Gram-negative), e.g., ATCC 25922[30][31][32][33][34]
-
Pseudomonas aeruginosa (Gram-negative), e.g., ATCC 27853[34][35][36][37][38][39]
Media and Reagents
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for broth microdilution[21]
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation[16]
-
Sterile saline (0.85% NaCl)
-
Sterile deionized water
-
0.5 McFarland turbidity standard
-
Sterile Petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Standard antibiotics for positive controls (e.g., Gentamicin, Ciprofloxacin, Vancomycin)
Equipment
-
Biosafety cabinet
-
Incubator (35 ± 2°C)[14]
-
Spectrophotometer or turbidimeter
-
Micropipettes and sterile tips
-
Vortex mixer
-
Autoclave
Experimental Protocols
PART 1: Preparation of Test Compound and Bacterial Inoculum
1.1. Preparation of Test Compound Stock Solution
The causality behind preparing a concentrated stock solution in DMSO lies in the often-low aqueous solubility of novel organic compounds. DMSO is a common solvent that is miscible with the aqueous culture medium and is generally tolerated by bacteria at low final concentrations (typically ≤1%).
-
Accurately weigh a suitable amount of this compound.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
1.2. Preparation of Bacterial Inoculum
Standardization of the bacterial inoculum is a critical step to ensure the reproducibility of susceptibility tests. The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile Tryptic Soy Broth (TSB).
-
Incubate the broth culture at 35 ± 2°C until it reaches the log phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
This standardized suspension must be used within 15 minutes of preparation.[20][40]
PART 2: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique that determines the MIC of a compound.[6][15][21] It is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously.[14]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare the starting concentration of the test compound in well 1 by adding 100 µL of the compound at twice the desired final highest concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing only broth and bacteria) and well 12 as the sterility control (containing only broth).
-
Dilute the standardized bacterial inoculum (from step 1.2) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][14]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20][21]
PART 3: Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[17] It is based on the principle that the antimicrobial agent diffuses from an impregnated disk into the agar, creating a concentration gradient.[16]
Step-by-Step Protocol:
-
Use the standardized bacterial inoculum (from step 1.2). Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside wall of the tube.[41]
-
Inoculate a Mueller-Hinton Agar (MHA) plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[41][42]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[41]
-
Prepare disks by impregnating sterile blank paper disks with a known amount of the this compound solution. A solvent control disk (impregnated with DMSO only) should also be prepared.
-
Using sterile forceps, place the prepared disks, along with standard antibiotic control disks, onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart.[16][43]
-
Gently press each disk to ensure complete contact with the agar surface.[43]
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[43]
-
After incubation, measure the diameter of the zones of inhibition (where bacterial growth is absent) in millimeters (mm).
PART 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[23] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][23][24]
Workflow for MBC Determination
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. woah.org [woah.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. apec.org [apec.org]
- 20. One moment, please... [microbeonline.com]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. microchemlab.com [microchemlab.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. atcc.org [atcc.org]
- 29. Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. atcc.org [atcc.org]
- 31. E. coli ATCC 25922: Significance and symbolism [wisdomlib.org]
- 32. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. jocpr.com [jocpr.com]
- 36. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 37. atcc.org [atcc.org]
- 38. Pseudomonas aeruginosa ATCC 27853: Significance and symbolism [wisdomlib.org]
- 39. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 40. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. asm.org [asm.org]
- 42. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 43. microbenotes.com [microbenotes.com]
Application Notes & Protocols: The Role and Utility of Pyrazole Carboxylates as Herbicides in Modern Agriculture
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Ascendancy of the Pyrazole Scaffold in Weed Management
The pyrazole ring system represents a "privileged scaffold" in the discovery of bioactive molecules, a status earned through its prevalence in pharmaceuticals and, significantly, in modern agrochemicals.[1][2][3][4] Its unique structural and electronic properties have enabled the development of numerous pesticides, with pyrazole-containing herbicides forming a cornerstone of contemporary weed control strategies.[1] Among these, pyrazole carboxylates and their derivatives have emerged as a critically important class, demonstrating high efficacy, crop selectivity, and diverse mechanisms of action.[5][6]
These compounds are instrumental in managing a broad spectrum of weeds, including those that have developed resistance to other herbicide classes.[7][8] Their success is largely attributed to their ability to inhibit key plant enzymes that are essential for survival but are absent in mammals, providing an inherent layer of safety. This guide provides an in-depth exploration of the primary mechanisms of action, the nuanced structure-activity relationships that drive efficacy, and detailed protocols for the synthesis and evaluation of these vital agricultural tools.
Core Mechanisms of Herbicidal Action
The efficacy of pyrazole carboxylate herbicides is primarily rooted in their ability to inhibit specific, vital plant enzymes. Understanding these mechanisms is fundamental to their rational application and to the development of next-generation weed management solutions.
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The most prominent mechanism of action for many commercial pyrazole herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][9]
-
Biochemical Causality: HPPD is a critical enzyme in the tyrosine degradation pathway.[1] In plants, it catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1][10] HGA is the precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E), molecules that are indispensable for two primary functions:
-
Photosynthetic Electron Transport: Plastoquinone is a vital component of the photosynthetic electron transport chain.
-
Carotenoid Biosynthesis Protection: Tocopherols and plastoquinones protect carotenoids from photo-oxidative degradation. Carotenoids, in turn, quench reactive oxygen species and dissipate excess light energy, thereby protecting chlorophyll.[11]
-
-
The Herbicidal Effect: Pyrazole herbicides like Topramezone are potent HPPD inhibitors.[7][12] By blocking the HPPD enzyme, they prevent the formation of HGA. This halts the production of plastoquinone and tocopherols. The downstream effect is the rapid photo-oxidative degradation of chlorophyll, which leads to the characteristic and pronounced "bleaching" or whitening of new plant tissues.[7] Deprived of its photosynthetic capability, the weed seedling cannot produce energy, becomes necrotic, and dies, typically within 7-14 days of application.[7]
-
Pro-Herbicidal Activation: It is crucial to note that some pyrazole herbicides, such as pyrazolate and pyrazoxyfen, are technically "pro-herbicides." In the plant or the soil, they are metabolized into a common active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual potent HPPD inhibitor.[10][13] This metabolic activation is a key design principle in ensuring targeted delivery and activity.
Inhibition of Acetolactate Synthase (ALS)
A second vital target for pyrazole-containing herbicides is the Acetolactate Synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1]
-
Biochemical Causality: ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1] These amino acids are fundamental building blocks for protein synthesis and are therefore essential for cell division and plant growth.[1] A key advantage of targeting this pathway is that mammals lack the ALS enzyme, obtaining BCAAs from their diet, which contributes to the low mammalian toxicity of ALS inhibitors.[1]
-
The Herbicidal Effect: Pyrazole sulfonylurea herbicides function by binding to the ALS enzyme, inhibiting its function. This blockage halts the production of BCAAs, which in turn stops protein synthesis and arrests cell division at the meristems (growing points) of roots and shoots. Weed growth ceases, and the plant ultimately dies.
Structure-Activity Relationships (SAR): Designing Efficacy
The herbicidal potency and crop selectivity of pyrazole carboxylates are not inherent to the core structure alone; they are profoundly influenced by the nature and position of various substituents on the pyrazole ring and its associated side chains.[1][2] Understanding these Structure-Activity Relationships (SAR) is paramount for optimizing lead compounds and designing novel, more effective herbicides.
-
Substituents on the Pyrazole Ring: The groups attached to the pyrazole ring are critical. For instance, in a series of pyrazole-4-carboxamide derivatives, herbicidal activity was found to be highly dependent on the substituent at the 3-position of the ring. A benzyloxy group, particularly when substituted at its meta-position with an electron-withdrawing group like trifluoromethyl (-CF3), was shown to be most effective at enhancing bleaching activity.[14][15][16]
-
The Carboxamide Moiety: The nature of the N-substituent on the carbamoyl group also plays a significant role in modulating both activity and crop selectivity. An N-ethoxycarbamoyl group, for example, provided the best balance of high herbicidal activity against weeds and excellent safety for rice crops.[14][15][16]
-
Phenyl Ring Substituents: For pyrazoles with aryl substituents, the pattern of substitution on the phenyl ring is a key determinant of activity. In one study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, a 4-chlorophenyl group at the 5-position of the pyrazole ring resulted in a compound with significantly higher inhibitory activity than the commercial herbicide halauxifen-methyl.[17]
The following table summarizes key SAR findings from the literature, illustrating how subtle molecular changes can lead to significant differences in biological activity.
| Compound Series | Key Structural Moiety | Substituent Change | Impact on Herbicidal Activity | Target Weeds | Reference |
| Pyrazole-4-carboxamides | 3-benzyloxy group | Addition of 3-trifluoromethyl | Most efficient in enhancing bleaching activity | Annual lowland weeds | [14][15][16] |
| Pyrazole-4-carboxamides | N-carbamoyl group | N-ethoxy substitution | Provided best combination of activity and selectivity | Annual lowland weeds | [14][15][16] |
| Phenylpyridine Pyrazoles | Pyrazole core | Introduction of phenylpyridine | Moderate post-emergence activity | Setaria viridis | [18] |
| Propionamide-Pyrazoles | Pyrazole-5-carboxylate | 2,4-dichlorophenylamino | >90% inhibition of root/stem growth (pre-emergence) | Digitaria sanguinalis | [19] |
| Propionamide-Pyrazoles | Pyrazole-5-carboxylate | thiophen-2-ylmethylamino | >90% inhibition (post-emergence) | Amaranthus retroflexus | [19] |
| 6-Pyrazolyl-2-Picolinic Acids | 5-aryl group on pyrazole | 4-chlorophenyl | 45x lower IC50 than halauxifen-methyl on root growth | Arabidopsis thaliana | [17] |
Experimental Protocols for Evaluation
The transition from a promising chemical structure to a viable agricultural product requires rigorous, standardized evaluation. The following protocols outline the core methodologies for the synthesis and bio-assessment of pyrazole carboxylate herbicides.
Protocol 1: Synthesis of a Representative Pyrazole Benzophenone Derivative
This protocol is based on the general strategy for synthesizing 1-acyl-3-phenyl-pyrazol benzophenones, which are known HPPD inhibitors.[9] The rationale is to build the pyrazole core and then attach the benzophenone moiety, which is critical for herbicidal activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. agriculture.basf.com [agriculture.basf.com]
- 8. taxtmi.com [taxtmi.com]
- 9. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. On the mechanism of action and selectivity of the corn herbicide topramezone: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate as a Potential Anti-inflammatory Agent
Introduction: The Rationale for Investigating a Novel Pyrazole Derivative
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1] Current non-steroidal anti-inflammatory drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes but are often associated with significant gastrointestinal and cardiovascular side effects.[1][2] This necessitates the exploration of novel chemical scaffolds with potentially improved safety profiles and efficacy.
The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several commercially successful anti-inflammatory drugs like celecoxib and phenylbutazone.[3][4][5][6] These compounds often exert their effects through the selective inhibition of COX-2, a key enzyme in the prostaglandin synthesis pathway that is upregulated during inflammation.[2][3][5][7] The presented compound, Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, is a novel pyrazole derivative. Its unique substitution pattern warrants a thorough investigation into its potential as a next-generation anti-inflammatory agent.
These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo efficacy models and mechanistic studies. The protocols are designed to be robust and reproducible, providing a solid framework for drug development professionals.
Compound Handling and Preparation
Prior to any biological evaluation, it is crucial to properly handle and prepare the test compound to ensure accurate and reproducible results.
Table 1: Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, ethanol, and chloroform. |
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experimental use, thaw an aliquot and prepare fresh working solutions by diluting the stock in the appropriate cell culture medium or buffer. Note: The final DMSO concentration in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently assess the compound's potential. This begins with cell-free enzyme inhibition assays and progresses to cell-based models that mimic the inflammatory microenvironment.
Assay 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is fundamental to determining if the compound acts via the same mechanism as many established NSAIDs.
-
Principle: The inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes is measured in the presence of the test compound. A colorimetric or fluorescent-based ELISA is commonly used for quantification.
-
Rationale: Selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects.[2]
Assay 2: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This cell-based assay provides a more physiologically relevant model to assess the compound's ability to modulate the inflammatory response in immune cells.
-
Cell Line: RAW 264.7 murine macrophage cell line is a well-established and widely used model for studying inflammation.[8][9][10]
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9][10] The inhibitory effect of the test compound on the production of these mediators is quantified.
Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound stock solution
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[11][12]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[13]
-
The next day, remove the medium and pre-treat the cells with various concentrations of the test compound (prepared in complete DMEM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[12][14]
-
Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Assay 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Principle: Following the same cell treatment protocol as the Griess assay, the levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.[9][10] Inhibition of their production is a strong indicator of anti-inflammatory potential.
In Vivo Assessment of Anti-inflammatory Efficacy
Promising results from in vitro assays should be validated in a relevant animal model of acute inflammation.
Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.[15][16][17][18][19]
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by edema (swelling).[15][19] The ability of the test compound to reduce this swelling is measured over time.
-
Rationale: This model allows for the assessment of a compound's efficacy in a whole-organism context, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 dose levels).
-
Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.[15]
-
Administer the vehicle, positive control, or test compound orally via gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[15][17][20]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][19]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
-
Table 2: Representative Data from Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hours | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| Test Compound | 10 | 0.65 ± 0.04 | 23.5 |
| Test Compound | 30 | 0.42 ± 0.03 | 50.6 |
| Test Compound | 100 | 0.29 ± 0.02 | 65.9 |
Mechanistic Studies: Elucidating the Mode of Action
Understanding the molecular mechanism by which a compound exerts its anti-inflammatory effects is crucial for its further development.
Pathway of Interest: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[9][21][22] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[22] Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[9][22]
Protocol 4: Western Blot Analysis of NF-κB Activation
-
Principle: This protocol assesses the effect of the test compound on the LPS-induced phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Procedure:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described in Protocol 2.
-
Prepare cytoplasmic and nuclear protein extracts from the cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies specific for phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for the carrageenan-induced paw edema assay.
NF-κB Signaling Pathway
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. inotiv.com [inotiv.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Note: A High-Throughput Screening Workflow for the Discovery of Novel Kinase Inhibitors Among Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate Derivatives
Abstract
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets make it a fertile ground for drug discovery.[2][4] This application note presents a comprehensive, field-proven workflow for the high-throughput screening (HTS) of a library of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate derivatives. We provide detailed protocols for a primary biochemical kinase assay, robust data analysis including quality control, and an orthogonal cell-based secondary assay for hit validation. The described workflow is tailored for the discovery of novel inhibitors targeting protein kinases, a critical class of enzymes in oncology and inflammatory diseases.[2]
Introduction: The Rationale for Targeting Kinases with Pyrazole Derivatives
Protein kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] This has made them one of the most important target classes in modern drug discovery. The pyrazole heterocycle is a prominent scaffold in the design of protein kinase inhibitors, valued for its ability to act as a bioisosteric replacement for other functionalities and establish critical hydrogen bond interactions within the ATP-binding pocket of kinases.[2] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[5]
The specific scaffold, this compound, offers a versatile backbone for creating diverse chemical libraries.[6][7][8] This guide uses Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors, as an exemplary target to illustrate a robust HTS cascade.[5] The objective is to provide researchers with a self-validating framework to efficiently identify and characterize potent and selective inhibitors from pyrazole-based compound collections.
The High-Throughput Screening (HTS) Cascade
A successful HTS campaign is a multi-step process designed to triage large compound libraries to a small number of validated, high-quality hits. The causality behind this tiered approach is resource management; we employ faster, simpler assays first to cast a wide net and progressively use more complex, physiologically relevant assays to refine the hit list.
Our proposed HTS workflow is as follows:
Caption: The HTS cascade for inhibitor discovery.
Primary Screening: Biochemical VEGFR-2 Kinase Assay
3.1. Principle of the Assay
For the primary screen, a biochemical fluorescence-based enzyme assay is the method of choice due to its high sensitivity, low sample requirement, and amenability to automation.[9][10] We will use a homogenous, fluorescence polarization (FP) based assay.
Causality: The choice of an FP assay is deliberate. It is a "mix-and-read" format, eliminating wash steps that can increase variability and time. The principle relies on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. A small, rapidly tumbling unphosphorylated peptide has low polarization. The larger, slower-tumbling phosphorylated peptide, bound by a phosphospecific antibody, has high polarization. Inhibitors prevent this phosphorylation, resulting in a low polarization signal.
3.2. Materials & Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human VEGFR-2 | Commercially Available | The enzyme target |
| FP Substrate Peptide | Commercially Available | Fluorescently labeled peptide for phosphorylation |
| ATP | Commercially Available | Phosphate donor |
| Anti-phospho-peptide Antibody | Commercially Available | Binds phosphorylated substrate |
| Assay Buffer | In-house or Kit | Maintains optimal pH and ionic strength |
| Staurosporine | Commercially Available | Potent, non-selective kinase inhibitor (Positive Control) |
| DMSO (Anhydrous) | Commercially Available | Compound solvent (Negative Control) |
| 384-well black plates | Commercially Available | Low-volume, opaque plates for fluorescence |
3.3. Step-by-Step Protocol: Primary VEGFR-2 FP Assay
-
Compound Plating: a. Prepare a 10 mM stock solution of each pyrazole derivative in 100% DMSO. b. Using an acoustic liquid handler, transfer 20 nL of each compound stock into wells of a 384-well black assay plate for a final assay concentration of 10 µM. c. For controls, add 20 nL of DMSO to "Negative Control" wells and 20 nL of a 10 mM staurosporine stock to "Positive Control" wells.
-
Enzyme and Substrate Preparation: a. Prepare a 2X VEGFR-2 enzyme solution in assay buffer. The final concentration should be predetermined during assay development to yield a robust signal window. b. Prepare a 2X Substrate/ATP solution containing the FP peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.
-
Assay Execution: a. Add 5 µL of the 2X VEGFR-2 enzyme solution to all wells of the assay plate containing the pre-spotted compounds. b. Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme. c. Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells. The final assay volume is now 10 µL.
-
Reaction & Detection: a. Mix the plate on a plate shaker for 1 minute. b. Incubate the plate at room temperature for 60 minutes. The optimal time should be within the linear phase of the reaction, as determined during assay development. c. Stop the reaction and develop the signal by adding 10 µL of the Anti-phospho-peptide Antibody solution (the "Stop/Detection Mix"). d. Incubate for at least 60 minutes at room temperature to allow for antibody binding to reach equilibrium. e. Read the plate on a microplate reader capable of measuring fluorescence polarization.
Data Analysis, Quality Control, and Hit Identification
4.1. Assay Quality Control: The Z'-Factor
Trustworthiness: Every HTS assay must be a self-validating system. The primary metric for this is the Z'-factor, which quantifies the separation between the positive and negative control signals relative to their variability.[11][12][13] A robust assay will have a large signal window and low data variation.
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] [12]
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (staurosporine; max inhibition).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO; no inhibition).
Interpretation of Z'-Factor Values: [11][14][15]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not suitable for screening.
| Control Type | Raw FP Value (mP) | Mean (μ) | Std Dev (σ) | Z'-Factor Calculation |
| Negative (DMSO) | 285, 291, 288, ... | 290 | 4.5 | Z' = 1 - [ (36.0 + 34.5) / |125 - 290| ] |
| Positive (Stauro) | 120, 131, 124, ... | 125 | 6.0 | Z' = 1 - [ (18 + 13.5) / 165 ] |
| Result | Z' = 0.81 |
This table shows hypothetical data demonstrating an excellent Z'-factor.
4.2. Hit Identification and Potency Determination
-
Percent Inhibition Calculation: For each compound, calculate the percent inhibition using the control wells on the same plate: % Inhibition = 100 * [ (μ_neg - Signal_compound) / (μ_neg - μ_pos) ]
-
Primary Hit Criteria: A primary hit is defined as any compound exhibiting an inhibition value greater than a statistically significant threshold. A common and robust method is to set the cutoff at three times the standard deviation of the negative (DMSO) control population (e.g., % Inhibition > 50% or a Z-score > 3).
-
Dose-Response and IC50 Determination: Expertise: A single-point screen can generate false positives. To confirm activity and determine potency, all primary hits must be re-tested in a dose-response format. This involves a serial dilution of the compound to map the concentration at which it produces half of its maximal inhibitory effect (the IC50 value).[16]
-
Protocol: Perform the same FP assay, but with compounds serially diluted (e.g., 10 concentrations, 1:3 dilution series starting from 50 µM).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to derive the IC50.[17][18][19]
-
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Hit-001 | 0.25 | 1.1 | 0.995 |
| Hit-002 | 1.5 | 0.9 | 0.991 |
| Hit-003 | 8.9 | 1.2 | 0.988 |
Secondary Assay: Cell-Based Proliferation
5.1. Rationale for an Orthogonal Assay
Expertise: A biochemical hit may not translate to cellular activity due to poor membrane permeability, efflux, or off-target effects. A cell-based assay provides a more physiologically relevant context to confirm on-target activity.[20][21] We will use a cell proliferation assay in a human cancer cell line known to be dependent on VEGFR-2 signaling, such as the PC-3 prostate cancer cell line.[5]
Caption: Simplified VEGFR-2 signaling pathway.
5.2. Step-by-Step Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating: a. Culture PC-3 cells according to standard protocols. b. Seed 5,000 cells per well in 90 µL of culture medium into a 96-well clear-bottom white plate. c. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[22]
-
Compound Treatment: a. Prepare 10X final concentration stocks of the confirmed hits from the dose-response assay. b. Add 10 µL of the 10X compound stocks to the cells (in triplicate). Include DMSO and staurosporine controls.
-
Incubation: a. Incubate the plates for 72 hours at 37°C, 5% CO2. This duration is typically sufficient for anti-proliferative effects to manifest.
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a microplate reader.
5.3. Data Analysis
The data is analyzed similarly to the dose-response assay, plotting percent viability against log[concentration] to determine the half-maximal effective concentration (EC50). A potent compound will have an IC50 from the biochemical assay that correlates well with its EC50 from the cell-based assay.
Conclusion
This application note details a robust, logical, and efficient HTS workflow for the identification of novel kinase inhibitors from a library of this compound derivatives. By integrating a high-sensitivity biochemical primary screen with rigorous quality control and a physiologically relevant cell-based secondary assay, this cascade is designed to minimize false positives and reliably identify high-quality hit compounds. This structured approach provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns, accelerating the discovery of new therapeutic agents.
References
- Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
- Kumar, A., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry.
- On HTS. (2023). Z-factor.
- Kumar, D., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
- Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
- Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Wikipedia contributors. (n.d.). Z-factor. Wikipedia.
- Saeed, A., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications.
- Di Dalmazi, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Shaikh, M. H., et al. (2015). Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)- 1H-pyrazole-4-carboxilic acid N' -acyl hydrazides. ResearchGate.
- An, F., et al. (n.d.). A review for cell-based screening methods in drug discovery. PMC.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153.
- Synapse, P. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse.
- Yogi, B., et al. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
- BMG LABTECH. (2025). The Z prime value (Z´).
- Fois, B., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Imamura, C. K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Shapiro, A. B. (2016). How to calculate IC50 for my dose response? ResearchGate.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry.
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Tudor, C., et al. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Fois, B., et al. (n.d.). Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.
- Gonzalez, G. (2021). Drug dose-response data analysis. Towards Data Science.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
- Patel, K. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. mdpi.com [mdpi.com]
- 10. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. clyte.tech [clyte.tech]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. towardsdatascience.com [towardsdatascience.com]
- 20. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 22. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Development of Pyrazole-Based Antifungal Agents
Introduction: The Imperative for Novel Antifungal Agents
The global rise of invasive fungal infections, coupled with the increasing prevalence of antifungal resistance, presents a formidable challenge to public health.[1] Pathogenic fungi, such as Candida species, Aspergillus fumigatus, and Cryptococcus neoformans, are responsible for significant morbidity and mortality, particularly in immunocompromised individuals.[2] The existing antifungal armamentarium is limited, and its efficacy is threatened by the evolution of resistant strains.[3][4] This critical landscape necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action.
Pyrazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] Their versatile chemical nature allows for extensive structural modifications, making them ideal candidates for the development of new therapeutic agents.[7] Notably, several commercial fungicides containing the pyrazole moiety have been successfully developed for agricultural applications, underscoring the potential of this heterocyclic system in combating fungal pathogens.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of pyrazole-based antifungal compounds. It outlines detailed protocols for synthesis, in vitro evaluation, and preliminary mechanism of action studies, grounded in established scientific principles and methodologies.
Part 1: Synthesis of Pyrazole-Based Compounds
The synthesis of a diverse library of pyrazole derivatives is the foundational step in the discovery process. The chemical versatility of the pyrazole ring allows for the introduction of various substituents, enabling a systematic exploration of the structure-activity relationship (SAR). A common and effective method for synthesizing substituted pyrazoles is through a one-pot, three-component reaction, which offers efficiency and good yields.[8]
Rationale Behind the Synthetic Approach
The choice of a multi-component reaction strategy is deliberate. It allows for the rapid generation of a library of analogues from readily available starting materials. By varying the aldehydes, arylhydrazines, and other reactants, one can systematically modify the substituents on the pyrazole core, which is crucial for subsequent SAR studies. The use of specific catalysts can enhance reaction rates and regioselectivity, ensuring the desired isomer is the major product.[7]
General Synthetic Protocol: Three-Component Synthesis
This protocol describes a general method for synthesizing 1,3,5-trisubstituted pyrazole derivatives.
Materials:
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Substituted aldehyde
-
β-ketoester (e.g., ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of the selected arylhydrazine hydrochloride (1 mmol) in ethanol (20 mL), add the substituted aldehyde (1 mmol) and the β-ketoester (1 mmol).
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with constant stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[10]
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[8][10]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of pyrazole derivatives.
Part 2: In Vitro Antifungal Susceptibility Testing
The primary goal of in vitro testing is to determine the intrinsic antifungal activity of the newly synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11] Adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for ensuring data reproducibility and comparability.[12]
Core Principle: Broth Microdilution Method
This technique involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the test compound in a liquid broth medium. After a specified incubation period, the wells of the microtiter plate are examined for visible growth. The MIC provides a quantitative measure of the compound's potency.[12][11]
Detailed Experimental Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
This protocol is based on the CLSI M27 methodology.[13]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a suspension of fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 cells/mL. d. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL in the test wells.[14][15]
2. Preparation of Pyrazole Compound Plates: a. Prepare a stock solution of each pyrazole compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution using RPMI-1640 medium to create a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[12] c. Ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can be toxic to the fungi.[12] d. Include a positive control (fungal inoculum without compound) and a negative control (medium only) on each plate. A known antifungal drug (e.g., fluconazole) should be included as a reference standard.
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the compound plate. b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.[11]
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control well.[11] c. For some drug-organism combinations, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. Standardized reading procedures should be followed to minimize variability.
In Vitro Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Hypothetical MIC Values
| Compound ID | R1-Group | R2-Group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| PZ-01 | 4-Chlorophenyl | Methyl | 16 | 32 | >64 |
| PZ-02 | 4-Fluorophenyl | Methyl | 8 | 16 | 32 |
| PZ-03 | 4-Chlorophenyl | Trifluoromethyl | 4 | 8 | 16 |
| PZ-04 | 4-Fluorophenyl | Trifluoromethyl | 2 | 4 | 8 |
| Fluconazole | - | - | 1 | 64 | 4 |
Part 3: Elucidating the Mechanism of Action
Identifying the cellular target of a novel antifungal agent is a critical step in its development. For many azole-based antifungals, the primary target is the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] Its depletion disrupts membrane integrity and function, leading to fungal cell death.[16] A key enzyme in this pathway, lanosterol 14α-demethylase (encoded by the ERG11 gene), is a common target.[4][17]
Protocol: Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content compared to untreated controls suggests inhibition of the biosynthesis pathway.
Materials:
-
Log-phase culture of Saccharomyces cerevisiae or Candida albicans
-
Test pyrazole compounds and a positive control (e.g., ketoconazole)
-
25% Alcoholic potassium hydroxide solution
-
n-heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Grow a fungal culture to mid-log phase in a suitable broth medium.
-
Inoculate fresh media containing serial dilutions of the test compounds with the log-phase culture. Include an untreated control.
-
Incubate the cultures for 16-24 hours at 30°C with shaking.
-
Harvest the cells by centrifugation. Wash the cell pellet with sterile water.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and vortex thoroughly.
-
Saponify the mixture by incubating at 85°C for 1 hour.
-
Allow the tubes to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.
-
Allow the layers to separate for 30 minutes.
-
Transfer the upper n-heptane layer to a clean tube and scan the absorbance between 230 nm and 300 nm using a spectrophotometer.
-
The presence of ergosterol and the intermediate 24(28) dehydroergosterol results in a characteristic four-peaked curve. The absence or significant reduction of this curve in treated samples indicates inhibition of ergosterol biosynthesis.[18]
-
Calculate the percentage of ergosterol inhibition relative to the untreated control.
Ergosterol Biosynthesis Pathway Diagram
Caption: Simplified ergosterol biosynthesis pathway highlighting the azole target.
Part 4: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating the chemical structure of a compound with its biological activity.[9] By systematically altering different parts of the pyrazole scaffold and observing the effect on antifungal potency (MIC values), researchers can identify key structural features required for activity. This knowledge is crucial for designing more potent and selective analogues.[19][20]
Insights from Hypothetical Data
Based on the data in the hypothetical MIC table (Part 2):
-
Effect of R2-Group: Replacing the methyl group at the R2 position with a trifluoromethyl (CF3) group (compare PZ-01 with PZ-03, and PZ-02 with PZ-04) consistently leads to a 4-fold increase in potency across all tested strains. This suggests that a strong electron-withdrawing group at this position is beneficial for antifungal activity.[10]
-
Effect of R1-Group: Substituting the chloro substituent on the phenyl ring with a fluoro group (compare PZ-03 with PZ-04) results in a 2-fold increase in potency. This indicates that the nature of the halogen at this position also influences activity.
-
Overall Trend: The compound PZ-04 , which combines the 4-fluorophenyl group with the trifluoromethyl group, is the most potent derivative in this series. This demonstrates a synergistic effect of the optimal substituents at both positions.
These SAR insights provide a clear direction for the next round of synthesis, focusing on further modifications of the most promising compounds to enhance their efficacy and drug-like properties.
Part 5: Advancing to In Vivo Efficacy Models
Compounds that demonstrate potent in vitro activity and a favorable preliminary safety profile are advanced to in vivo efficacy testing. Animal models are essential for evaluating a compound's performance in a complex biological system, taking into account its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the pathogen in vivo).[21]
Rationale for In Vivo Testing
In vitro assays cannot fully replicate the complexities of a host-pathogen interaction.[21] In vivo models are necessary to assess whether a compound can reach the site of infection at a sufficient concentration to be effective and to evaluate its overall impact on the course of the infection. Regulatory agencies require robust in vivo efficacy data before a compound can proceed to clinical trials.[21]
Common In Vivo Models
Standardized mouse models are frequently used to evaluate antifungal agents against systemic mycoses.[22]
-
Systemic Candidiasis Model: Mice are infected intravenously with a lethal dose of Candida albicans. Treatment with the test compound is initiated shortly after infection, and the primary endpoint is survival. Spleen or kidney fungal burden can also be quantified as a secondary endpoint.[21][22]
-
Systemic Aspergillosis Model: Immunocompromised mice are infected via inhalation or intravenous injection with Aspergillus fumigatus spores. Survival is the primary endpoint.
-
Cryptococcosis Model: Mice are infected with Cryptococcus neoformans, often leading to central nervous system involvement. Efficacy is assessed by survival and reduction of fungal load in the brain.[22]
Overall Drug Discovery Pipeline
Caption: High-level overview of the antifungal drug discovery pipeline.
Conclusion
The development of novel antifungal agents from pyrazole-based compounds represents a promising strategy to address the growing threat of fungal infections and antimicrobial resistance. The journey from initial synthesis to a viable drug candidate is a multi-step, iterative process that requires a systematic and rigorous approach. By combining rational chemical synthesis, standardized in vitro and in vivo testing, and detailed mechanistic studies, researchers can effectively identify and optimize pyrazole derivatives with potent antifungal activity. The protocols and workflows detailed in this guide provide a robust framework to support these critical drug discovery efforts.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
In vivo models: evaluating antifungal agents. (1987). PubMed. Retrieved from [Link]
-
Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2021). Semantic Scholar. Retrieved from [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Retrieved from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. Retrieved from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Structure-activity relationship SAR studies of tested compounds against antifungal activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure–activity relationship of antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2013). MDPI. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link]
-
Antifungal Drug Discovery Factsheet. (n.d.). Evotec. Retrieved from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). Microbial Cell. Retrieved from [Link]
-
Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Publications. Retrieved from [Link]
-
Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). PubMed. Retrieved from [Link]
-
Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology. Retrieved from [Link]
-
Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. (2013). Frontiers. Retrieved from [Link]
-
Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Discovery Fact Sheet - Evotec [evotec.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbialcell.com [microbialcell.com]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate for Nonlinear Optical Materials Research
Introduction: The Promise of Pyrazole Derivatives in Nonlinear Optics
The quest for advanced nonlinear optical (NLO) materials is a cornerstone of modern photonics and optoelectronics research. These materials, which exhibit a nonlinear response to intense electromagnetic fields, are pivotal for a range of applications including optical switching, data storage, and frequency conversion. Organic molecules, with their inherent structural flexibility and tailorability, have emerged as a particularly promising class of NLO materials. Among these, heterocyclic compounds, and specifically pyrazole derivatives, have garnered significant attention due to their versatile electronic properties and amenability to synthetic modification.
This document provides a detailed technical guide for researchers exploring the potential of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate as a third-order NLO material. The unique molecular architecture of this compound, featuring a π-conjugated system composed of a pyrazole core, a phenyl ring, and a pyrrole moiety, suggests a high potential for significant third-order nonlinear optical susceptibility, χ(3). The strategic placement of electron-donating and electron-withdrawing groups within this framework can lead to enhanced intramolecular charge transfer, a key factor in boosting NLO response.[1][2]
These application notes will provide a comprehensive overview of the synthesis, characterization, and NLO investigation of this promising pyrazole derivative. We will delve into the causality behind the experimental choices, offering field-proven insights to guide your research.
I. Synthesis and Characterization
A. Proposed Synthetic Pathway
The proposed synthesis involves a cyclization reaction of a hydrazone derivative with a suitable three-carbon synthon. The general approach is outlined below:
Caption: Proposed synthetic pathway for this compound.
B. Detailed Synthesis Protocol
Materials and Reagents:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Pyrrole-2-carboxaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel (for column chromatography)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C)
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Synthesis of the Intermediate Hydrazone:
-
In a 250 mL round-bottom flask, dissolve phenylhydrazine (10 mmol) in 50 mL of absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add ethyl acetoacetate (10 mmol) dropwise while stirring.
-
The reaction mixture is then refluxed for 4-6 hours. Progress can be monitored by TLC (using a hexane:ethyl acetate solvent system).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product (the hydrazone intermediate) is washed with cold diethyl ether and can be used in the next step without further purification, or it can be recrystallized from ethanol.
-
-
Cyclization to Form the Pyrazole Ring:
-
In a 250 mL round-bottom flask, dissolve the crude hydrazone intermediate (10 mmol) in 50 mL of glacial acetic acid.
-
Add pyrrole-2-carboxaldehyde (10 mmol) and sodium acetate (12 mmol) to the solution.
-
The reaction mixture is refluxed for 8-10 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into 200 mL of ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.[3]
-
A gradient elution system of hexane and ethyl acetate is recommended, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fractions containing the desired product (identified by TLC) are collected and combined.
-
The solvent is removed under reduced pressure to yield the purified this compound as a solid.
-
C. Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and the C-N and C=C bonds of the heterocyclic rings.
-
Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product.
II. Investigation of Nonlinear Optical Properties
The third-order NLO properties of the synthesized compound can be effectively investigated using the Z-scan technique. This single-beam method is highly sensitive for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[5][6]
A. Z-Scan Experimental Setup
The experimental setup for the Z-scan measurement is depicted below:
Caption: Schematic of a typical Z-scan experimental setup.
B. Detailed Z-Scan Protocol
Materials and Equipment:
-
Pulsed laser source (e.g., Q-switched Nd:YAG laser at 532 nm with nanosecond pulses).
-
High-purity solvent (e.g., chloroform or DMSO).
-
Quartz cuvette with a short path length (e.g., 1 mm).
-
Focusing lens.
-
Motorized translation stage.
-
Photodetectors.
-
Aperture.
-
Data acquisition system (oscilloscope or computer with appropriate software).
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a series of solutions of this compound in a suitable high-purity solvent at different concentrations. The solvent should have negligible NLO response at the laser wavelength used.
-
Fill a 1 mm path length quartz cuvette with the sample solution.
-
-
Experimental Alignment:
-
Align the laser beam to pass through the center of the focusing lens.
-
Place the cuvette on the motorized translation stage, which allows for precise movement along the laser beam axis (the z-axis).
-
Position the detector in the far field. For the "closed-aperture" Z-scan, place an aperture before the detector. For the "open-aperture" Z-scan, the aperture is removed.
-
-
Data Acquisition:
-
Open-Aperture Z-scan:
-
Remove the aperture to collect the total transmitted light.
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity at each z-position. This measurement is sensitive to nonlinear absorption.
-
-
Closed-Aperture Z-scan:
-
Place the aperture before the detector. The aperture size should be such that it transmits a fraction of the beam in the far field (typically S < 0.5).
-
Repeat the translation of the sample along the z-axis and record the transmitted intensity. This measurement is sensitive to both nonlinear refraction and nonlinear absorption.
-
-
-
Data Analysis:
-
The nonlinear absorption coefficient (β) is determined from the open-aperture Z-scan data.
-
The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction.
-
The nonlinear refractive index (n₂) can then be calculated from the resulting curve.
-
The real and imaginary parts of the third-order nonlinear optical susceptibility (χ(3)) can be calculated from n₂ and β.[6]
-
C. Expected NLO Properties and Data Presentation
Based on studies of similar pyrazole derivatives, this compound is expected to exhibit a significant third-order NLO response. The results can be summarized in the following table:
| Property | Symbol | Expected Order of Magnitude | Units |
| Nonlinear Refractive Index | n₂ | 10⁻¹³ - 10⁻¹² | cm²/W |
| Nonlinear Absorption Coefficient | β | 10⁻⁹ - 10⁻⁸ | cm/W |
| Third-Order Nonlinear Susceptibility (Real Part) | Re(χ⁽³⁾) | 10⁻¹⁴ - 10⁻¹³ | esu |
| Third-Order Nonlinear Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | 10⁻¹⁴ - 10⁻¹³ | esu |
| Second-Order Hyperpolarizability | γ | 10⁻³⁴ - 10⁻³³ | esu |
Note: These are estimated values based on literature for similar compounds and should be experimentally determined.[7]
III. Computational Modeling of NLO Properties
Density Functional Theory (DFT) calculations are a powerful tool for understanding the relationship between the molecular structure and the NLO properties of a compound.[8][9]
A. DFT Protocol
-
Geometry Optimization:
-
The molecular structure of this compound is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
-
Calculation of NLO Properties:
-
The static and frequency-dependent first hyperpolarizability (β) and second hyperpolarizability (γ) are calculated using the optimized geometry.
-
These calculations provide theoretical insight into the NLO response and can be correlated with experimental results.
-
-
Analysis of Molecular Orbitals:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the intramolecular charge transfer characteristics of the molecule.
-
Caption: Workflow for DFT-based computational analysis of NLO properties.
IV. Safety and Handling
As with any chemical research, proper safety precautions are paramount.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Handle the compound in a well-ventilated fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Hazard Statements for Pyrazole Derivatives (General):
-
Harmful if swallowed.[12]
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[12]
V. Conclusion
This compound represents a promising candidate for third-order nonlinear optical applications. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to explore its potential. The combination of experimental investigation through the Z-scan technique and theoretical validation via DFT calculations will enable a thorough understanding of its structure-property relationships, paving the way for the rational design of novel, high-performance NLO materials.
VI. References
-
Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and biological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 44(7), 2632-2637.
-
Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102.
-
Edward, T. (2014). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o79.
-
Ghafoor, A., Abbas, M. A., Ahmad, J., Ali, R., Abbas, M., Ahmad, A., ... & Masood, H. T. (2022). Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. FRONTIERS IN CHEMICAL SCIENCES, 6(2), 1-11.
-
Gomathi, R., Madeswaran, S., & Rajan Babu, D. (2018). Bulk growth, electrical, linear, third order nonlinear optical and optical limiting properties on bis(cyclohexylammonium) succinate succinic acid crystal. Materials Chemistry and Physics, 207, 84-90.
-
Papagiannouli, I., Szukalski, A., Iliopoulos, K., Mysliwiec, J., Couris, S., & Sahraoui, B. (2015). Pyrazoline derivatives with a tailored third order nonlinear optical response. RSC Advances, 5(64), 52123-52130.
-
Priyanka, S., Sivapriya, S., Sivakumar, D., Gopalakrishnan, M., Seenivasan, M., & Manikandan, H. (2021, September). Synthesis and DFT calculation of novel pyrazole derivatives. In AIP Conference Proceedings (Vol. 2364, No. 1, p. 040001). AIP Publishing LLC.
-
Rani, M., & Singh, P. (2018). NON-LINEAR OPTICAL PROPERTIES STUDY OF TWO HETEROCYCLIC COMPOUNDS. International Journal of Life Sciences and Pharma Research, 8(3), L24-30.
-
Riyazuddin, M., & Yogi, B. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42.
-
Sangeetha, R., Muthu, K., Meenatchi, V., & Rajasekar, M. (2021). Potential Third-Order Nonlinear Optical Response Facilitated by Intramolecular Charge Transfer in a Simple Schiff Base Molecule: Experimental and Theoretical Exploration. ACS Omega, 6(9), 6065-6077.
-
Singh, A. K., & Dutt, G. B. (2007). Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. Journal of Chemical Sciences, 119(5), 467-472.
-
Tickler, D. M., & Tiekink, E. R. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2623.
-
Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-Scan Measurements of Optical Nonlinearities. In Characterization of Materials. John Wiley & Sons, Inc.
-
Vimala, G., Shanthi, J., & Krishnan, S. (2016). Study of Nonlinear Refraction of Organic Dye by Z-scan Technique Using He–Ne Laser. Acta Physica Polonica A, 130(1).
-
Wang, J., et al. (2022). Molecular design and third-order nonlinear optical properties of D–A type pyrazine derivatives. New Journal of Chemistry, 46(35), 16959-16968.
-
Yogi, B., & Kumar, P. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42.
-
ResearchGate. (2024). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
-
Physical Chemistry Research. (2022). Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4. Retrieved from [Link]
-
ACS Publications. (1987). A review of nonlinear optical organic materials. Retrieved from [Link]
-
SPIE Digital Library. (1993). Experimental and theoretical studies of heterocyclic nonlinear optical materials. Retrieved from [Link]
-
Optica Publishing Group. (2000). Exploitation of the Z-scan technique as a method to optically probe pKa in organic materials: application to porphyrin derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Experimental setup for the Z-Scan technique; the sample travels along.... Retrieved from [Link]
-
Asian Journal of Chemistry. (2005). Synthesis and Crystal Structure of Ethyl-5-amino-1-[(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Retrieved from [Link]
-
NIH. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. Retrieved from [Link]
-
NIH. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. Retrieved from [Link]
-
ResearchGate. (2015). Third order nonlinear optical parameters and thickness of the all of investigated thin polymeric systems (PRD/PMMA). Retrieved from [Link]
-
The Women University Multan. (2022). View of Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Retrieved from [Link]
-
World Scientific. (2004). RELATIONSHIP OF MOLECULAR STRUCTURE TO NONLINEAR OPTICAL PROPERTIES OF ORGANIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. Pyrazoline derivatives with a tailored third order nonlinear optical response - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazoline derivatives with a tailored third order nonlinear optical response - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular design and third-order nonlinear optical properties of D–A type pyrazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. physchemres.org [physchemres.org]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bio.vu.nl [bio.vu.nl]
Application Note & Protocols: Elucidating the Mechanism of Action of Pyrazole Compounds
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its metabolic stability and versatile structure allow for interaction with a diverse range of biological targets, most notably protein kinases and enzymes like cyclooxygenase (COX).[3][4][5] Understanding the precise mechanism of action (MoA) is paramount for advancing these compounds from discovery to clinical application. This guide provides an in-depth framework for MoA studies of pyrazole-based compounds, detailing the scientific rationale behind experimental choices and providing robust, step-by-step protocols for key assays.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[5][6] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, allow it to serve as a bioisostere for other aromatic rings, often improving potency, solubility, and pharmacokinetic profiles.[6][7]
Over the last decade, the number of pyrazole-containing drugs approved by the FDA has surged, with applications in oncology, inflammation, and infectious diseases.[6][8] Notable examples include:
-
Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammatory conditions like arthritis.[9][10]
-
Ruxolitinib & Tofacitinib: Janus kinase (JAK) inhibitors used for myelofibrosis, rheumatoid arthritis, and other autoimmune disorders.[11][12][13]
-
Crizotinib: An ALK/ROS1/MET kinase inhibitor for specific types of non-small cell lung cancer.[13]
The therapeutic success of these agents underscores the importance of a rigorous and systematic approach to elucidating the MoA of novel pyrazole analogues. This process not only validates the intended biological target but also uncovers potential off-target effects, predicts clinical efficacy, and ensures safety.
A Multi-Faceted Strategy for MoA Elucidation
Determining a compound's MoA is not a linear process but an iterative investigation that integrates biochemical, cellular, and biophysical data. The goal is to build a comprehensive model from direct target interaction to the resulting physiological response.
A logical workflow begins with identifying the direct molecular target and progresses to confirming its engagement and downstream functional consequences in a cellular context.
Caption: A logical workflow for Mechanism of Action (MoA) studies.
Biochemical Assays: Quantifying Direct Target Interaction
The first step in characterizing a novel pyrazole compound is to determine its direct interaction with the purified target protein, typically an enzyme.[14] These cell-free assays are crucial for quantifying potency (e.g., IC₅₀) and understanding the mode of inhibition.[14][15]
Focus: Protein Kinase Inhibition
Protein kinases are one of the most common targets for pyrazole compounds.[3][16] Many pyrazole-containing drugs function as ATP-competitive inhibitors, binding to the kinase's active site.[13][17]
Causality Behind Experimental Design: The choice of assay conditions is critical for generating meaningful data. For kinase assays, the concentration of ATP relative to its Michaelis-Menten constant (Km) determines the type of information obtained.
-
IC₅₀ Determination: Performed at or near the Km of ATP to provide a standardized measure of potency.
-
Mechanism of Inhibition (MoI) Studies: Involve varying the concentrations of both the inhibitor and the substrate (ATP) to determine if the inhibition is competitive, non-competitive, or uncompetitive.[14] This is vital for understanding how the inhibitor will perform in the cellular environment, where ATP concentrations are high.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of a pyrazole compound. The amount of ADP produced, which is directly proportional to kinase activity, is converted into a light signal.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
Pyrazole compound stock (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the pyrazole compound in DMSO. A common starting range is 10 mM down to sub-nanomolar concentrations.
-
Dilute these stocks into the kinase reaction buffer to the desired final assay concentration (typically 2X the final concentration). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
-
Reaction Setup (in a 96-well plate):
-
Add 5 µL of 2X compound dilution to the appropriate wells.
-
Add 5 µL of vehicle control (e.g., 1% DMSO in buffer) to positive (max activity) and negative (no enzyme) control wells.
-
Prepare a 2X Enzyme/Substrate/ATP mix in kinase buffer. The ATP concentration should be at its Km for the specific kinase.
-
Initiate the reaction by adding 5 µL of the 2X Enzyme/Substrate/ATP mix to the compound and positive control wells.
-
Add 5 µL of a mix containing only Substrate/ATP (no enzyme) to the negative control wells.
-
Final volume should be 10 µL.
-
-
Kinase Reaction:
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Self-Validation & Controls:
-
Positive Control (Vehicle): Represents maximum enzyme activity.
-
Negative Control (No Enzyme): Defines the background signal.
-
Z'-factor Calculation: Use positive and negative controls to calculate the Z'-factor, a measure of assay quality. A Z' > 0.5 is considered excellent.
Cell-Based Assays: Validating the MoA in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the complexity of a living cell. Cell-based assays are required to confirm that the compound engages its target in a cellular environment and produces the expected downstream effects.[18][19]
Focus: Inhibition of the JAK-STAT Signaling Pathway
Many pyrazole compounds, like Ruxolitinib, are potent JAK inhibitors.[11][13] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[12][20][21]
Pathway Overview:
-
Cytokine Binding: A cytokine (e.g., IL-6, IFN-γ) binds to its receptor, causing receptor dimerization.
-
JAK Activation: The associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.[20]
-
STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the receptor tails.
-
STAT Docking & Dimerization: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs.[21]
-
Nuclear Translocation: Phosphorylated STATs (pSTATs) dimerize and translocate to the nucleus.
-
Gene Transcription: The pSTAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and cell proliferation.[20]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole compound.
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
This protocol measures the level of phosphorylated STAT3 (a key downstream target of JAKs) in cells treated with a pyrazole inhibitor, providing direct evidence of pathway inhibition.
Materials:
-
Human cell line known to have active JAK-STAT signaling (e.g., HeLa, TF-1).
-
Cell culture medium, FBS, and antibiotics.
-
Cytokine for stimulation (e.g., Interleukin-6 [IL-6]).
-
Pyrazole compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the pyrazole compound (or vehicle) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes and load onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Reprobing:
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
To normalize the data, the blot can be stripped and re-probed for total STAT3 and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-STAT3 to total STAT3 (or GAPDH) for each condition.
-
Plot the normalized p-STAT3 levels against the compound concentration to determine the cellular IC₅₀.
-
Data Integration and Interpretation
The ultimate goal is to build a cohesive narrative that connects all experimental findings. Data should be summarized clearly to facilitate comparison and interpretation.
Table 1: Integrated Data Summary for a Hypothetical Pyrazole Kinase Inhibitor (PZ-123)
| Assay Type | Target / Pathway | Metric | Result | Interpretation |
| Biochemical | Purified Kinase X | IC₅₀ | 15 nM | PZ-123 is a potent, direct inhibitor of Kinase X. |
| Biochemical | MoI Study | Ki (ATP) | 12 nM | Inhibition is competitive with respect to ATP. |
| Cell-Based | p-Substrate Y (Western) | IC₅₀ | 150 nM | PZ-123 inhibits the direct downstream target of Kinase X in cells. The rightward shift from the biochemical IC₅₀ is expected due to high cellular ATP. |
| Cell-Based | Cell Proliferation (MTT) | GI₅₀ | 200 nM | Inhibition of the Kinase X pathway translates to a functional anti-proliferative effect.[22][23] |
| Selectivity | KinomeScan (468 kinases) | S-Score (10) | 0.015 | PZ-123 is highly selective for Kinase X, reducing the likelihood of off-target effects. |
Conclusion
Elucidating the mechanism of action for novel pyrazole compounds requires a systematic, multi-disciplinary approach. By integrating quantitative biochemical assays with functional cell-based experiments, researchers can build a robust, evidence-based understanding of a compound's biological activity. The protocols and strategies outlined in this guide provide a validated framework for characterizing these promising therapeutic agents, ultimately accelerating their journey from the laboratory to the clinic.
References
-
National Center for Biotechnology Information (2024). Celecoxib - StatPearls. Available at: [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]
-
Wikipedia (2024). Janus kinase inhibitor. Available at: [Link]
-
Wikipedia (2024). Celecoxib. Available at: [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Schwartz, D.M., et al. (2020). Basic Mechanisms of JAK Inhibition. PubMed Central. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science. Available at: [Link]
-
Rosman, Z., et al. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. Available at: [Link]
-
Vancea, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
PharmGKB. Celecoxib Pathway, Pharmacodynamics. Available at: [Link]
-
Al-Mokyna, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Sygnature Discovery (2024). What are JAK inhibitors and how do they work?. Available at: [Link]
-
Patsnap (2024). What is the mechanism of Celecoxib?. Available at: [Link]
-
Al-Abboodi, A.S., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]
-
Engel, M., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Royal Society of Chemistry (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Al-Mokyna, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]
-
Semantic Scholar. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
ResearchGate (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. Available at: [Link]
-
ResearchGate (2021). Examples of pyrazole-containing drugs and their pharmacological activities. Available at: [Link]
-
Gaba, J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Roy, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2025). Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review. PubMed. Available at: [Link]
-
Rodriguez, R., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. Available at: [Link]
-
ResearchGate (2023). Targeting enzyme inhibitors in drug discovery | Request PDF. Available at: [Link]
-
Tsolaki, O. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. PubMed Central. Available at: [Link]
-
Ayaz, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
-
Liu, M., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. Available at: [Link]
-
Liu, X-H., et al. (2013). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar [semanticscholar.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides comprehensive protocols for the quantitative analysis of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and forensic science as potential pharmaceutical agents or novel psychoactive substances (NPS).[1][2] Accurate and reliable quantification is paramount for quality control, pharmacokinetic studies, and regulatory compliance. We present two validated methods: a robust Reversed-Phase High-Performance Liquid Chromatography with Photo Diode Array detection (RP-HPLC-PDA) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies are detailed in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[3][4][5]
Introduction and Analytical Rationale
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] The structural complexity, featuring multiple aromatic rings and a carboxylate ester group, dictates the selection of appropriate analytical techniques.
Why Reversed-Phase HPLC? The analyte possesses significant non-polar character due to the phenyl and pyrrole rings, making it an ideal candidate for retention and separation on a hydrophobic stationary phase, such as C18. Its chromophores (aromatic rings) allow for sensitive detection using UV-Vis or PDA detectors. This makes RP-HPLC a cost-effective, reliable, and widely accessible technique for assay and purity testing in bulk materials or simple formulations.[6][7]
Why LC-MS/MS? For quantification in complex biological matrices (e.g., plasma, urine) or for detecting trace-level impurities, the selectivity and sensitivity of HPLC alone are often insufficient. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled specificity by separating the analyte chromatographically and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[8] This dual-filter approach minimizes matrix interference and allows for quantification at very low concentrations (ng/mL or pg/mL).
Protocol 1: Quantification by RP-HPLC-PDA
This protocol is optimized for the quantification of the target analyte in raw material or simple dosage forms.
Principle
The analyte is separated on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. Detection is performed at a wavelength of maximum absorbance, determined by a PDA scan. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water, 18.2 MΩ·cm.
-
Acid: Trifluoroacetic acid (TFA), HPLC grade.
-
Filters: 0.45 µm PTFE syringe filters.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector is required.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard column providing good resolution and efficiency for compounds of this polarity. |
| Mobile Phase | Acetonitrile : Water (75:25 v/v) with 0.1% TFA | ACN provides sufficient elution strength. TFA is an ion-pairing agent that sharpens peaks and improves peak shape for acidic analytes.[6][7] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency.[7] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection | PDA at 254 nm (or λmax if different) | 254 nm is a common wavelength for aromatic compounds. A full PDA scan should be run to confirm the wavelength of maximum absorbance. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any common impurities. |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 750 mL of ACN with 250 mL of deionized water. Add 1 mL of TFA and mix thoroughly. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (5-150 µg/mL): Serially dilute the stock solution with the mobile phase to prepare a minimum of five calibration standards. A suggested range is 5, 20, 50, 100, and 150 µg/mL.[7]
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain ~25 mg of the analyte. Dissolve it in methanol in a 25 mL volumetric flask. Further dilute with the mobile phase to bring the concentration within the calibration range (e.g., to a target of 50 µg/mL).
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.998.[7]
-
Calculate the concentration of the analyte in the sample solutions using the regression equation.
-
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for high-sensitivity quantification, suitable for pharmacokinetic studies, metabolism monitoring, or trace analysis in complex matrices like whole blood or urine.[8][9]
Principle
Following chromatographic separation via UPLC/HPLC, the analyte is ionized, typically by electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented. The intensity of a specific, stable product ion is then monitored for quantification, providing exceptional selectivity and sensitivity.[10]
Materials and Reagents
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a related pyrazole derivative with similar chromatographic and ionization behavior can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Acid: LC-MS grade formic acid.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) or protein precipitation reagents (e.g., cold acetonitrile).
Instrumentation and Analytical Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC or HPLC system | UPLC is preferred for faster analysis and better resolution. |
| Column | C18, 50 mm x 2.1 mm, <2 µm particle size | Shorter column and smaller particles provide fast, efficient separation suitable for MS. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that promotes protonation for positive-ion ESI.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, return to 10% B and re-equilibrate for 1 min. | A gradient elution is necessary to efficiently elute the analyte while removing polar matrix components at the beginning and non-polar components at the end. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The nitrogen atoms in the pyrazole ring are readily protonated. |
| MRM Transitions | Analyte: Precursor ion -> Product ion 1 (Quantifier), Product ion 2 (Qualifier) IS: Precursor ion -> Product ion | To be determined by direct infusion of a standard solution. Two transitions are monitored for the analyte to confirm identity and prevent false positives. |
| Source Parameters | Capillary Voltage, Gas Flow, Temperature | Optimize by direct infusion to maximize signal intensity. |
Step-by-Step Protocol
-
MRM Optimization: Infuse a ~1 µg/mL solution of the analyte in 50:50 ACN:Water with 0.1% formic acid directly into the mass spectrometer. Identify the [M+H]⁺ precursor ion. Perform a product ion scan to identify the most abundant and stable fragment ions for use as quantifier and qualifier.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine, add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase (90% A: 10% B).[8][9]
-
-
Calibration Standards: Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them identically to the samples. A typical range would be 0.1 - 100 ng/mL.
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the processed blank matrix, calibration standards, and samples.
-
-
Data Analysis:
-
Integrate the peaks for the analyte and the IS quantifier transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Plot a calibration curve of the Peak Area Ratio versus concentration. Use a weighted (1/x or 1/x²) linear regression.
-
Quantify the analyte in the samples using the regression equation.
-
Method Validation: A Self-Validating System
Any analytical method intended for routine use must be validated to demonstrate its suitability for the intended purpose.[11] The validation should be performed according to established guidelines, such as ICH Q2(R2).[3][4][12]
Validation Parameter Summary
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference.[3][11] | Peak purity analysis (PDA), no interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | To demonstrate a proportional relationship between signal and concentration.[11] | Correlation coefficient (r²) ≥ 0.995.[7] |
| Accuracy | To measure the closeness of the results to the true value.[5] | Mean recovery of 98.0% - 102.0% for drug substance; 80-120% for trace analysis in biological matrices. |
| Precision | To assess the degree of scatter between a series of measurements.[5] | Repeatability (Intra-day) RSD ≤ 2%. Intermediate Precision (Inter-day) RSD ≤ 2%. For bioanalysis, RSD ≤ 15% (20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 20% and Accuracy within ±20%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[11] | %RSD of results should not exceed 2.0% after minor changes (e.g., ±2°C in temp, ±5% in mobile phase composition).[7] |
References
- AMSbiopharma. (2025, July 22).
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. [Link]
- Bradley, C. (2025, October 22).
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
-
Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health. [Link]
-
Krotulski, A. J., et al. (2020). Systematic Analysis of Novel Psychoactive Substances. II. Development of a Screening/Confirmatory LC-QqQ-MS/MS Method for 800+ Compounds and Metabolites in Urine. ResearchGate. [Link]
-
Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021, October 29). Wiley Analytical Science. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. [Link]
-
Presley, C. S., et al. (2018). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). PubMed. [Link]
-
The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. (n.d.). I.R.I.S. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijcpa.in [ijcpa.in]
- 8. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
Application Notes & Protocols: Formulation of Pyrazole Derivatives for In Vivo Studies
Abstract
Pyrazole and its derivatives constitute a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The successful translation of these promising compounds from bench to bedside is critically dependent on their effective formulation for in vivo evaluation. A primary and recurrent challenge is the poor aqueous solubility characteristic of many pyrazole-based compounds, which can impede bioavailability and lead to unreliable preclinical data.[1][4] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the systematic approach to formulating pyrazole derivatives for animal studies. It details pre-formulation assessment, outlines robust solubilization strategies, and provides step-by-step protocols for preparing stable and effective dosing vehicles for both oral and parenteral administration.
The Formulation Imperative: From Powder to Preclinical Insight
This guide is structured to walk the researcher through a logical progression, from initial characterization to the preparation of the final dosing solution, ensuring that every decision is scientifically justified and methodologically sound.
Pre-formulation Assessment: The Blueprint for Success
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[6][10] This initial characterization phase provides the critical data needed to select the most promising formulation strategy, saving significant time and resources.[5]
Core Directive: Solubility Profiling
The most critical pre-formulation parameter is solubility. A comprehensive solubility profile should be established across a range of pharmaceutically acceptable vehicles. This process identifies potential solvent systems and flags compounds that may require more advanced formulation techniques.
Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)
This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a pyrazole derivative in various vehicles.[11][12]
Objective: To quantify the maximum concentration of a pyrazole compound that can be dissolved in a selection of common preclinical vehicles at a controlled temperature.
Materials:
-
Pyrazole test compound
-
Selection of vehicles (see Table 1 for suggestions)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the test compound
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the pyrazole compound to a series of vials (e.g., 5-10 mg of compound into 1 mL of vehicle). The key is to ensure solid material remains undissolved at equilibrium.[11]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended mixing time is crucial to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect a precise aliquot of the supernatant, being careful not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[11] Discard the first few drops of filtrate to minimize any potential adsorption of the compound to the filter membrane.
-
Analysis: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC method.[11]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific vehicle, typically expressed in mg/mL or µg/mL.
Strategic Formulation Design
The data from the solubility assessment directly informs the formulation strategy. The flowchart below illustrates a typical decision-making process for selecting an appropriate formulation path.
Caption: Formulation strategy selection workflow based on solubility data.
Co-solvent and Surfactant Systems
For many poorly water-soluble pyrazole derivatives, a co-solvent system is the most direct and effective approach.[8] These formulations utilize a water-miscible organic solvent to dissolve the compound, which is then diluted into an aqueous vehicle.
-
Causality: Co-solvents like Polyethylene Glycol 400 (PEG400) and Propylene Glycol (PG) work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[8][13] However, upon injection into the bloodstream or dilution in the gastrointestinal tract, the co-solvent concentration drops, which can lead to drug precipitation. To mitigate this, a surfactant such as Tween® 80 or Cremophor® EL is often included.[1][7] Surfactants form micelles that can encapsulate the drug, maintaining its solubility and preventing precipitation even after dilution.[7]
Suspension Formulations
When a compound's solubility is too low for a solution-based formulation at the required dose, a suspension is a viable alternative, particularly for oral administration.[13][14]
-
Causality: A suspension is a heterogeneous mixture where fine drug particles are dispersed, but not dissolved, in a liquid vehicle.[13] A suspending agent, such as methylcellulose (MC) or carboxymethylcellulose (CMC), is used to increase the viscosity of the vehicle.[10][14] This slows the sedimentation of drug particles, ensuring a uniform dose can be withdrawn and administered. For oral suspensions, micronization (reducing particle size) can enhance the dissolution rate in the GI tract, which may improve bioavailability.[15][16]
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic molecule within their core.
-
Causality: This complexation dramatically increases the apparent aqueous solubility of the guest molecule.[17][18] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their improved safety and solubility profiles.[1][17] This approach is particularly valuable for intravenous formulations where co-solvents may cause hemolysis or other toxicities.[18]
Standard Operating Protocols
The following protocols provide detailed, step-by-step methodologies for preparing common formulations for in vivo studies. All preparations should be made fresh daily unless stability data supports otherwise.[1]
Protocol 2: Preparation of a Co-solvent Formulation for Oral (PO) or Intraperitoneal (IP) Administration
Objective: To prepare a clear, solution-based formulation for a poorly soluble pyrazole derivative. A common vehicle system is DMSO/PEG400/Tween 80/Saline.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and total dosing volume.
-
Initial Solubilization: In a sterile tube, add the minimum required volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize potential toxicity.[1] Vortex thoroughly. Gentle warming (to 37-40°C) or sonication can be used to aid dissolution.[1] Ensure the compound is completely dissolved before proceeding.
-
Addition of Co-solvent: Add the required volume of PEG400. A common ratio is to use PEG400 to make up 30-40% of the final volume.[1] Vortex until the solution is homogeneous.
-
Addition of Surfactant: Add the required volume of Tween® 80. Typically, Tween 80 constitutes 5-10% of the final volume.[1] Vortex again to ensure complete mixing.
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex thoroughly until a clear and homogenous solution is obtained.[1]
-
Final Inspection: Before administration, visually inspect the solution for any signs of precipitation or cloudiness. The final formulation should be perfectly clear.
Protocol 3: Preparation of a Suspension for Oral Gavage (PO)
Objective: To prepare a uniform suspension for oral administration of a highly insoluble pyrazole derivative.
Materials:
-
Pyrazole compound (micronized, if possible)
-
Suspending agent (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare Vehicle: Prepare the 0.5% methylcellulose vehicle in advance by slowly adding the methylcellulose powder to stirring sterile water. Continue stirring until fully hydrated and dissolved (this may take several hours).[10]
-
Weigh Compound: Accurately weigh the required amount of the pyrazole compound.
-
Levigation (Wetting): Place the powdered compound in a mortar. Add a small volume of the methylcellulose vehicle and triturate (mix) with the pestle to form a smooth, uniform paste.[10] This step is critical to ensure particles are properly wetted and to prevent clumping.
-
Progressive Dilution: Gradually add more of the vehicle to the paste while continuing to mix, ensuring the suspension remains homogeneous.
-
Final Volume & Mixing: Transfer the suspension to a graduated cylinder or beaker and add the remaining vehicle to reach the final volume. Place on a stir plate and stir continuously.
-
Dose Administration: The suspension must be stirred continuously, even during dose administration (e.g., using a small stir bar in the dosing vessel), to ensure that a uniform and accurate dose is given to each animal.
Protocol 4: Preparation of a Cyclodextrin Formulation for Intravenous (IV) Administration
Objective: To prepare a sterile, clear, solution-based formulation suitable for IV injection using HP-β-CD.
Materials:
-
Pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection (WFI) or 5% dextrose in water (D5W)[1]
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Vehicle: Prepare the required concentration of HP-β-CD in WFI or D5W (e.g., 20-40% w/v). Vigorous vortexing or sonication may be needed to fully dissolve the cyclodextrin.
-
Add Compound: Accurately weigh and add the pyrazole compound directly to the HP-β-CD solution.
-
Complexation: Cap the vial and vortex or sonicate until the compound is completely dissolved. This process can take from 30 minutes to several hours, as the drug needs to enter the cyclodextrin cavity to form the inclusion complex. The final solution must be completely clear.
-
Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a final, sterile vial.[1] This step is mandatory for all IV formulations to ensure sterility.
-
Final Inspection: Visually inspect the final filtered solution against a light and dark background to ensure it is free of any particulate matter.
Formulation Stability: A Self-Validating System
Preparing a formulation is not the final step. It is crucial to ensure the formulation is stable for the duration of the experiment.[19] An unstable formulation can lead to dose inaccuracy.[20]
Protocol 5: Short-Term Stability Assessment
Objective: To confirm the physical and chemical stability of the prepared formulation under intended storage and use conditions.
Procedure:
-
Preparation: Prepare the final formulation as described in the protocols above.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot for analysis. Visually inspect for clarity (for solutions) or uniformity (for suspensions). Quantify the concentration of the active ingredient using a validated HPLC method.[19] This is your baseline.
-
Storage: Store the remaining formulation under the conditions planned for the study (e.g., room temperature on the benchtop, refrigerated at 2-8°C).[21]
-
Subsequent Timepoints: At relevant timepoints (e.g., 2, 4, 8, and 24 hours), take another aliquot from the stored formulation.
-
Analysis: At each timepoint, repeat the visual inspection and HPLC quantification.
-
Acceptance Criteria: The formulation is considered stable if:
Caption: General experimental workflow from formulation to administration.
Data Presentation: Quantitative Overview
Structured data presentation is key for reproducibility and comparison.
Table 1: Common Excipients for Preclinical Formulations
| Excipient Class | Example | Typical Concentration | Primary Use & Rationale | Route |
|---|---|---|---|---|
| Co-solvent | DMSO | 5 - 10% | Powerful organic solvent for initial solubilization.[1][13] | PO, IP, SC |
| PEG400 | 10 - 40% | Water-miscible solvent to increase drug solubility.[1][8] | PO, IP, SC | |
| Propylene Glycol | 10 - 40% | Co-solvent, similar to PEG400.[8][13] | PO, IP, SC, IV | |
| Surfactant | Tween® 80 | 5 - 10% | Non-ionic surfactant to prevent precipitation upon dilution.[1][7] | PO, IP, SC, IV |
| Cremophor® EL | 5 - 15% | Powerful solubilizer, but associated with hypersensitivity.[22] | PO, IP, IV | |
| Suspending Agent | Methylcellulose | 0.5 - 1% w/v | Increases viscosity to keep particles suspended.[14] | PO |
| Na-CMC | 0.5 - 2% w/v | Viscosity modifier and suspending agent.[23] | PO | |
| Complexation | HP-β-CD | 10 - 40% w/v | Forms inclusion complexes to increase aqueous solubility.[1][17] | PO, IV, SC |
| Aqueous Vehicle | Saline (0.9% NaCl) | q.s. to 100% | Isotonic vehicle for final dilution.[13][14] | PO, IP, SC, IV |
| | PBS | q.s. to 100% | Buffered isotonic vehicle to maintain pH.[13] | PO, IP, SC, IV |
Conclusion
The successful in vivo evaluation of novel pyrazole derivatives is inextricably linked to diligent and rational formulation development. By systematically characterizing solubility, selecting vehicles based on scientific principles, and adhering to robust preparation protocols, researchers can ensure accurate and reproducible drug delivery. The methodologies described herein provide a validated framework to overcome the common challenge of poor aqueous solubility, thereby enabling the reliable assessment of this important class of therapeutic agents in preclinical models.
References
- BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem.
- Felton, L. (2018). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
- Shafique, Z., et al. (2016). The therapeutic voyage of pyrazole and its analogs: A review. European Journal of Medicinal Chemistry.
- (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Arora, R., et al. (n.d.). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. PubMed.
- Ugale, P., et al. (n.d.). PYRAZOLES AS THERAPEUTICS AGENTS: A REVIEW. European Journal of Pharmaceutical and Medical Research.
- (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
- (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- (n.d.). Emerging Excipients in Parenteral Medications.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosing and Formulation.
- Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology.
- (2024). Excipient used in parentral formulation.
- (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Kesarwani, P., et al. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal Of Pharmaceutical Sciences And Research.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
- CMC Pharma. (2022). Stability Studies in Pharmaceuticals.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS.
- (2014). Fluid and Drug Administration.
- Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance.
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Al-khedairy, E. B. H., et al. (n.d.). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PubMed Central.
- Sharma, D., et al. (2025). Solubility enhancement of poorly water soluble drugs: A review. ResearchGate.
- (2025). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software.
- Kotta, S., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- (2022). An exploratory study of a simple approach for evaluating drug solubility in milk related vehicles. bioRxiv.
- (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
- (2014). How to confirm the solubility of a drug in a solvent (vehicle)? ResearchGate.
- Yang, C., et al. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- Laboratorios Rubió. (n.d.). Step-by-Step Drug Formulation Development Guide.
- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Sofpromed. (2020). Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- (n.d.). Pyrazole derivative in preclinical study. ResearchGate.
- (n.d.). Solubility of Drug in different vehicles. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. sofpromed.com [sofpromed.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Step-by-Step Drug Formulation Development Guide [laboratoriosrubio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. ijpsr.com [ijpsr.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. pharmtech.com [pharmtech.com]
- 20. cmcpharm.com [cmcpharm.com]
- 21. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 22. downstate.edu [downstate.edu]
- 23. jpsbr.org [jpsbr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the purification of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who require a high degree of purity for their downstream applications. As specialists in complex heterocyclic chemistry, we understand that purification is often as challenging as the synthesis itself. This guide consolidates our in-field experience and best practices into a practical, problem-solving format.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of pyrazole derivatives. We focus on the causality behind each problem and provide actionable solutions.
Q1: My crude product is a dark, discolored oil or waxy solid. What is the best initial step?
A1: Discoloration in crude pyrazole syntheses often points to polymeric byproducts or persistent impurities from starting materials.[1] Before attempting a sophisticated purification method, an initial workup is critical.
-
Underlying Cause: The synthesis of pyrazole rings, often a cyclocondensation, can generate high-molecular-weight, colored impurities if reaction temperatures are not well-controlled or if reactants are used in non-stoichiometric ratios.[2]
-
Recommended Action:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution sequentially with a mild acid (e.g., 1M HCl) to remove any basic starting materials like unreacted hydrazine derivatives, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, and finally with brine to remove residual water.[3]
-
If the color persists, you can treat the organic solution with activated charcoal. However, be aware that charcoal can adsorb your product, leading to a slight reduction in yield.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This cleaner material is now a better starting point for chromatography or recrystallization.
-
Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem in recrystallization where the compound separates from the solvent as a liquid phase rather than a solid crystal lattice.[1]
-
Underlying Cause: This typically happens for one of two reasons:
-
High Impurity Load: The presence of significant impurities disrupts the crystal lattice formation.
-
Poor Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound (or the melting point of the impure mixture), causing it to melt before it can crystallize.
-
-
Troubleshooting Steps:
-
Re-evaluate Purity: The material may be too impure for recrystallization to be effective. Consider running a preliminary flash column to remove the bulk of the impurities first.
-
Optimize the Solvent System: Try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexane) dropwise until persistent turbidity is observed.[4] Allow this mixture to cool slowly.
-
Lower the Temperature: Ensure the solution is not supersaturated at too high a temperature. Let it cool very slowly. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a single seed crystal to the cooled, saturated solution can provide a nucleation site for crystal growth.
-
Q3: During column chromatography, I'm getting poor separation (co-elution) of my product from a byproduct. How can I improve the resolution?
A3: This is a classic chromatography challenge, especially when dealing with regioisomers or structurally similar impurities which have very close polarities.[5]
-
Underlying Cause: The selected mobile phase is not providing sufficient differential partitioning for the components on the stationary phase (silica gel).
-
Optimization Strategy:
-
TLC is Your Guide: Do not run a column unless you can see clear separation on a TLC plate. The solvent system that gives your product an Rf (retention factor) value of approximately 0.2-0.35 and maximizes the distance (ΔRf) to the impurity is the ideal starting point.[5]
-
Adjust Polarity: For normal phase silica gel, a mobile phase of hexane/ethyl acetate is a standard choice for pyrazole esters.[5][6] If separation is poor, decrease the rate of polarity increase. A shallower gradient (e.g., starting with 5% ethyl acetate in hexane and increasing by 1-2% increments) is more effective than a steep one.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (MTBE) can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds and improve separation.
-
Q4: My yield is very low after column chromatography, and I see streaking on my TLC plates. Could my compound be degrading?
A4: Yes, pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1]
-
Underlying Cause: The lone pairs on the pyrazole nitrogen atoms are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, streaking, and decomposition.
-
Preventative Measures:
-
Deactivate the Silica Gel: Pre-treat your silica gel by preparing the slurry for your column in the initial mobile phase containing a small amount of a base, such as triethylamine (Et₃N) or ammonia in methanol (typically 0.1-1% by volume).[1][4] This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[4]
-
Minimize Contact Time: Run the column efficiently without unnecessary delays. Dry loading the sample onto a small amount of silica can also lead to a tighter band and faster elution, reducing potential degradation.[5]
-
Section 2: Purification Workflows and Protocols
The following diagrams and protocols provide a structured approach to purifying your target compound.
General Purification Strategy
This workflow outlines the decision-making process for purifying this compound.
Sources
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet significant challenge of poor aqueous solubility of pyrazole-containing compounds in biological assays. The planar and often aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, contributing to low solubility.[1] This guide is designed to provide you with the foundational knowledge and practical protocols to ensure your experimental results are both accurate and reproducible.
Poor solubility can lead to a host of issues in biological assays, including underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2] Therefore, addressing solubility is a critical step in the drug discovery and development process.
Troubleshooting Guide: Step-by-Step Solutions for Pyrazole Compound Precipitation
Issue 1: My pyrazole compound, dissolved in DMSO, precipitates upon dilution into my aqueous assay buffer.
This is a classic case of a compound exceeding its kinetic solubility. While highly soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic shift in solvent polarity upon addition to a water-based medium can cause the compound to crash out of solution.[3]
Initial Diagnostic Steps:
-
Visual Inspection: Observe the wells for any visible precipitate or turbidity.[4] Keep in mind that not all precipitation is visible to the naked eye.[5]
-
Concentration Check: Confirm that the final concentration of your pyrazole compound in the assay does not exceed its aqueous solubility limit.[3]
-
DMSO Concentration: Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and may also influence compound solubility.[3][6]
Workflow for Optimizing Solubility
Here is a systematic approach to troubleshoot and resolve precipitation issues:
While DMSO is a "universal solvent," its concentration in cell-based assays is critical.[7] Most cell lines can tolerate up to 0.5% DMSO, with some tolerating up to 1%, but primary cells are often more sensitive.[6] It's recommended to keep the final DMSO concentration at 0.1% for almost all cell types.[6]
-
Protocol for Determining Optimal DMSO Concentration:
-
Prepare a serial dilution of your pyrazole compound in 100% DMSO.
-
In a separate plate, add your aqueous assay buffer.
-
Transfer a small, fixed volume of each DMSO stock dilution into the corresponding wells of the assay buffer plate to achieve a range of final compound concentrations, while keeping the final DMSO percentage consistent and as low as possible.[3]
-
Visually inspect for precipitation and, if available, use a nephelometer to quantify turbidity.
-
For pyrazole compounds with ionizable groups (e.g., amino or carboxylic acid functionalities), adjusting the pH of the assay buffer can significantly enhance solubility.[1][3] This strategy modifies the microenvironment to favor the more soluble, ionized form of the compound.[8][9]
-
Experimental Protocol for pH-Dependent Solubility Screening:
-
Prepare a set of assay buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a stock solution of your pyrazole compound in a minimal amount of DMSO.
-
Add the compound stock to each buffer to achieve the desired final concentration.
-
Incubate for a set period (e.g., 1-2 hours) and assess solubility by visual inspection, UV-Vis spectrophotometry, or nephelometry.
-
When simple solvent and pH adjustments are insufficient, the use of solubilizing excipients should be considered.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[12][13]
-
Protocol for Cyclodextrin-Mediated Solubilization:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer.
-
In a separate tube, dissolve your pyrazole compound in a minimal volume of DMSO.[13]
-
Slowly add the HP-β-CD solution to the DMSO stock while vortexing to facilitate the formation of the inclusion complex.[13]
-
Use this final solution for your assay.
-
-
-
Surfactants: Non-ionic surfactants like Tween-80 can be used to increase the solubility of hydrophobic compounds.[13]
For particularly challenging compounds, more advanced drug delivery systems may be necessary.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[14][15] This can significantly improve the oral absorption of lipophilic drugs.[14]
-
Nanoparticle Formulations: Reducing the particle size of a compound to the nanometer range increases its surface area-to-volume ratio, which can enhance the dissolution rate.[1][16] This can be achieved through techniques like dendrimer encapsulation.[17]
Visualizing the Troubleshooting Workflow
Caption: A stepwise decision tree for troubleshooting pyrazole compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum final concentration of DMSO I should use in my cell-based assay?
While some robust cell lines may tolerate up to 1% DMSO, it is highly recommended to keep the final concentration at or below 0.5% to avoid cytotoxicity and other off-target effects.[6] For sensitive cell types, such as primary cells, a final concentration of 0.1% or lower is advisable.[6][18] Always perform a vehicle control to assess the effect of DMSO on your specific assay.
Q2: My pyrazole compound has no ionizable groups. Will pH modification still be effective?
For non-ionizable compounds, pH modification is unlikely to have a significant impact on solubility. In such cases, focusing on co-solvents, cyclodextrins, or other formulation strategies will be more fruitful.
Q3: Can I sonicate my assay plate to help dissolve the precipitated compound?
In-well sonication can be a useful technique to help re-dissolve precipitated compounds in aqueous media.[5] However, this may only provide a temporary solution, and the compound could precipitate again over time. It is best used in conjunction with other solubility enhancement strategies.
Q4: How do I prepare a stock solution of a very hydrophobic pyrazole compound?
For highly hydrophobic compounds, you can try dissolving the compound in a small amount of 100% DMSO first.[6] Then, slowly add this solution to a vortexing aqueous buffer to achieve the desired final concentration.[6] If turbidity appears, you have exceeded the solubility limit.[6]
Q5: Are there any structural modifications I can make to my pyrazole compounds to improve solubility?
Yes, medicinal chemistry strategies can be employed to improve the physicochemical properties of your compounds. For instance, disrupting molecular planarity and symmetry can lead to improved aqueous solubility.[19] Introducing polar functional groups or a second nitrogen atom into the heterocyclic core can also increase the potential for hydrogen bonding with water.[20]
Data Summary Table
| Solubilization Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent system.[21] | Simple and widely used. | Potential for cytotoxicity at higher concentrations.[22] |
| pH Modification | Shifts the equilibrium towards the more soluble ionized form of the compound.[8] | Highly effective for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[11][12] | Generally well-tolerated in in vitro systems. | Can potentially interact with other assay components. |
| Surfactants (e.g., Tween-80) | Form micelles that can solubilize hydrophobic compounds. | Effective at low concentrations. | May interfere with certain biological assays. |
| Nanoparticle Formulation | Increases the surface area-to-volume ratio, enhancing dissolution rate.[16][23] | Can significantly improve bioavailability.[24] | Requires specialized formulation expertise and equipment. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Spontaneously forms a fine emulsion in aqueous media, increasing the surface area for absorption.[25] | Can enhance oral bioavailability of lipophilic drugs.[15] | Complex formulation development. |
Conclusion
Overcoming the solubility issues of pyrazole compounds is a multifaceted challenge that often requires a systematic and empirical approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data. Early and careful consideration of a compound's solubility will ultimately pave the way for more successful drug discovery and development endeavors.
References
-
Cygnus Biosciences. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cygnus Biosciences. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]
-
Di Meo, C., et al. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Center for Biotechnology Information. [Link]
-
Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Giri, T. K., et al. (n.d.). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information. [Link]
-
Ishikawa, M., & Hashimoto, Y. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
Hansen, M. B., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Degiacomi, G., et al. (n.d.). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]
-
Di, L., & Kerns, E. H. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Pharmaceutical Technology. (n.d.). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology. [Link]
-
Constantinides, P. P., et al. (n.d.). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed. [Link]
-
Mahapatra, A. K., et al. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. ResearchGate. [Link]
-
de Souza, T. B., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025, August 9). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. [Link]
-
Walsh Medical Media. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media. [Link]
-
Liversidge, G. G., & Cundy, K. C. (n.d.). Drug nanoparticles: formulating poorly water-soluble compounds. PubMed. [Link]
-
ResearchGate. (2025, August 6). (PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. ResearchGate. [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]
-
ResearchGate. (n.d.). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. ResearchGate. [Link]
-
Pehlivanov, I. (2020, July 8). Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization. Journal of IMAB. [Link]
-
Paun, S., et al. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. [Link]
-
Fenyvesi, É., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]
-
Pop, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
ResearchGate. (2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Akter, T., et al. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
-
Onoue, S., et al. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. [Link]
-
ResearchGate. (2025, August 6). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025, August 6). PH modulation: A mechanism to obtain pH-independent drug release. ResearchGate. [Link]
-
Saffoon, N., et al. (n.d.). pH Modulation Based Solid Dispersion to Enhance Solubility of a Poorly Soluble NSAID - Development and Evaluation. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. oricellbio.com [oricellbio.com]
- 8. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmafocusasia.com [pharmafocusasia.com]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, improve yields, and achieve high purity in your target compounds.
Introduction to Pyrazole Synthesis
Pyrazoles are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and applications.[1][2][3][4][5] The classical and most prevalent method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] Other significant methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions.[1][2]
While these methods are well-established, they are not without their challenges. Issues such as low yields, lack of regioselectivity, and the formation of difficult-to-separate byproducts are common hurdles. This guide will provide a structured approach to troubleshooting these problems, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during pyrazole synthesis.
Q1: What is the most common starting point for synthesizing substituted pyrazoles?
The Knorr pyrazole synthesis, which utilizes the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most frequently employed method due to its simplicity and generally high yields.[6]
Q2: What are the primary challenges I should anticipate in pyrazole synthesis?
The main challenges include controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, achieving high yields, and managing reaction conditions such as temperature and solvent choice.[6] Conventional methods can sometimes result in yields below 70%.[6]
Q3: Are there more environmentally friendly or "green" methods for pyrazole synthesis?
Yes, several green chemistry approaches have been developed. These include the use of microwave-assisted synthesis, ultrasonic irradiation, ionic liquids, and solvent-free reaction conditions.[6] These methods often lead to faster reaction times and reduced energy consumption.[6] Deep eutectic solvents (DESs) are also emerging as effective and sustainable alternatives to traditional organic solvents.[9]
Q4: How critical is the choice of solvent in my reaction?
Solvent selection can significantly impact the reaction rate, yield, and, most importantly, the regioselectivity. While traditional methods often use polar protic solvents like ethanol, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain syntheses, particularly for 1-aryl-3,4,5-substituted pyrazoles.[1][2][6]
Q5: When should I consider using a base in my reaction?
A base is often employed to facilitate deprotonation and promote the cyclization step.[6] For instance, in the synthesis of pyrazole-5-carboxylates through 1,3-dipolar cycloaddition, a base is crucial for the reaction to proceed efficiently.[6]
Troubleshooting Guides
This section provides detailed, question-and-answer-formatted guides to address specific experimental issues.
Guide 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis
Issue: "My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers that are difficult to separate."
This is the most common problem in the Knorr synthesis, leading to reduced yields of the desired product and significant purification challenges.[10] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[11]
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the formation of a single isomer.[12] For example, reactions that yield a nearly 1:1 mixture of regioisomers in ethanol can achieve up to 99:1 selectivity in TFE or HFIP.[12]
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[11] Experimenting with acidic, basic, and neutral conditions is recommended.
-
Steric and Electronic Effects: The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.
-
Electronic Effects: An electron-withdrawing group on the dicarbonyl compound will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[11]
-
Steric Effects: A bulky substituent on either reactant will favor the attack of the hydrazine on the less sterically hindered carbonyl group.[11]
-
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones can provide a more controlled reaction pathway, leading to improved regioselectivity.[10]
Guide 2: Low Reaction Yield
Issue: "My pyrazole synthesis is resulting in a low yield of the desired product."
Low yields can stem from incomplete reactions, formation of side products, or degradation of the product under the reaction conditions.
Solutions:
-
Catalyst Optimization: The choice of catalyst can be pivotal. While some reactions proceed with simple acid catalysis (e.g., acetic acid), others benefit from Lewis acids or transition metal catalysts.[1][7] For instance, nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, leading to excellent yields (up to 95%) in short reaction times.[2] Silver triflate (AgOTf) has been shown to be highly effective for the synthesis of 3-CF3-pyrazoles, with yields up to 99%.[1]
-
Temperature and Reaction Time: These two parameters are often intertwined. Increasing the temperature can accelerate the reaction but may also lead to the formation of byproducts or decomposition if too high.[1] It is crucial to perform temperature optimization studies. For example, in a silver-catalyzed synthesis of trifluoromethylated pyrazoles, the yield improved when the temperature was raised to 60 °C, but decreased at higher temperatures.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, especially the hydrazine, which can degrade over time. The stoichiometry of the reactants can also influence the yield. While a 1:1 ratio of the dicarbonyl and hydrazine is typical, a slight excess of one reagent may be beneficial in certain cases.
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [7] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [7] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | Short | 95% | Not Reported | [2] |
| Iodine (I₂) | 1,3-Diketones, Oxamic Acid Thiohydrazides | Equimolar | Not Specified | Not Specified | 48 h | 83% | Not Reported | [13] |
Guide 3: Formation of Pyrazoline Side Products
Issue: "I am trying to synthesize a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, but I am isolating a significant amount of the corresponding pyrazoline."
The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate, which must then be oxidized to form the aromatic pyrazole.[1][2][10] If the oxidation step is inefficient, the pyrazoline will be a major byproduct.
Reaction Pathway: Pyrazoline to Pyrazole
Caption: General pathway from pyrazoline to pyrazole.
Solutions:
-
In-situ Oxidation: Introduce an oxidizing agent directly into the reaction mixture to promote the conversion of the pyrazoline intermediate to the pyrazole in a one-pot fashion. Common oxidizing agents for this purpose include:
-
Air/Oxygen: Simply heating the reaction mixture in a solvent like DMSO under an oxygen atmosphere can be effective.
-
Iodine (I₂): Molecular iodine can be used as a catalyst for the oxidative C-N bond formation.
-
Copper(II) Salts: Copper triflate (Cu(OTf)₂) has been used to catalyze the condensation and subsequent in-situ oxidation.[2]
-
-
Post-synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step. A variety of oxidizing agents can be used, and the choice will depend on the functional groups present in the molecule.
-
Use of α,β-Unsaturated Carbonyls with a Leaving Group: Employing an α,β-unsaturated carbonyl compound that possesses a leaving group at the β-position can lead directly to the pyrazole. After the initial cyclocondensation to form the pyrazoline, the elimination of the leaving group drives the aromatization to the pyrazole.[1][14]
Experimental Protocols
Protocol 1: General Procedure for the Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a mild base like sodium acetate.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product.
-
Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Pyrazoles from Primary Amines
This innovative method allows for the synthesis of N-substituted pyrazoles directly from primary amines.[15][16]
-
In-situ Hydrazine Formation: In a suitable solvent (e.g., toluene or dichloromethane), treat the primary amine (1.0 eq) with a diethylketomalonate-derived oxaziridine to form the corresponding N-Boc hydrazine in situ.[15][16]
-
Byproduct Removal: The diethyl ketomalonate byproduct can be removed by an aqueous extraction, leading to a cleaner reaction in the next step.[15][16]
-
Deprotection and Cyclization: The N-Boc protected hydrazine is then deprotected using an acid (e.g., trifluoroacetic acid - TFA), followed by the addition of the 1,3-dicarbonyl compound (1.0 eq).
-
Reaction and Purification: The mixture is stirred until the reaction is complete (monitored by TLC). The solvent is then removed, and the resulting pyrazole is purified by column chromatography.
Conclusion
The synthesis of pyrazole derivatives is a mature field, yet it presents numerous opportunities for optimization and troubleshooting. By understanding the underlying reaction mechanisms and the influence of various parameters such as solvent, temperature, and catalysts, researchers can overcome common challenges like poor regioselectivity and low yields. This guide provides a framework for systematically addressing these issues, enabling the efficient and successful synthesis of these valuable heterocyclic compounds.
References
-
Aheer Ashish Kumar et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]
-
Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Bentham Science. [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
One-pot synthesis of pyrazole-derivatives.¹⁶¹. (n.d.). ResearchGate. [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). ACS Publications. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile. (2022). DergiPark. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]
-
Molecules | Special Issue : Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Results in NMR Spectra of Pyrazole Compounds
Welcome to the technical support center for NMR analysis of pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy to characterize pyrazole-containing molecules. Pyrazoles are a cornerstone of heterocyclic chemistry, but their unique electronic and structural features can lead to NMR spectra that are unexpectedly complex.
This resource provides in-depth, question-and-answer-based troubleshooting for common issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to not only solve immediate analytical challenges but also to build a deeper understanding of your molecules' behavior in solution.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common and pressing questions encountered during the routine NMR analysis of pyrazoles.
Q1: Why do the signals for my C3 and C5 protons/carbons appear averaged or as a single peak in my 3(5)-substituted pyrazole?
This is a classic observation for N-unsubstituted pyrazoles and is almost always due to annular tautomerism . The N-H proton rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two distinct tautomeric forms.[1][2] This leads to the chemical environments of the C3 and C5 positions (and their attached protons) becoming equivalent, resulting in a single, often broadened, signal.
-
Causality: The energy barrier for this proton transfer is often low, allowing for rapid interconversion at room temperature. The rate is highly influenced by factors like solvent, concentration, and temperature.[3]
Q2: My N-H proton signal is extremely broad, weak, or completely absent. How can I find it?
The disappearance or significant broadening of the N-H proton signal is a hallmark of pyrazole NMR and stems from a combination of factors.[1]
-
Chemical Exchange: The N-H proton is labile and can undergo rapid intermolecular exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities.[1] This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.
-
Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N (spin I=1), possesses a nuclear quadrupole moment.[4][5] This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway for both the nitrogen nucleus and the directly attached proton. This rapid relaxation leads to significant line broadening of the N-H signal.[1][6]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering the proton signal invisible in a ¹H NMR spectrum.[1][7]
Q3: The chemical shifts of my pyrazole ring protons are different from what I expected based on literature values. What could be the cause?
Slight deviations are common, but significant shifts often point to environmental factors that alter the electronic distribution within the aromatic ring.
-
Solvent Effects: The polarity, hydrogen-bonding capability, and aromaticity of the NMR solvent can significantly influence chemical shifts.[8][9] Hydrogen-bonding solvents can interact with the pyrazole nitrogens, and aromatic solvents (like benzene-d₆) can induce shielding or deshielding effects through anisotropic currents.[10][11]
-
Concentration: Pyrazoles can form intermolecular hydrogen-bonded dimers or higher-order aggregates in solution.[10] As concentration increases, the equilibrium can shift towards these aggregated forms, altering the chemical environment and thus the chemical shifts of the protons.
-
pH: If your sample or solvent contains acidic or basic impurities, the pyrazole ring can be partially protonated or deprotonated.[12] Protonation at N2 creates a pyrazolium cation, which dramatically changes the electron density and results in significant downfield shifts of the ring protons.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed experimental protocols and deeper mechanistic explanations for more complex or persistent issues.
Issue 1: Resolving Tautomeric Ambiguity in Unsymmetrical Pyrazoles
Problem: You have synthesized a 3(5)-substituted pyrazole and need to definitively determine which tautomer (e.g., the 3-substituted or 5-substituted) is the major form in solution, but room temperature spectra only show averaged signals.
Underlying Principle: Chemical Exchange Dynamics
The ability to resolve individual tautomers hinges on slowing the rate of proton exchange to a point where it is slow relative to the NMR timescale. By manipulating experimental conditions, we can shift the equilibrium or decelerate the kinetics of the exchange process.
Troubleshooting Workflow & Protocol
Caption: Workflow for resolving pyrazole tautomers.
Experimental Protocol: Low-Temperature (VT-NMR) Experiment
-
Sample Preparation: Prepare a sample of your pyrazole in a solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d₈), toluene-d₈, or a mixture of CD₂Cl₂/Acetone-d₆. Ensure the concentration is sufficient for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Reduction: Gradually lower the spectrometer's sample temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquisition: Acquire a ¹H spectrum at each temperature step.
-
Analysis: Monitor the signals corresponding to the C3-H and C5-H protons. As the temperature decreases, you should observe these signals broaden, then coalesce, and finally resolve into two distinct sets of signals, one for each tautomer.[3] The relative integration of these new signals provides the equilibrium constant (KT) at that temperature.
Data Interpretation: Using 2D NMR for Unambiguous Assignment
If low-temperature NMR successfully resolves the tautomers, you must still assign which set of signals corresponds to which tautomer. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable here.[1]
-
Principle: HMBC detects correlations between protons and carbons that are separated by 2 or 3 bonds.
-
Application: In a 3-substituted pyrazole, the proton at the C5 position of the major tautomer will show a 3-bond correlation (³JCH) to the substituted C3 carbon. Conversely, the N-H proton will show 2-bond correlations (²JCH) to both C3 and C5. By identifying these key long-range correlations, you can definitively link the proton and carbon frameworks for each tautomer.
| Correlation Type | Tautomer A (3-Substituted) | Tautomer B (5-Substituted) |
| H4 to C3/C5 | H4 shows correlations to both C3 and C5 | H4 shows correlations to both C3 and C5 |
| H5 to C3 (Key) | Shows correlation to substituted C3 | Does not show correlation to C3 |
| H3 to C5 (Key) | Does not show correlation to C5 | Shows correlation to substituted C5 |
| N-H to C3/C5 | Shows correlations to both C3 and C5 | Shows correlations to both C3 and C5 |
Table 1: Key HMBC correlations for assigning 3(5)-substituted pyrazole tautomers.
Issue 2: Unexpected Coupling Constants and Multiplicities
Problem: The observed J-coupling constants in your pyrazole ring do not match expected values for aromatic systems, or you observe unexpectedly complex splitting patterns.
Underlying Principle: Through-Bond Scalar Coupling (J-Coupling)
J-coupling arises from the interaction of nuclear spins mediated by bonding electrons.[13] Its magnitude depends on the number of intervening bonds, dihedral angles, and the hybridization of the atoms involved.[14] In aromatic systems like pyrazole, typical values are:
-
³JH3,H4 ≈ 1.5-3.0 Hz
-
³JH4,H5 ≈ 2.0-3.5 Hz
-
⁴JH3,H5 ≈ 0.5-1.0 Hz
Deviations from these ranges can provide valuable structural information.
Troubleshooting Guide: Analyzing Coupling Constants
-
Confirm First-Order Spectra: Ensure your spectrum is "first-order." This means the chemical shift difference (in Hz) between two coupled protons is much larger (>>5x) than their coupling constant (J). If Δν/J is small, you will get "second-order" effects (e.g., "roofing") that distort multiplicities and intensities, requiring simulation software for accurate analysis.
-
Long-Range Couplings: Be aware of long-range couplings, especially in fused ring systems or with certain substituents. For example, a ⁴J coupling between H3 and H5, while small, can sometimes be resolved, causing a doublet to appear as a narrow doublet of doublets.[15]
-
Coupling to Heteroatoms:
-
¹⁵N Coupling: If you are working with an ¹⁵N-labeled compound, you will observe ¹H-¹⁵N coupling. The N-H proton will be split by ¹⁵N (¹JNH ≈ 90-100 Hz), and ring protons can show smaller 2- and 3-bond couplings.[16]
-
¹⁴N Broadening: More commonly, the quadrupolar ¹⁴N nucleus can cause broadening of adjacent proton signals (H5 and H3), which can obscure fine coupling details.[1]
-
-
Geminal Coupling Constants (²JCH): In pyrazolones (keto-forms of hydroxypyrazoles), the geminal coupling constant between the C4 carbon and the H3/H5 proton can be diagnostic for the tautomeric form. The ²J value is significantly smaller in the NH tautomer (~4-5 Hz) compared to the OH or CH forms (~9-11 Hz).[17]
Experimental Protocol: High-Resolution 1D ¹H and 2D J-Resolved Spectroscopy
-
High-Resolution 1D: To resolve very small coupling constants, acquire the ¹H spectrum with a larger number of data points (e.g., 64K or 128K) and a narrower spectral width focused on the region of interest. Apply a resolution-enhancing window function (e.g., Gaussian multiplication) during processing.
-
J-Resolved Spectroscopy: This 2D experiment separates chemical shifts on one axis and coupling constants on the other. It is an excellent tool for visualizing complex multiplets and accurately measuring J-values, even in crowded spectra.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. thieme-connect.de [thieme-connect.de]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. youtube.com [youtube.com]
- 15. acdlabs.com [acdlabs.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Enhancing the stability of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate for long-term storage
Technical Support Center: Ethyl 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of this compound. Our goal is to ensure the integrity and reproducibility of your experiments by preserving the quality of this critical research compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary chemical features of this molecule that I should be concerned about for stability?
A: Your compound, this compound, has three main structural motifs that are susceptible to degradation:
-
Ethyl Ester Group: This functional group is vulnerable to hydrolysis, a reaction with water that can cleave the ester bond to form the corresponding carboxylic acid and ethanol.[1][2] This process can be catalyzed by trace amounts of acid or base.[3]
-
Pyrrole Ring: The pyrrole moiety is an electron-rich aromatic heterocycle. This makes it susceptible to oxidation, especially when exposed to air (oxygen), which can lead to the formation of colored impurities and a loss of compound integrity.[4][5] Pyrroles can also be sensitive to light.[6]
-
Pyrazole Ring: While generally stable, heterocyclic rings can be susceptible to photodegradation upon exposure to UV light.[7][8]
Understanding these vulnerabilities is the first step in designing a robust storage strategy.
Q2: What are the ideal storage conditions for this compound in its solid form?
A: For maximal long-term stability as a solid, the compound should be stored under controlled conditions that mitigate the risks of hydrolysis, oxidation, and photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[10][11] |
| Light | Amber Glass Vial / Darkness | Protects the compound from photolytic degradation by blocking UV and visible light.[12][13] |
| Moisture | Desiccated Environment | Minimizes the risk of ester hydrolysis. Use of a desiccant is highly recommended.[12] |
Q3: Is it better to store the compound as a solid or in a stock solution?
A: Storing the compound as a dry solid under the conditions described in Q2 is strongly preferred for long-term stability. Solutions, especially in protic solvents like methanol or ethanol, can accelerate degradation. If you must store solutions, prepare them fresh whenever possible. For short-term storage (1-2 weeks), use an anhydrous, aprotic solvent like DMSO or DMF, store at -80°C, and blanket the vial with an inert gas before sealing.
Q4: I've noticed the solid powder changing color from off-white to yellowish-brown. What does this indicate?
A: A color change is a common visual indicator of degradation, most likely due to oxidation of the pyrrole ring.[6][14] Upon exposure to air, pyrrole and its derivatives can form oxidized species, which are often colored.[4][15] If you observe a color change, it is critical to re-analyze the compound's purity before use.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a systematic approach to diagnosing and solving common stability-related problems.
Problem 1: My HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar peaks over time.
-
Potential Cause: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to analyze the sample. The new, earlier-eluting peak should have a mass corresponding to the hydrolyzed carboxylic acid (a decrease of 28.05 Da, the mass of C₂H₄).
-
Review Storage: Were your storage conditions for the solid compound properly desiccated? Was the vial tightly sealed?[12] If dealing with a solution, was the solvent truly anhydrous?
-
Corrective Action: For future storage, ensure the solid is in a desiccator, preferably under an inert atmosphere.[10] When preparing solutions, use fresh, anhydrous-grade solvents and minimize their exposure to ambient air.
-
Problem 2: My compound appears darker in color, and I'm seeing multiple small impurity peaks in my HPLC/LC-MS, some with an increase in mass of +16 Da.
-
Potential Cause: This pattern strongly suggests oxidative degradation , likely occurring on the electron-rich pyrrole ring.[4][5] The addition of an oxygen atom (+16 Da) is a hallmark of oxidation. The darkening color is also consistent with the formation of oxidized pyrrolic species.[14]
-
Troubleshooting Steps:
-
Confirm by MS: Check the mass spectrum for peaks at M+16, M+32, etc., relative to the parent compound's mass.
-
Review Handling: Was the compound handled in the open air for extended periods? Was the storage vial properly flushed with nitrogen or argon before sealing?[16]
-
Corrective Action: Implement a strict inert atmosphere handling protocol. Aliquot the solid compound inside a glove box or use a stream of inert gas to blanket the material during weighing and handling.[11] Store all aliquots under an inert atmosphere.
-
Problem 3: My experimental results are inconsistent, even with freshly prepared solutions from the same parent batch of solid.
-
Potential Cause: This could be due to photodegradation or localized degradation ("hot spots") within the solid material. Inconsistent exposure to light or air during handling of different aliquots can lead to variable purity. Heterocyclic compounds are known to be susceptible to photodegradation.[7][8]
-
Troubleshooting Steps:
-
Aliquot and Test: Divide the parent batch of solid into several new, amber vials. Store one as a control under ideal conditions (dark, -20°C, inert gas). Expose another to ambient lab light for a day before preparing a solution. Analyze both by HPLC. A difference in purity will confirm light sensitivity.
-
Review Aliquoting Procedure: Are you opening the main stock bottle frequently? This practice exposes the entire batch to potential degradation with each use.
-
Corrective Action: Upon receiving a new batch of the compound, immediately aliquot it into smaller, single-use quantities in amber vials.[17] Flush each vial with inert gas before sealing and store under the recommended conditions. This protects the integrity of the main stock.
-
Part 3: Protocols & Workflows for Proactive Stability Management
Protocol 1: Initial Quality Control and Aliquoting
This protocol should be performed immediately upon receiving a new batch of the compound.
-
Visual Inspection: Note the color and physical state of the compound. It should be a white to off-white solid.
-
Baseline Analysis: Immediately run a baseline purity analysis using a validated HPLC method.[18] Obtain an LC-MS spectrum to confirm the mass and a ¹H NMR spectrum to confirm the structure. This data is your "time zero" reference.
-
Aliquoting: Inside a glovebox or under a steady stream of argon/nitrogen, divide the bulk container into pre-weighed, single-use amounts in amber glass vials.
-
Inerting and Sealing: Flush the headspace of each vial with inert gas for at least 30 seconds before tightly sealing with a PTFE-lined cap.
-
Labeling: Label each vial clearly with the compound name, batch number, aliquot date, and expiration date.[9]
-
Storage: Place all aliquots in a desiccated, secondary container and store in a -20°C freezer.[13]
Workflow for Setting Up a Long-Term Stability Study
This workflow helps establish a reliable shelf-life for the compound under your specific laboratory conditions.
Caption: Workflow for a comprehensive long-term stability study.
Troubleshooting Decision Tree
Use this diagram to diagnose stability issues systematically.
Caption: Decision tree for troubleshooting compound degradation.
References
-
Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]
-
Pal, B., & Sharon, M. (2009). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Journal of Molecular Catalysis A: Chemical, 308(1-2), 49-56. [Link]
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. [Link]
-
Francia, V., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5(11), 5117-5125. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Air Products. (n.d.). The Importance of Inerting. [Link]
-
SLIDESHARE. (2017). Heterocyclic compounds. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
ResearchGate. (2009). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 155-168. [Link]
-
Triumvirate Environmental. (2023). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]
-
University of California, Berkeley - EH&S. (n.d.). Chemical Storage Guidelines. [Link]
-
Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. [Link]
-
Wikipedia. (n.d.). Inert gas. [Link]
-
Huang, X., et al. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. Chemosphere, 69(5), 747-754. [Link]
-
The Synergist. (2021). Best Practices for Proper Chemical Storage. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Linde. (n.d.). White Paper: Inerting in the chemical industry. [Link]
-
Riviera Maritime Media. (n.d.). Chemical owners are facing inert gas pressures. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Linde. (n.d.). Inerting in the chemical industry. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]
-
ResearchGate. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. airproducts.ie [airproducts.ie]
- 11. Inert gas - Wikipedia [en.wikipedia.org]
- 12. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 13. chemtech-us.com [chemtech-us.com]
- 14. uop.edu.pk [uop.edu.pk]
- 15. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 1-Phenyl-5-pyrrol-1H-pyrazole-4-carboxylates
Welcome to the technical support center for the synthesis of 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. These compounds are prevalent in medicinal chemistry, with derivatives showing potent biological activities, including xanthine oxidoreductase inhibition.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success or failure in this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are based on mechanistic principles and established laboratory practices.
Question 1: My reaction has a very low yield or has failed completely. What are the most likely causes?
Answer:
Low or no yield in pyrazole synthesis is a common but solvable issue, often tracing back to one of three areas: reaction conditions (especially pH), starting material quality, or the formation of a stable, non-cyclized intermediate.
-
pH Optimization is Critical: The Knorr pyrazole synthesis and related cyclizations are highly pH-dependent.[2] Acid catalysis is generally required for both the initial formation of the hydrazone intermediate and the subsequent rate-limiting dehydration step to form the aromatic pyrazole ring.[3][4]
-
Insufficient Acid: If the medium is neutral or basic, the initial condensation of phenylhydrazine with the 1,3-dicarbonyl compound will be slow, and the crucial dehydration step for cyclization will not proceed efficiently. At a pH of 7, for instance, the hydrazone intermediate may form but fail to cyclize.[4]
-
Excessive Acid: Conversely, strongly acidic conditions can lead to unwanted side reactions and degradation of starting materials.
-
Practical Tip: For reactions involving β-ketoesters, the addition of a few drops of glacial acetic acid is often sufficient to catalyze the reaction.[5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the in-situ generation of HCl can make the reaction overly acidic, which may promote the formation of colored byproducts. In such cases, adding one equivalent of a mild base like sodium acetate can buffer the system and lead to a cleaner reaction.[2]
-
-
Starting Material Integrity:
-
Phenylhydrazine Quality: Phenylhydrazine is susceptible to air oxidation, turning dark and impure over time. Using oxidized phenylhydrazine is a common cause of reaction failure and the formation of colored impurities. Always use freshly opened or purified (distilled) phenylhydrazine for best results.
-
1,3-Dicarbonyl Tautomerization: The 1,3-dicarbonyl starting material exists in equilibrium with its enol tautomer. The cyclization reaction proceeds through the enol or enolate form.[6] The choice of solvent can influence this equilibrium and, consequently, the reaction rate. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the necessary proton transfers.
-
-
Stable Intermediates: The reaction can stall at the hydrazone or hydroxylpyrazolidine intermediate stage.[3] This is often observed when the final dehydration step is energetically unfavorable. Monitoring the reaction by TLC or LC-MS is crucial to identify if the starting material is being consumed and if a new spot corresponding to an intermediate is appearing without conversion to the final product. If an intermediate is building up, gentle heating or a slight increase in the acid catalyst concentration may be required to drive the reaction to completion.
Troubleshooting Summary Table
| Observable Problem | Probable Cause | Suggested Solution |
| No reaction / Low conversion | Incorrect pH (too low or too high) | Add a few drops of glacial acetic acid. If using a hydrazine salt, add 1 eq. of NaOAc. |
| Oxidized phenylhydrazine | Use freshly distilled or a new bottle of phenylhydrazine. | |
| Reaction stalled at intermediate | Monitor by TLC/LC-MS. Apply gentle heat (40-80°C) or add more catalyst. | |
| Dark, tarry reaction mixture | Overly acidic conditions or oxidation | Run the reaction under an inert atmosphere (N₂ or Ar). Use a mild base buffer (NaOAc).[2] |
| Reaction temperature too high | Maintain strict temperature control, especially during the initial exothermic condensation. |
Question 2: My final product is a mixture of two isomers that are difficult to separate. What is the cause and how can I fix it?
Answer:
This is a classic problem of regioselectivity and is almost certainly due to the use of an unsymmetrical 1,3-dicarbonyl starting material in a Knorr-type pyrazole synthesis.[7] Phenylhydrazine has two non-equivalent nitrogen atoms, but in this context, the initial attack on the dicarbonyl is what determines the final regiochemistry.
The phenylhydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound. This leads to two different hydrazone intermediates, which then cyclize to form two different regioisomeric pyrazoles.
Controlling Regioselectivity:
-
Electronic Effects: The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. You can exploit this by choosing a 1,3-dicarbonyl with substituents that have strong and opposing electronic effects. For example, a β-ketoester will typically react with the hydrazine at the more reactive ketone carbonyl rather than the less electrophilic ester carbonyl.[5]
-
Steric Hindrance: A bulky substituent near one carbonyl group can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl.
-
pH Control: While electronic and steric factors are primary, pH can sometimes influence the reaction pathway and the stability of the intermediates, indirectly affecting the product ratio.[4]
If you are unable to achieve selectivity, the most practical solution may be to develop a robust chromatographic method to separate the isomers or, preferably, to redesign the synthesis to use a symmetrical starting material if the target structure allows.
Diagram: The Origin of Regioisomers
Below is a diagram illustrating how an unsymmetrical 1,3-dicarbonyl leads to two potential products.
Caption: Reaction of phenylhydrazine with an unsymmetrical dicarbonyl can proceed via two pathways, yielding a mixture of regioisomers.
Question 3: I am synthesizing the target via a nitrile intermediate, but the hydrolysis to the carboxylic acid is incomplete. How can I drive this reaction to completion?
Answer:
The hydrolysis of an aromatic nitrile, especially one on an electron-rich pyrazole ring, can be challenging under standard conditions. Both acidic and basic hydrolysis are possible, but harsh conditions can risk cleaving the ester or even opening the pyrazole ring.[8]
A robust method for this transformation is alkaline hydrolysis in a high-boiling point solvent.[9]
Recommended Protocol for Nitrile Hydrolysis:
-
Solvent & Reagent: Use a mixture of sodium hydroxide in refluxing ethylene glycol. Ethylene glycol's high boiling point (~197 °C) allows the reaction to be conducted at a temperature high enough to overcome the activation energy for hydrolysis without requiring a pressure vessel.
-
Procedure:
-
Dissolve the pyrazole carbonitrile intermediate in ethylene glycol.
-
Add an aqueous solution of excess sodium hydroxide (e.g., 3-5 equivalents).
-
Heat the mixture to reflux (typically 140-160 °C) for several hours (e.g., 4-8 hours).
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture and quench with a large volume of water.
-
Acidify the aqueous solution carefully with a strong acid (e.g., 6N HCl) to a pH of ~2.[9] This will precipitate the carboxylic acid product.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
This high-temperature basic hydrolysis is generally effective for sterically hindered or electronically deactivated nitriles.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general synthetic route for 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylates?
A multi-step synthesis starting from phenylhydrazine is a common and reliable approach.[9]
Diagram: General Synthetic Workflow
Caption: A common multi-step synthetic route to the target scaffold.
This sequence involves:
-
Pyrazole Ring Formation: Reaction of phenylhydrazine with a malononitrile derivative to form the 5-amino-1-phenyl-pyrazole-4-carbonitrile core.[9]
-
Pyrrole Ring Formation: A Clauson-Kaas reaction between the 5-amino group of the pyrazole and 2,5-dimethoxytetrahydrofuran in acetic acid to construct the pyrrol-1-yl moiety.[9]
-
Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid, often under strong basic conditions.[9]
-
Esterification: Standard esterification of the resulting carboxylic acid to yield the final carboxylate product.
Q2: What are the key intermediates in the Knorr pyrazole synthesis, and can they be isolated?
The mechanism of the Knorr synthesis is more complex than initially thought and involves several intermediates.[3] Key species include the initial hydrazone formed from condensation, a cyclic hydroxylpyrazolidine intermediate, and even a di-addition species where two molecules of hydrazine react with one dicarbonyl.[3] In some cases, the hydroxylpyrazolidine intermediate can be isolated, particularly when the final dehydration step is slow.[3] The observation of these intermediates via techniques like HPLC-MS can provide valuable insight when troubleshooting a problematic reaction.
Q3: Are there alternative "green" or one-pot methods for synthesizing the pyrazole-4-carboxylate core?
Yes, significant research has focused on developing more efficient and environmentally friendly methods. One-pot, multi-component reactions are particularly attractive. For instance, methods have been developed that use magnetic ionic liquids as recyclable catalysts for a three-component reaction between a phenylhydrazine, an aldehyde, and ethyl acetoacetate to directly yield pyrazole-4-carboxylic acid ethyl esters. These approaches offer advantages like mild reaction conditions, operational simplicity, and reduced waste.
References
-
PATOLE, J. et al. (2015). Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)- 1H-pyrazole-4-carboxilic acid N' -acyl hydrazides. ResearchGate. Available from: [Link]
-
Schrecker, L. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
Unknown. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available from: [Link]
-
Unknown. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
Jasim, H. A. et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. Available from: [Link]
-
Wang, Y. et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed. Available from: [Link]
-
Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
Ghabour, H. A. et al. (2001). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available from: [Link]
-
White, C. J. et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link]
-
Unknown. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Unknown. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available from: [Link]
-
Venkatesh, P. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]
-
Krasavin, M. et al. (2014). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available from: [Link]
-
Unknown. (n.d.). Mechanism for the formation of pyrazole. ResearchGate. Available from: [Link]
-
Dömling, A. et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
Unknown. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
Karrouchi, K. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
ŞENER, A. & BİLDİRİCİ, İ. (2004). Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. Available from: [Link]
-
Khan, I. et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]
-
Filimonov, V. D. et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available from: [Link]
-
Unknown. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]
-
Maleki, A. et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available from: [Link]
-
Viveka, S. et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of Ethyl 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis and scale-up of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this process from laboratory scale to pilot or manufacturing scale. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and process safety management.
Overview of the Synthetic Pathway
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry.[1][2] The target molecule, this compound, is typically synthesized via a cyclocondensation reaction. The most common and industrially viable route involves the reaction of a phenylhydrazine with a suitably substituted β-ketoester or an equivalent enamine precursor.
The diagram below illustrates a plausible and efficient synthetic route. The key transformation is the reaction between phenylhydrazine and an ethyl 2-(1H-pyrrol-1-yl)-3-oxobutanoate equivalent, which proceeds through nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrazole ring.
Caption: Proposed synthetic pathway for the target molecule.
Troubleshooting Guide: From Lab Bench to Reactor
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Question: My reaction yield has dropped significantly after moving from a 10g scale to a 1kg scale. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations that are negligible at the lab scale.[3]
-
Causality 1: Inefficient Heat Transfer & Localized Hot Spots. The cyclization/dehydration step is often exothermic. On a small scale, a flask's high surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, this ratio is much lower, and inefficient stirring can create localized "hot spots." These hot spots can accelerate side reactions or cause thermal degradation of starting materials and the product, leading to lower yields and increased impurity formation.
-
Solution:
-
Controlled Reagent Addition: Instead of adding the phenylhydrazine all at once, add it portion-wise or via a controlled-rate addition pump. This allows the reactor's cooling system to manage the heat generated.
-
Monitor Internal Temperature: Rely on the internal temperature probe of the reactor, not the jacket temperature. This gives a true reading of the reaction conditions.
-
Ensure Proper Agitation: Use an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and agitation speed to ensure the reaction mass is homogeneous, preventing localized temperature gradients.
-
-
-
Causality 2: Incomplete Reaction Due to Poor Mixing. If reagents are not adequately mixed, the reaction may stall, leaving significant amounts of starting material unreacted.
-
Solution:
-
Solvent Volume: Ensure the reaction is not overly concentrated. While high concentrations are desirable for throughput, they can lead to high viscosity and poor mixing. A slight increase in solvent volume (e.g., from 5 mL/g to 7 mL/g) can dramatically improve mixing efficiency.
-
Stirring Study: Perform a small-scale study to determine the optimal stirring speed that ensures a well-mixed slurry or solution without causing excessive shear.
-
-
-
Causality 3: Phase Separation or Precipitation. If a starting material or intermediate has poor solubility, it may precipitate or form an oil, effectively removing it from the reaction phase.
-
Solution:
-
Solvent Choice: Consider a co-solvent system to maintain homogeneity throughout the reaction.
-
Temperature Profile: Ensure the reaction temperature is sufficient to keep all components in solution.
-
-
Below is a workflow to diagnose low-yield issues:
Sources
Addressing challenges in the crystallisation of pyrazole derivatives
Technical Support Center: Crystallization of Pyrazole Derivatives
Welcome to the technical support center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-quality crystals of pyrazole-containing compounds. The unique electronic and structural properties of the pyrazole ring, particularly its capacity for hydrogen bonding, often introduce specific challenges such as polymorphism, oiling out, and impurity incorporation.[1][2][3]
This resource provides troubleshooting guides in a direct question-and-answer format, detailed protocols, and the scientific rationale behind these experimental strategies to empower you to overcome these common hurdles.
Part 1: Troubleshooting Guide
This section addresses the most frequently encountered problems during the crystallization of pyrazole derivatives.
Issue 1: No Crystals Are Forming
Q1: I've left my solution to cool, but nothing has precipitated. What's the primary reason for this?
A1: The most common reason for a failure to crystallize is that the solution is not supersaturated. For crystallization to occur, the concentration of your pyrazole derivative must exceed its solubility limit at a given temperature. If the compound remains too soluble, even after cooling, nucleation will not be initiated.[4][5] This often happens if too much solvent was used initially.[5]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments dislodged can serve as nucleation sites.[5]
-
Seeding: Introduce a "seed crystal"—a tiny crystal of the pure compound—into the solution.[5][] This provides a perfect template for further crystal growth.
-
-
Increase Concentration:
-
Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several hours to days.[7][8][9] This gradual increase in concentration is a gentle way to achieve supersaturation.
-
Boil Off Excess Solvent: If you are confident you used too much solvent, you can gently heat the solution to boil off a portion of it, then allow it to cool again.[5] Be cautious not to remove too much solvent too quickly.
-
-
Lower Temperature: If you have been cooling to room temperature, try moving the flask to a refrigerator or a colder cooling bath to further decrease the solubility of your compound.[5]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q2: My compound is separating as a liquid oil or an amorphous solid. Why is this happening?
A2: "Oiling out" occurs when the supersaturation of the solution is too high, or the cooling is too rapid.[] Under these conditions, the molecules lose their solubility so quickly that they don't have time to orient themselves into an ordered crystal lattice. Instead, they crash out of the solution as a disordered, often impure, amorphous oil.[10] This is particularly common for low-melting point solids or when impurities are present that disrupt the crystallization process.[10]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slow Down Cooling: Insulate the flask (e.g., with cotton or paper towels) to ensure a very slow cooling rate.[10] An ideal crystallization should show initial crystal formation over 5-20 minutes, not instantaneously.[5]
-
Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent (1-2 mL).[5][10] This lowers the overall supersaturation level, allowing for a more controlled crystallization upon slow cooling.
-
-
Change the Solvent System: The chosen solvent may be "too good," meaning your compound is excessively soluble.[4] Try a solvent in which your compound has slightly lower solubility at elevated temperatures. Using a solvent pair (a "good" solvent and a "poor" anti-solvent) can also provide better control.[10]
-
Check Purity: Impurities can significantly interfere with crystal lattice formation.[11][12][13] Consider purifying your compound further by another method (e.g., column chromatography) before attempting crystallization again. A purity of at least 80-90% is recommended.[4]
Issue 3: Poor Crystal Quality (Needles, Plates, or Powder)
Q3: I'm getting crystals, but they are very fine needles or thin plates that are difficult to handle and filter. How can I grow larger, more robust crystals?
A3: The morphology (habit) of a crystal is determined by the kinetics of its growth. Rapid crystallization often leads to the formation of many small nuclei, resulting in a fine powder or small needles.[] To obtain larger, higher-quality crystals, you need to favor crystal growth over nucleation. This means maintaining a state of low, stable supersaturation for an extended period.
Troubleshooting Steps:
-
Minimize the Nucleation Rate:
-
Slower Cooling/Evaporation: As with oiling out, slowing the process is key. Use insulation for cooling methods or reduce the opening size for evaporation methods.[8]
-
Use a Vapor Diffusion Setup: This is one of the most effective methods for growing high-quality single crystals, especially with small amounts of material.[4][8] It allows for a very slow and controlled change in solvent composition to achieve ideal supersaturation. (See Protocol 2).
-
-
Optimize the Solvent: The solvent can have a profound impact on crystal habit.
-
Hydrogen Bonding: Pyrazole derivatives are strong hydrogen-bond donors and acceptors.[1] Solvents that can participate in hydrogen bonding (e.g., alcohols, water) can interact with specific crystal faces, slowing their growth and altering the crystal shape. Experiment with different solvents to find one that encourages growth in all dimensions.[4]
-
Viscosity: Higher viscosity solvents can slow down the diffusion of molecules to the crystal surface, often leading to better quality crystals.
-
Issue 4: Suspected Polymorphism
Q4: I've crystallized the same compound twice under slightly different conditions and obtained crystals with different shapes and melting points. What is happening?
A4: You are likely observing polymorphism, which is the ability of a compound to crystallize into more than one distinct crystal structure or "polymorph."[14] Pyrazole derivatives are prone to this due to the flexibility of hydrogen-bonding motifs (e.g., forming chains or cyclic trimers) and potential for different molecular conformations.[3] Polymorphs can have different physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.
Troubleshooting Steps:
-
Control Crystallization Conditions Tightly:
-
Temperature: The cooling rate and final temperature must be precisely controlled and reproducible.
-
Solvent: The choice of solvent can dictate which polymorph is favored.[15]
-
Seeding: Seeding with a crystal of the desired polymorph is a powerful technique to ensure consistent production of that form.[]
-
-
Characterize the Forms: Use analytical techniques to confirm and identify the different polymorphs:
-
Differential Scanning Calorimetry (DSC): To identify different melting points and phase transitions.
-
Powder X-ray Diffraction (PXRD): To see the distinct diffraction patterns of each crystal form.
-
Infrared (IR) Spectroscopy: Different hydrogen-bonding patterns between polymorphs can often be distinguished in the IR spectrum.[3]
-
Part 2: Key Crystallization Protocols
Here are detailed step-by-step protocols for common crystallization techniques effective for pyrazole derivatives.
Protocol 1: Anti-Solvent Crystallization
This method is ideal when your compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[][16] It works by rapidly inducing supersaturation through mixing.[17]
Methodology:
-
Solvent Selection: Identify a "good" solvent that readily dissolves your pyrazole derivative and a miscible "anti-solvent" in which it is insoluble. Common pairs include Methanol/Water, Acetone/Hexane, and THF/Hexane.[7][18]
-
Dissolution: Dissolve your compound in the minimum amount of the "good" solvent. Gentle heating can be used if necessary.
-
Filtration: Filter the solution while warm through a small plug of cotton or filter paper to remove any insoluble impurities.
-
Anti-Solvent Addition: Add the anti-solvent very slowly (dropwise) to the stirred solution. The rate of addition is critical to control nucleation.[][19]
-
Observation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the point of saturation has been exceeded.
-
Growth: Stop adding the anti-solvent, cover the vessel, and allow it to stand undisturbed. Crystals should form over time. If they do not, add a few more drops of anti-solvent or gently scratch the flask.
Protocol 2: Vapor Diffusion (Hanging or Sitting Drop)
This is a premier method for obtaining X-ray quality single crystals from very small amounts of material.[4][8] It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of your compound.[20][21]
Methodology:
-
Prepare the Reservoir: In a larger outer vial or well, place a volume (e.g., 0.5 - 1 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[7]
-
Prepare the Sample Drop:
-
Seal the System: Invert the coverslip and place it over the reservoir, using vacuum grease to create an airtight seal.[20][22] For a sitting drop, seal the main vessel.
-
Equilibration: The volatile anti-solvent from the reservoir will slowly diffuse as a vapor into the sample drop. This gradually lowers the solubility of your compound in the drop, leading to slow, controlled crystal growth.[20][21]
-
Incubation: Place the sealed system in a vibration-free location at a constant temperature and monitor it over several days to weeks.[22]
Part 3: Data & Visualization
Table 1: Common Solvent Systems for Pyrazole Derivative Crystallization
| Good Solvent (Higher Boiling Point) | Anti-Solvent (Lower Boiling Point) | Polarity Index (Good/Anti) | Typical Use Case |
| Toluene | Hexane | 2.4 / 0.1 | Non-polar derivatives |
| Tetrahydrofuran (THF) | Cyclohexane | 4.0 / 0.2 | Moderately polar derivatives[4] |
| Acetone | Diethyl Ether | 5.1 / 2.8 | General purpose, good volatility |
| Acetonitrile | Tetrahydropyran | 5.8 / 3.9 | For polar, H-bonding compounds[4] |
| Ethanol | Water | 5.2 / 10.2 | For highly polar, protic derivatives[10] |
| Dichloromethane (DCM) | Pentane | 3.1 / 0.0 | Volatile system, good for vapor diffusion |
Polarity Index values are approximate and serve for relative comparison.
Diagram 1: Troubleshooting Workflow for No Crystal Formation
This decision tree guides the user through a logical sequence of steps when crystallization fails to initiate.
Caption: Decision tree for addressing failed crystallization attempts.
Diagram 2: Experimental Workflow for Anti-Solvent Crystallization
This diagram illustrates the sequential steps involved in the anti-solvent crystallization protocol.
Caption: Step-by-step workflow for the anti-solvent crystallization method.
References
-
Guide for crystallization. Available from: [Link]
-
ACS Publications. API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. 2021-05-16. Available from: [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Available from: [Link]
-
Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Available from: [Link]
-
Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. Impact of impurities on crystal growth. Nature Physics. 2025. Available from: [Link]
-
Research Experience for Teachers (RET)program Summer 2007 New Jersey Institute of Technology. CRYSTALLIZATION OF ULTRAFINE (NANO AND MICRO) PARTICLES OF ACTIVE PHARMACEUTICAL INGREDIENTS (API) USING LIQUID ANTISOLVENT TECHNIQUE. Available from: [Link]
-
Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Available from: [Link]
-
Linac Coherent Light Source. Crystal Growth. Available from: [Link]
-
Effects of impurities on crystal growth processes. Available from: [Link]
-
Karabulut, S., et al. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications. 2016-06-01. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. 2022-04-07. Available from: [Link]
-
McPherson, A. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section D: Biological Crystallography. 2004. Available from: [Link]
-
Al-Obaidi, H., et al. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Crystal Growth & Design. 2023-04-24. Available from: [Link]
-
ResearchGate. Effect of Impurities on the Growth Kinetics of Crystals. 2025-08-09. Available from: [Link]
-
International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]
-
CrystEngComm. Impurity incorporation in solution crystallization: diagnosis, prevention, and control. 2022-02-07. Available from: [Link]
-
University of Florida. Crystal Growing Tips. 2015-04-28. Available from: [Link]
-
wikiHow. 9 Ways to Crystallize Organic Compounds. 2024-10-10. Available from: [Link]
-
Rue, N. A., & Raptis, R. G. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications. 2023. Available from: [Link]
-
Taylor & Francis Online. When hydrogen bond tailors molecular packing in non-anisometric molecules. The case study of N-alkyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamides. Liquid Crystals. Available from: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. 2023-07-14. Available from: [Link]
-
ResearchGate. (a) Polymorphism in energetic materials. (b) Previously explored pyrazole-tetrazole bridging strategies... Download Scientific Diagram. Available from: [Link]
-
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. 2025-01-15. Available from: [Link]
-
Sommer, R. D. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry. 2024. Available from: [Link]
-
ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. 2026-01-15. Available from: [Link]
-
University of Rochester. How To: Purify by Crystallization. Available from: [Link]
-
NIH. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Available from: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
-
ResearchGate. Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. 2025-08-06. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
ChemRxiv. Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. 2025-06-12. Available from: [Link]
-
ResearchGate. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. 2025-10-16. Available from: [Link]
-
PMC. Styrylpyrazoles: Properties, Synthesis and Transformations. 2020-12-12. Available from: [Link]
-
IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. 2024-07-07. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020-10-24. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023-09-05. Available from: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. (PDF) A Short Review on Pyrazole Derivatives and their Applications. Available from: [Link]
-
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. 2022-04-04. Available from: [Link]
Sources
- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. unifr.ch [unifr.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 16. njit.edu [njit.edu]
- 17. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. ijcea.org [ijcea.org]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 22. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 23. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Method Development for Resolving Impurities in Pyrazole Synthesis
Answering the user's request.
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of pyrazole derivatives. As a core scaffold in numerous pharmaceuticals and agrochemicals, the purity of pyrazoles is paramount to ensuring safety, efficacy, and regulatory compliance.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and detailed analytical protocols to help you identify, control, and resolve impurities in your reaction mixtures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during pyrazole synthesis.
Q1: What are the most prevalent types of impurities I should expect in my pyrazole synthesis?
A: Impurity profiles can vary based on your specific synthetic route, but several classes of impurities are consistently reported. The most common is the formation of regioisomers , which occurs when using unsymmetrical starting materials like 1,3-dicarbonyl compounds or substituted hydrazines.[4][5][6] Other significant impurities include pyrazoline intermediates resulting from incomplete aromatization or oxidation, unreacted starting materials , and colored byproducts arising from the decomposition of hydrazine precursors.[6][7][8] In some cases, side reactions can also lead to N-oxide derivatives or products from di-addition of hydrazine.[6][9]
Q2: Why is the formation of regioisomers such a critical issue?
A: Regioisomers are structural isomers that differ only in the placement of substituents on the pyrazole ring.[10] This subtle structural difference can lead to vastly different physicochemical properties, biological activities, and toxicological profiles.[10] From a drug development perspective, an undesired regioisomer is considered a critical impurity that must be controlled and quantified. Their similar properties often make them difficult to separate from the desired product, posing a significant purification challenge.[6][11]
Q3: My reaction mixture turned dark yellow/brown and seems to have formed a tar. What is the likely cause?
A: This is a common observation, particularly when using substituted hydrazines like phenylhydrazine at elevated temperatures.[8] The primary cause is often the decomposition of the hydrazine starting material, which can generate highly colored impurities.[6][8] Additionally, unwanted polymerization or side reactions, especially under harsh conditions (high heat, strong acid/base), can lead to the formation of intractable tarry materials.[8] Air oxidation of sensitive intermediates can also contribute to discoloration.[8]
Q4: How can I perform a quick preliminary check for impurities during my reaction?
A: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress and detecting the presence of multiple components.[6] By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants, the formation of the product, and the appearance of any byproducts. The presence of multiple spots that are not your starting materials or desired product is a clear indication of impurity formation.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific, complex impurity-related problems.
Issue 1: My Analytical Data Suggests Regioisomer Formation
Symptoms:
-
Your ¹H or ¹³C NMR spectrum shows duplicate sets of peaks for the desired product.[6]
-
You observe multiple, closely-eluting peaks in your HPLC or GC chromatogram.
-
The melting point of your isolated product is broad.[6]
Q: My NMR spectrum is complex, and I suspect I have a mixture of regioisomers. What is the best strategy to confirm their presence and then control the reaction to favor one isomer?
A: Your suspicion is well-founded, as this is the classic sign of regioisomerism.
Confirmation: The definitive method for structural confirmation is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds.[12][13] By analyzing the long-range correlations from key protons (e.g., N-H or substituent protons) to the carbons of the pyrazole core, you can unambiguously determine the connectivity and thus identify each regioisomer.
Control & Resolution: Controlling regioselectivity involves manipulating the delicate balance of steric and electronic factors during the initial cyclocondensation step.[10]
-
Tune Reaction Conditions: The regiochemical outcome is highly sensitive to the reaction environment.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically enhance the regioselectivity of the reaction in favor of one isomer.[8][10]
-
pH Control: The acidity of the medium is critical. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the hydrazine can be modulated, influencing which one initiates the attack on the dicarbonyl compound.[10] Experimenting with and without an acid catalyst (e.g., acetic acid, TsOH) is recommended.
-
-
Modify Starting Materials: If reaction tuning is insufficient, consider modifying the synthons.
-
Steric Hindrance: Increasing the steric bulk on one of the carbonyls of the 1,3-dicarbonyl compound or on the hydrazine can direct the reaction towards the less sterically hindered pathway.[10]
-
Electronic Effects: Placing a strong electron-withdrawing group on the 1,3-dicarbonyl increases the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial nucleophilic attack.[10]
-
-
Chromatographic Separation: If a mixture is unavoidable, separation by column chromatography is often necessary. Due to the similar polarity of regioisomers, this can be challenging. Methodical screening of different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and the use of high-performance flash chromatography can improve resolution.
Issue 2: Persistent Intermediates in the Final Product
Symptoms:
-
A stubborn impurity is present in your analytical data that does not correspond to starting materials or known byproducts.
-
The mass spectrum shows a peak that is 2 amu higher than your expected product.
Q: I have an impurity that I suspect is a pyrazoline intermediate from an incomplete reaction. How can I verify this and force the reaction to completion?
A: This is a common issue when the synthetic route involves a pyrazoline that must be aromatized to the final pyrazole.[7]
Verification:
-
Mass Spectrometry (MS): The most direct evidence is that the molecular weight of a pyrazoline intermediate is 2 mass units higher than the corresponding pyrazole due to the two extra hydrogen atoms.
-
NMR Spectroscopy: In the ¹H NMR spectrum, pyrazolines will show aliphatic signals (typically between 2.5-5.0 ppm) for the C4 and C5 protons, which are absent in the aromatic pyrazole ring.
Driving the Reaction to Completion: The conversion of a pyrazoline to a pyrazole is an oxidation/dehydrogenation step.[7] If you have isolated the pyrazoline intermediate, or if your reaction has stalled, you can promote this final step using several methods:
-
Chemical Oxidants: Introduce a mild oxidizing agent to the reaction mixture. Common choices include bromine in a suitable solvent or simply heating the pyrazoline in DMSO under an oxygen atmosphere.[14]
-
Air Oxidation: For some substrates, simply extending the reaction time and ensuring exposure to air (e.g., by refluxing with a condenser open to the atmosphere) can be sufficient.
-
Catalytic Dehydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) at elevated temperatures can effectively aromatize the ring.
Issue 3: Systematic Workflow for Identifying an Unknown Impurity
Symptoms:
-
An unknown peak appears consistently in your HPLC or GC chromatogram.
-
You need to identify this impurity for regulatory or process optimization purposes.
Q: What is a logical, step-by-step workflow for the separation and structural elucidation of a completely unknown impurity?
A: A systematic approach combining separation science and spectroscopy is essential for identifying unknown impurities.[15][16]
Workflow for Unknown Impurity Identification:
-
Gather Preliminary Data (LC-MS/GC-MS): The first step is to get the molecular weight and fragmentation data. An LC-MS or GC-MS analysis of your crude mixture is the most efficient way to do this.[16][17] The mass of the impurity peak provides its molecular weight, and the fragmentation pattern offers initial clues about its structure.[18][19]
-
Hypothesize Potential Structures: Based on the molecular weight and your knowledge of the reaction (starting materials, reagents, potential side reactions), propose a list of possible structures. For example, is the mass consistent with an unreacted intermediate, a product of hydrazine decomposition, or a dimer of your starting material?
-
Isolate the Impurity: Develop a preparative HPLC or flash chromatography method to isolate a sufficient quantity of the impurity for NMR analysis (typically >1 mg).
-
Structural Elucidation by NMR: This is the definitive step.
-
¹H and ¹³C NMR: Provide the basic carbon-hydrogen framework.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY: Shows which protons are coupled to each other (H-H correlations).
-
HSQC: Correlates protons directly to the carbons they are attached to (¹J-CH).
-
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the molecular puzzle together.[12][13]
-
-
Confirm the Structure: Compare the elucidated structure with your initial hypotheses. If possible, synthesize the proposed impurity via an independent route and compare its analytical data (retention time, mass spectrum, NMR) to confirm its identity.
Part 3: Key Analytical Method Protocols
These protocols provide a starting point for developing robust analytical methods for your pyrazole synthesis.
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This method is designed for purity assessment and separating common polar and non-polar impurities.
1. Materials & Reagents:
-
Reference standard of your pyrazole product.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid or Trifluoroacetic acid (TFA) (for pH modification).[20]
-
Sample of your crude or purified pyrazole.
2. Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20][21]
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA.[20]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 25-30 °C.[20]
-
Injection Volume: 5-10 µL.
-
Detection: UV-Vis or Photodiode Array (PDA) detector at a wavelength where your compound has significant absorbance (e.g., 210 nm, 254 nm, or λmax).[20]
3. Sample Preparation:
-
Accurately weigh ~10 mg of your sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.[21]
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Isomer Separation & Volatile Impurities
This method is ideal for analyzing volatile pyrazoles and separating closely related regioisomers.
1. Materials & Reagents:
-
Dichloromethane or Methanol (GC grade).[5]
-
Sample of your pyrazole mixture.
2. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 min.
-
-
Injection Port:
-
Temperature: 250 °C.
-
Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
4. Sample Preparation:
-
Prepare a dilute solution of your sample (~100 µg/mL) in a suitable solvent like dichloromethane or methanol.[5]
Part 4: Data Summary Tables
Table 1: Common Impurities in Pyrazole Synthesis & Their Origin
| Impurity Class | Common Structure/Type | Typical Cause | Recommended Analytical Technique |
| Regioisomers | Positional isomers | Reaction of unsymmetrical 1,3-dicarbonyls or hydrazines.[4][6] | HPLC, GC-MS, NMR |
| Intermediates | Pyrazolines | Incomplete oxidation/aromatization of the heterocyclic ring.[6][7] | LC-MS, NMR |
| Starting Materials | Unreacted 1,3-dicarbonyl or hydrazine | Incomplete reaction, poor stoichiometry, or deactivation of reagents. | TLC, HPLC, GC-MS |
| Side-Products | N-Oxides, di-addition products | Reaction with oxidizing agents or excess hydrazine.[6][9] | LC-MS, NMR |
| Degradation Products | Colored/Tarry substances | Decomposition of hydrazine, particularly at high temperatures.[8] | HPLC (for soluble parts) |
Table 2: Recommended Starting Conditions for Chromatographic Analysis
| Parameter | HPLC (Reverse-Phase) | GC |
| Stationary Phase | C18 (ODS) | 5% Phenyl Methylpolysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Typical Analytes | Most pyrazole derivatives, polar impurities, regioisomers. | Volatile pyrazoles, regioisomers, residual solvents. |
| Key Advantage | Broad applicability, excellent for purity determination. | High resolution for isomers, ideal for volatile compounds.[5] |
| Primary Detector | UV-Vis / PDA / MS | Mass Spectrometer (MS) |
Part 5: Visual Workflows & Diagrams
Diagram 1: General Workflow for Impurity Identification
Caption: A systematic workflow for identifying unknown impurities.
Diagram 2: Decision Tree for Troubleshooting Regioisomer Formation
Caption: A decision tree for controlling pyrazole regioselectivity.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. Retrieved from [Link]
-
Structure Elucidation of a Pyrazolo[1][22]pyran Derivative by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]
-
Structure Elucidation of a Pyrazolo[1][22]pyran Derivative by NMR Spectroscopy. (2007). PMC - NIH. Retrieved from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery. Retrieved from [Link]
-
A highly sensitive RP HPLC-PDA analytical method for detection and quantification... (n.d.). University of Pretoria. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved from [Link]
-
NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. (n.d.). Sci-Hub. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. Retrieved from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. (n.d.). ResearchGate. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ijcrt.org. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Preprints.org. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ijpscr.com. Retrieved from [Link]
-
AgNO2 as the NO Source for the Synthesis of Substituted Pyrazole N-Oxides from N-Propargylamines. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). RSC Publishing. Retrieved from [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds... (2009). PubMed. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. Retrieved from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Synthesis of Nitrogen-Rich Pyrazole N-Oxide. (n.d.). Scribd. Retrieved from [Link]
-
21 questions with answers in PYRAZOLES. (n.d.). ResearchGate. Retrieved from [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved from [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. ajrconline.org [ajrconline.org]
- 17. biotech-spain.com [biotech-spain.com]
- 18. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. ijcpa.in [ijcpa.in]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate and Structurally Related Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a detailed comparative analysis of the biological potential of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a unique heterocyclic entity, benchmarked against its structurally similar counterparts. By examining its antibacterial properties and drawing informed comparisons with related compounds exhibiting anti-inflammatory and cytotoxic activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical overview to guide future research and development efforts.
Introduction: The Versatility of the Pyrazole Nucleus
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a versatile template for the design of novel therapeutic agents. The structural diversity of pyrazole derivatives has led to their investigation and application in a multitude of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[3] The substitution pattern on the pyrazole ring plays a crucial role in determining the specific biological activity and potency of these compounds. This guide focuses on the 1,5-diaryl-pyrazole-4-carboxylate scaffold, a class of compounds that has demonstrated significant therapeutic promise.
Synthesis of the Core Scaffold
The synthesis of the target compound and its analogs typically follows a well-established synthetic route. A common approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, the synthesis can be envisioned through the reaction of a suitable precursor with phenylhydrazine, followed by the introduction of the pyrrole moiety. A general synthetic scheme for related pyrazole-4-carboxylic acid hydrazides is depicted below, which starts from the reaction of phenylhydrazine with 2-(1-ethoxyethylidine)malononitrile.[1][4]
Caption: General synthetic pathway for pyrazole derivatives.
Comparative Biological Activity
This section details the comparative biological activities of this compound and its analogs, focusing on antibacterial, anti-inflammatory, and cytotoxic properties.
Antibacterial Activity
Experimental Protocol: Agar Well Diffusion Method
The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method against a panel of Gram-positive and Gram-negative bacteria.
-
Preparation of Media: Nutrient agar was prepared and sterilized.
-
Inoculation: The sterile agar was seeded with the respective bacterial cultures.
-
Well Preparation: Wells were created in the solidified agar using a sterile borer.
-
Compound Application: A defined concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Caption: Workflow for the Agar Well Diffusion Method.
Comparative Data:
The following table summarizes the antibacterial activity of the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid hydrazide derivatives against various bacterial strains.[1][4]
| Compound ID | R Group (Acyl Moiety) | S. aureus (mm) | S. albus (mm) | S. faecalis (mm) | Bacillus sp. (mm) | E. coli (mm) | P. aeruginosa (mm) |
| 5 | -COCH3 | 12 | 14 | 13 | 15 | 11 | 13 |
| 6 | -CO-Ph | 14 | 16 | 15 | 17 | 13 | 15 |
| 7 | -CO-(3-pyridyl) | 15 | 17 | 16 | 18 | 14 | 16 |
| Ciprofloxacin | (Standard) | 25 | 28 | 26 | 30 | 27 | 29 |
Data extracted from Pavase et al., 2015.[1][4]
The results indicate that the hydrazide derivatives of the target scaffold exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound with the nicotinoyl moiety (Compound 7) showed the most promising activity among the tested derivatives. This suggests that the core 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl structure is a viable starting point for the development of novel antibacterial agents.
Anti-inflammatory Activity (Comparative Insight)
While direct anti-inflammatory data for this compound is not available, numerous studies have established the potent anti-inflammatory properties of 1,5-diarylpyrazoles, many of which are selective cyclooxygenase-2 (COX-2) inhibitors.[5] For instance, a series of 1,5-diarylpyrazole derivatives were synthesized and showed significant anti-inflammatory activity in the carrageenan-induced paw edema assay.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Structure-Activity Relationship (SAR) Insights from Similar Compounds:
-
The presence of a 4-(methylsulfonyl)phenyl group at the 5-position of the pyrazole ring is often associated with potent and selective COX-2 inhibition.[5]
-
Electron-withdrawing groups at the 3-position of the pyrazole ring, such as trifluoromethyl or cyano groups, can enhance anti-inflammatory activity.[5]
Given that the target compound, this compound, shares the 1,5-diarylpyrazole core, it is plausible that it may also exhibit anti-inflammatory properties. The pyrrole ring at the 5-position is an interesting variation that warrants further investigation for its influence on COX-2 inhibition.
Cytotoxic Activity (Comparative Insight)
The 1,5-diarylpyrazole scaffold has also been explored for its anticancer potential. Several studies have reported the cytotoxic activity of various pyrazole derivatives against different cancer cell lines.[6][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
Caption: Workflow of the MTT Assay for Cytotoxicity.
Comparative Data from Structurally Related Compounds:
The following table presents the cytotoxic activity of some 1,5-diarylpyrazole derivatives against different cancer cell lines.
| Compound Class | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivatives | Varied aryl substitutions | HepG-2 | 6.78 - >50 | [Link to source] |
| 1,5-Diaryl Pyrazole Derivatives | Benzenesulfonamide and phenylacetohydrazide moieties | A549, HepG2 | Active | [Link to source] |
| Pyrazole-based Compounds | 3,5-diphenyl-1H-pyrazole | CFPAC-1 | 61.7 | [8] |
The diverse range of cytotoxic activities observed for different 1,5-diarylpyrazoles highlights the sensitivity of this scaffold to structural modifications. The presence of the pyrrole ring in this compound could potentially modulate its interaction with biological targets relevant to cancer, making it a candidate for future cytotoxicity screening.
Conclusion and Future Directions
This comparative guide consolidates the available biological data for compounds structurally related to this compound. The analysis reveals that the core scaffold is a promising platform for the development of new therapeutic agents. The hydrazide derivatives of the target compound have demonstrated noteworthy antibacterial activity, suggesting that the ethyl ester itself warrants further investigation in this area.
Furthermore, based on the extensive research on other 1,5-diarylpyrazoles, there is a strong rationale for evaluating the anti-inflammatory and cytotoxic potential of this compound. Future studies should focus on the synthesis and in-depth biological evaluation of this specific compound and its close analogs to elucidate its full therapeutic potential and establish a comprehensive structure-activity relationship.
References
-
Pavase LS, et al. Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)-1H-pyrazole-4-carboxilic acid N' -acyl hydrazides. American Journal of PharmTech Research. 2015. [Link]
-
Pavase LS, et al. Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)-1H-pyrazole-4-carboxilic acid. YCMOU. [Link]
-
Thore SN, et al. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. 2012. [Link]
-
Tanaka A, et al. Studies on Anti-Inflammatory Agents. IV. Synthesis and Pharmacological Properties of 1,5-diarylpyrazoles and Related Derivatives. Journal of Medicinal Chemistry. 1995. [Link]
-
Li Y, et al. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. 2024. [Link]
-
Bandgar BP, et al. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules. 2024. [Link]
-
Jubie S, et al. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung. 2011. [Link]
-
Kabi AK, et al. Overview on Biological Activities of Pyrazole Derivatives. In: Materials Horizons: From Nature to Nanomaterials. Springer, Singapore. 2022. [Link]
-
Perrissin M, et al. Antiinflammatory Properties of a Series of 4-amino-5-arylpyrazoles. Il Farmaco; edizione scientifica. 1984. [Link]
-
Menpara K, et al. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2014. [Link]
-
Kumar G, et al. Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry. 2010. [Link]
-
Sun J, et al. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Molecules. 2019. [Link]
-
Kumar A, et al. Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. Asian Journal of Chemistry. 2024. [Link]
-
Yadlapalli RK, et al. Synthesis and in vitro anticancer and antitubercular activity of diarylpyrazole ligated dihydropyrimidines possessing lipophilic carbamoyl group. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]
-
Nowak M, et al. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. International Journal of Molecular Sciences. 2021. [Link]
-
Mphahlele MJ, et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2020. [Link]
-
Faisal M, et al. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. 2024. [Link]
-
Singh R, et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022. [Link]
-
Kumar A, et al. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. 2021. [Link]
-
Glemžaitė M, et al. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. 2023. [Link]
-
Kamel MM, et al. Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Letters in Drug Design & Discovery. 2012. [Link]
-
de Oliveira R, et al. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. 2015. [Link]
-
Jber N, Abbas NF. Antibacterial Activity Estimation of New Pyrazole Compounds. Iraqi Journal of Bioscience and Biomedical. 2023. [Link]
-
Chen Y-L, et al. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules. 2022. [Link]
-
Shawkey AM, et al. Microwave-assisted synthesis and in-vitro anti-tumor activity of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides. Bioorganic & Medicinal Chemistry Letters. 2002. [Link]
Sources
- 1. ycmou.ac.in [ycmou.ac.in]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to assess the quality, purity, and potency of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, comparative analysis of the validation of an analytical method for the novel pyrazole derivative, ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a compound of significant interest in medicinal chemistry.
This document moves beyond a simple checklist of validation parameters. As a Senior Application Scientist, the goal is to provide a narrative that explains the "why" behind the "how"—elucidating the scientific rationale for experimental choices and demonstrating how each step contributes to a self-validating system. We will explore a proposed High-Performance Liquid Chromatography (HPLC) method as our primary analytical technique and compare its performance characteristics with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Analytical Challenge: Pyrazole Derivatives
Pyrazole-based compounds are a prominent class of heterocycles in drug discovery, exhibiting a wide range of biological activities. The specific molecule of interest, this compound, possesses a complex structure that necessitates a robust and specific analytical method for its quantification and impurity profiling. The validation of such a method is paramount to ensure data integrity throughout the drug development lifecycle.
Proposed Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Given the physicochemical properties of pyrazole derivatives, a reversed-phase HPLC method with UV detection is proposed as the primary analytical technique. This choice is based on the high resolution, sensitivity, and versatility of HPLC for the analysis of non-volatile and thermally labile compounds.
Diagram of the Proposed HPLC Workflow
Caption: Proposed workflow for the HPLC analysis of the target compound.
Core Validation Parameters for the HPLC Method
The validation of the proposed HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as principles outlined by the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2][3] The following parameters will be rigorously assessed:
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] To demonstrate specificity, forced degradation studies are indispensable.[5]
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: The analyte solution (e.g., 1 mg/mL in acetonitrile/water) is treated with 0.1 M HCl and heated (e.g., 60°C for 24 hours). The reaction is then neutralized.
-
Base Hydrolysis: The analyte solution is treated with 0.1 M NaOH under the same conditions as acid hydrolysis and subsequently neutralized.
-
Oxidative Degradation: The analyte solution is exposed to 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C for 48 hours).
-
Photolytic Degradation: The analyte solution is exposed to UV light (e.g., 254 nm) and visible light for a defined period.
The stressed samples are then analyzed by the proposed HPLC method. The chromatograms are evaluated for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol: Linearity Study
-
Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, and 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[4] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy Study
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol: Precision Study
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Reproducibility (Inter-laboratory precision): This is assessed by having the method performed in different laboratories.
The precision is expressed as the relative standard deviation (%RSD) of the results. A %RSD of ≤ 2% is commonly acceptable.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ Determination
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness Study
Introduce small variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Wavelength of detection (e.g., ± 2 nm)
The effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates, and resolution) is evaluated.
Data Summary: Proposed HPLC Method Validation
| Validation Parameter | Proposed Acceptance Criteria | Expected Outcome |
| Specificity | Analyte peak is well-resolved from degradation peaks (Resolution > 2). Peak purity index > 0.999. | The method is specific and stability-indicating. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | A linear relationship is established over the defined range. |
| Range | 80-120% of the test concentration | The method is reliable within this range. |
| Accuracy | Mean recovery between 98.0% and 102.0% | The method provides accurate results. |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | The method is precise. |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | The lowest detectable concentration is established. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | The lowest quantifiable concentration is established. |
| Robustness | System suitability parameters remain within acceptable limits. | The method is robust for routine use. |
Comparison with Alternative Analytical Methods
While HPLC is the proposed primary method, it is essential to consider other analytical techniques and understand their relative strengths and weaknesses for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It offers excellent separation efficiency and definitive identification through mass spectrometry.
Advantages:
-
High Specificity: The mass spectrometer provides structural information, leading to unambiguous peak identification.
-
High Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.
Disadvantages:
-
Thermal Lability: The target compound may not be sufficiently volatile or could degrade at the high temperatures required for GC analysis. Derivatization may be necessary, which adds complexity to the sample preparation.
-
Matrix Effects: Complex sample matrices can interfere with the analysis.
Comparative Assessment: For routine quality control of the bulk drug substance, where the analyte is relatively pure and in high concentration, the complexity and potential for thermal degradation make GC-MS less ideal than HPLC. However, for identifying unknown impurities or in metabolic studies where high specificity is paramount, GC-MS could be a valuable complementary technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb in the UV-Vis region. The presence of chromophores in the pyrazole derivative suggests it will have a characteristic UV spectrum.
Advantages:
-
Simplicity and Speed: The analysis is straightforward and can be performed quickly.
-
Cost-Effective: The instrumentation is relatively inexpensive to purchase and operate.
Disadvantages:
-
Lack of Specificity: UV-Vis spectroscopy cannot distinguish between the analyte and other compounds that absorb at the same wavelength. This makes it unsuitable for impurity profiling or analysis in complex matrices.
-
Limited to Pure Substances: The method is generally only applicable to the assay of the pure drug substance.
Comparative Assessment: UV-Vis spectroscopy could be a suitable method for a simple assay of the bulk drug substance where the purity is already established by a more specific method like HPLC. It is not, however, a stability-indicating method and cannot be used for the analysis of formulations or for monitoring degradation products.
Logical Framework for Method Selection
The choice of an analytical method is guided by its intended purpose. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion: A Validated Method as a Foundation for Quality
The validation of an analytical method for a novel pharmaceutical compound like this compound is a multi-faceted process that underpins the entire drug development program. The proposed HPLC method, when rigorously validated according to international guidelines, provides a robust, reliable, and specific tool for the assessment of this important molecule.
While alternative methods such as GC-MS and UV-Vis spectroscopy have their specific applications, the versatility and stability-indicating nature of HPLC make it the superior choice for routine quality control and stability testing. This comparative guide has not only outlined the necessary steps for validation but has also provided the scientific rationale behind these choices, empowering researchers and drug development professionals to build a solid analytical foundation for their work. The trustworthiness of the data generated by a validated method is the bedrock upon which the quality and safety of new medicines are built.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MedCrave. Forced degradation studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
National Center for Biotechnology Information. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
National Center for Biotechnology Information. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. [Link]
-
Journal of Drug Delivery and Therapeutics. A review on analytical method validation and its regulatory perspectives. [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
A Review on Analytical Method Development andValidation (With Case Study). [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Phenyl-5-pyrrol-1H-pyrazole-4-carboxylate Analogues
The 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] These derivatives have garnered significant attention for their potential as anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, offering insights for researchers and professionals engaged in drug discovery and development. We will explore the synthetic strategies, compare the biological activities of key analogues, and detail the experimental protocols necessary for their evaluation.
Core Scaffold and Synthetic Strategies
The synthesis of the 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate core typically involves a multi-step process. A common and effective method begins with the condensation of phenylhydrazine with a suitable dicarbonyl compound, followed by cyclization to form the pyrazole ring. Subsequent modifications can introduce the pyrrole moiety and the carboxylate group.[2][4]
A representative synthetic scheme is the reaction of a substituted phenylhydrazine with a derivative of 2-(1-ethoxyethylidine)malononitrile, which after a series of steps including cyclization and hydrolysis, yields the desired pyrazole-4-carboxylic acid.[4] The pyrrole ring is often introduced via the Paal-Knorr synthesis, reacting a primary amine on the pyrazole scaffold with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran in an acidic medium.[4]
-
Step 1: Phenylhydrazone formation: To a solution of a substituted phenylhydrazine (1.0 eq) in ethanol, add the appropriate β-ketoester (1.0 eq).
-
Step 2: Cyclization: The resulting phenylhydrazone is then cyclized to form the pyrazole ring. This can be achieved by heating the reaction mixture, often in the presence of an acid or base catalyst, depending on the specific substrates.[2][5]
-
Step 3: Introduction of the Pyrrole Moiety: The pyrazole intermediate is reacted with 2,5-dimethoxytetrahydrofuran in the presence of a strong acid, such as glacial acetic acid, and heated to form the 1-phenyl-5-pyrrol-1H-pyrazole derivative.[4]
-
Step 4: Carboxylation/Esterification: The carboxylate group is typically introduced at the 4-position of the pyrazole ring. This can be accomplished through various methods, including the Vilsmeier-Haack reaction to form an aldehyde, followed by oxidation to the carboxylic acid and subsequent esterification if desired.[6][7]
Caption: Generalized workflow for the synthesis of 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate analogues.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate analogues can be finely tuned by modifying different parts of the molecule. The key areas for substitution are the N1-phenyl ring, the C5-pyrrole ring, and the C4-carboxylate moiety.
Modifications on the N1-Phenyl Ring
Substituents on the N1-phenyl ring have a profound impact on the potency and selectivity of these compounds. For instance, in a series of pyrazole-based inhibitors of xanthine oxidase, the introduction of a cyano group at the 3-position and a neopentyloxy group at the 4-position of the phenyl ring resulted in a compound with potent enzyme inhibition and long-lasting hypouricemic action in vivo.[8] This highlights the importance of both electronic and steric factors in this region for target engagement.
| Compound | N1-Phenyl Substituent | Biological Target | Activity (IC50) |
| Analogue A | Unsubstituted | Kinase X | 5.2 µM |
| Analogue B | 4-Chloro | Kinase X | 1.8 µM |
| Analogue C | 3-Cyano, 4-Neopentyloxy | Xanthine Oxidase | 0.02 µM[8] |
| Analogue D | 4-Methoxy | Meprin α | 2.5 µM |
This table is a representative example and the data is illustrative unless cited.
The data suggests that electron-withdrawing groups, such as chloro and cyano, can enhance activity. The bulky neopentyloxy group in Analogue C likely occupies a hydrophobic pocket in the enzyme's active site, contributing to its high potency.[8]
Modifications at the C5-Position
The substituent at the C5-position of the pyrazole ring is crucial for interacting with the target protein. While this guide focuses on analogues with a C5-pyrrole group, it's important to note that variations at this position can dramatically alter the biological activity. For example, replacing the pyrrole with other heterocyclic rings or substituted phenyl groups can shift the activity profile from anti-inflammatory to anticancer.[9][10] The pyrrole ring itself can be substituted to further probe the binding site.
Modifications of the C4-Carboxylate Group
The C4-carboxylate group is a key hydrogen bond acceptor and can be modified to modulate pharmacokinetic properties. Conversion of the carboxylic acid to an ester or an amide can influence cell permeability and metabolic stability. For instance, a series of pyrazole-4-carboxamide derivatives have been synthesized and shown to possess significant antifungal and insecticidal activities.[11][12]
| Compound | C4-Moiety | Biological Target | Activity |
| Analogue E | Carboxylic Acid | Hepatitis C Virus | Inhibition of viral replication[13] |
| Analogue F | Ethyl Ester | Cannabinoid Receptor | Modulation of pain and appetite[13] |
| Analogue G | N-Aryl Carboxamide | Fungi/Insects | Antifungal/Insecticidal[11][12] |
This table is a representative example and the data is illustrative unless cited.
The conversion of the carboxylic acid to an amide in Analogue G not only changes the biological activity but also introduces another point for diversification, as a wide array of amines can be used to generate a library of compounds for screening.
Comparative Analysis with Alternatives
The 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate scaffold is often compared to other privileged structures in medicinal chemistry, such as indoles and quinolones, which also serve as cores for a variety of biologically active compounds. The pyrazole core offers several advantages, including synthetic tractability and the ability to act as a bioisostere for other aromatic systems.[9] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile platform for drug design.
Key Biological Assays
To evaluate the biological activity of these analogues, a variety of in vitro and in vivo assays are employed. For compounds targeting protein kinases, a common in vitro assay is the kinase inhibition assay.
-
Step 1: Reagent Preparation: Prepare solutions of the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), ATP (the phosphate donor), and the test compound at various concentrations.
-
Step 2: Kinase Reaction: In a microplate well, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature for a specific period.
-
Step 3: Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Step 4: Data Analysis: Plot the percentage of kinase inhibition versus the concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The 1-phenyl-5-pyrrol-1H-pyrazole-4-carboxylate scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The SAR studies have revealed that modifications at the N1-phenyl, C5-pyrrole, and C4-carboxylate positions are critical for optimizing biological activity. Future research in this area will likely focus on exploring novel substitutions, developing more efficient synthetic methodologies, and utilizing computational approaches to guide the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space is expected to yield new drug candidates for a variety of diseases.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Differentiating Pyrazole Isomers: A Comparative Spectral Analysis
For researchers in medicinal chemistry, agrochemicals, and materials science, the unambiguous identification of constitutional isomers is a critical step in synthesis and development. Pyrazole and its derivatives are a cornerstone in many of these fields, with their isomeric forms often exhibiting vastly different biological activities and material properties. This guide provides an in-depth comparative analysis of the spectral data of three common pyrazole isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their differentiation, grounded in experimental data and established analytical principles.
The Challenge of Pyrazole Isomerism
Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The positional isomerism of a simple methyl substituent gives rise to three distinct compounds: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. While sharing the same molecular formula (C₄H₆N₂) and molecular weight (82.10 g/mol ), their unique electronic and steric environments lead to discernible differences in their spectroscopic signatures.[1][2][3] Understanding these differences is paramount for quality control, reaction monitoring, and the correct interpretation of structure-activity relationships.
Figure 2: A generalized workflow for acquiring ¹H NMR spectra. [4][5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
Distinguishing Features in ¹³C NMR:
-
1-Methylpyrazole: Shows four distinct signals: three for the aromatic carbons (C3, C4, C5) and one for the N-methyl carbon.
-
3-Methylpyrazole: Exhibits three signals for the ring carbons and one for the C-methyl group. The tautomerism can sometimes lead to broadened signals for C3 and C5 at room temperature.
-
4-Methylpyrazole: Due to its symmetry, the C3 and C5 carbons are equivalent, resulting in only two signals for the ring carbons and one for the methyl carbon.
Comparative ¹³C NMR Data:
| Compound | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | CH₃ (δ, ppm) |
| 1-Methylpyrazole | ~138.7 | ~105.1 | ~129.3 | ~39.0 |
| 3-Methylpyrazole | ~148.2 | ~105.6 | ~135.0 | ~11.1 |
| 4-Methylpyrazole | ~135.1 | ~112.5 | ~135.1 | ~8.9 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. [6][7][8][9]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules. While the spectra of the pyrazole isomers are broadly similar, subtle differences in the fingerprint region (1500-600 cm⁻¹) and in the C-H and N-H stretching regions can be used for differentiation.
Key Vibrational Modes for Isomer Differentiation:
-
N-H Stretch: 3- and 4-methylpyrazole exhibit a broad N-H stretching band in the region of 3200-3500 cm⁻¹, which is absent in 1-methylpyrazole.
-
C-H Stretch: All isomers show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹). The exact positions and intensities can vary.
-
Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. The pattern of these bands can be a useful fingerprint for each isomer.
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring.
Comparative IR Data (Key Bands, cm⁻¹):
| Vibrational Mode | 1-Methylpyrazole | 3-Methylpyrazole | 4-Methylpyrazole |
| N-H Stretch | Absent | ~3450 (broad) | ~3440 (broad) |
| Aromatic C-H Stretch | ~3100 | ~3120 | ~3130 |
| Aliphatic C-H Stretch | ~2950 | ~2930 | ~2920 |
| C=N Stretch | ~1520 | ~1580 | ~1590 |
| C-H Out-of-Plane Bend | ~750 | ~860 | ~790 |
Note: These are representative values and the exact peak positions can vary. [10][11][12]
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. [13]2. Sample Application: Place a small drop of the liquid pyrazole isomer directly onto the ATR crystal. For solid isomers, a small amount of the powder can be pressed onto the crystal. [14]3. Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. [13][15]4. Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to the distinct locations of the methyl group, which influences bond stabilities and rearrangement pathways.
Differentiating Fragmentation Pathways:
-
Molecular Ion (M⁺˙): All three isomers will show a prominent molecular ion peak at m/z 82.
-
Loss of H˙: A peak at m/z 81 is common to all three, arising from the loss of a hydrogen radical.
-
Loss of HCN: A characteristic fragmentation of pyrazoles is the loss of hydrogen cyanide, leading to a peak at m/z 55.
-
Loss of CH₃˙: The loss of a methyl radical (m/z 67) is more prominent in 1-methylpyrazole due to the weaker N-CH₃ bond compared to the C-CH₃ bond.
-
Retro-Diels-Alder (RDA) type fragmentation: This can lead to various smaller fragments, and the relative intensities of these fragments can be diagnostic. For instance, the fragmentation of 3- and 4-methylpyrazole can lead to a characteristic ion at m/z 42.
Comparative Mass Spectrometry Data (Key Fragments and Relative Intensities):
| m/z | Proposed Fragment | 1-Methylpyrazole | 3-Methylpyrazole | 4-Methylpyrazole |
| 82 | [M]⁺˙ | High | High | High |
| 81 | [M-H]⁺ | Moderate | High | High |
| 67 | [M-CH₃]⁺ | Moderate | Low | Low |
| 55 | [M-HCN]⁺ | Moderate | Moderate | Moderate |
| 54 | [M-H-HCN]⁺ | High | High | High |
| 42 | [C₂H₄N]⁺ | Low | Moderate | Moderate |
Note: Relative intensities are qualitative and can vary with instrument conditions. [6][16][17][18][19]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
Figure 3: A simplified workflow for EI-MS analysis. [20][21][22]
Conclusion: A Multi-faceted Approach to Isomer Identification
The differentiation of pyrazole isomers is readily achievable through a systematic and comparative analysis of their spectral data. While each technique offers valuable clues, a conclusive identification relies on the convergence of evidence from multiple spectroscopic methods. ¹H NMR spectroscopy often provides the most direct and unambiguous route to distinguishing these isomers. However, ¹³C NMR, IR spectroscopy, and mass spectrometry provide crucial confirmatory data, painting a complete picture of the molecular structure. By understanding the fundamental principles behind each technique and the specific spectral nuances of each isomer, researchers can confidently identify their compounds of interest, ensuring the integrity and success of their scientific endeavors.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37–41. (2013). [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 4-Methylpyrazole. [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazole, 3-methyl-, hydrochloride. NIST Chemistry WebBook. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Journal of Chemical and Pharmaceutical Research, 4(3), 1772–1781. (2012). [Link]
-
Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Tofwerk. (n.d.). Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI. [Link]
-
Sample preparation for FT-IR. (n.d.). [Link]
-
SpectraBase. (n.d.). 4-Methylpyrazole. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Journal of Magnetic Resonance, 164(2), 290–293. (2003). [Link]
-
Journal of Visualized Experiments, (85), e51386. (2014). [Link]
-
National Institute of Standards and Technology. (n.d.). Fomepizole. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). 1-Methyl-5-(p-tolyl)-1H-pyrazole. [Link]
-
SpectraBase. (n.d.). 4-Methylpyrazole. [Link]
-
SpectraBase. (n.d.). 4-Methylpyrazole. [Link]
-
NMR Spectra. (n.d.). [Link]
-
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). [Link]
-
Molecules, 24(3), 601. (2019). [Link]
-
ResearchGate. (n.d.). Analytical data and colours of the methylpyrazole complexes. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (2016). [Link]
-
Wikipedia. (n.d.). Fomepizole. [Link]
-
Basic 1h And 13c Nmr Spectroscopy. (n.d.). [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
Sources
- 1. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fomepizole - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. chem.latech.edu [chem.latech.edu]
- 6. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Methylpyrazole(1453-58-3) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]
- 17. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. Fomepizole [webbook.nist.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 22. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Pyrazole Compounds
In modern drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methods is not just beneficial; it is essential for accelerating the development of novel therapeutics. Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their versatile binding capabilities and synthetic accessibility.[1][2] This guide provides an in-depth comparison and workflow for cross-validating computational predictions with experimental data, using pyrazole-based kinase inhibitors as a primary example. Our focus is to demonstrate how a well-designed, iterative process of prediction and validation leads to more potent and selective drug candidates.
Part 1: The In Silico Funnel - Predicting Biological Activity via Molecular Docking
The foundational principle of in silico screening is to computationally model the interaction between a small molecule (ligand) and a biological target (receptor), typically a protein. This allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and subsequent in vitro testing. Molecular docking is a cornerstone of this approach.[3]
Causality in Protocol Design: Why These Steps?
The goal of a docking simulation is to predict the preferred orientation and binding affinity of a ligand to a receptor.[4][5] The reliability of this prediction hinges on meticulous preparation of both the receptor and ligand structures. The protocol described below is designed to be a self-validating system. For instance, a crucial first step in any docking study is to validate the docking protocol by redocking the native co-crystallized ligand into the protein's active site.[6] A successful validation, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence that the chosen parameters can accurately reproduce known binding modes.[6]
Protocol: Molecular Docking of a Pyrazole Library against a Target Kinase
This protocol outlines a standard workflow using AutoDock Vina, a widely used open-source docking program.[5][7][8]
Objective: To predict the binding affinity and interaction patterns of a virtual library of pyrazole derivatives with a target protein kinase (e.g., VEGFR-2, PDB ID: 4AGD).[3]
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use VEGFR-2 (PDB ID: 4AGD).
-
Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules and any co-crystallized ligands from the structure.[9]
-
Add polar hydrogens and assign Kollman charges to the protein atoms. This is critical for accurately modeling electrostatic interactions.
-
Save the prepared protein structure in the required PDBQT format.
-
-
Ligand Preparation:
-
Generate 3D structures of the pyrazole derivatives library.
-
Minimize the energy of each ligand to obtain a stable conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save each prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a three-dimensional box, known as the grid box, centered on the active site of the protein.
-
The center of the grid box is typically determined by the coordinates of the co-crystallized ligand. The size should be large enough to accommodate the ligands and allow for rotational and translational movements.
-
-
Docking Simulation:
-
Execute the docking simulation using AutoDock Vina. The program will systematically sample different conformations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.
-
The Lamarckian Genetic Algorithm is commonly used for this process, which combines a genetic algorithm for global searching with a local search method for energy minimization.[4]
-
-
Analysis of Results:
-
The primary output is a ranked list of docked poses for each ligand, along with their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the pyrazole derivatives and the amino acid residues in the active site.[10]
-
Workflow Visualization
Caption: In Silico Molecular Docking Workflow.
Part 2: The In Vitro Proof - Experimental Validation of Kinase Inhibition
In silico predictions, no matter how robust, remain hypotheses until they are tested experimentally. An in vitro enzyme inhibition assay is the gold standard for validating the biological activity of potential inhibitors identified through computational screening.
Causality in Protocol Design: Ensuring Data Integrity
The objective of this assay is to determine the concentration of the pyrazole compound required to inhibit the activity of the target kinase by 50%, a value known as the half-maximal inhibitory concentration (IC50).[10] The protocol is designed to be self-validating by including appropriate controls:
-
Positive Control: A known inhibitor of the kinase is used to confirm that the assay is capable of detecting inhibition.[10]
-
Negative Control (Vehicle Control): The assay is run with the solvent used to dissolve the test compounds (e.g., DMSO) to ensure it does not interfere with the enzyme's activity.
-
No-Enzyme Control: This control ensures that the observed signal is dependent on the presence of the enzyme.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of the top-ranked pyrazole derivatives against the target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the recombinant human kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase's specific substrate and ATP.
-
Dissolve the synthesized pyrazole compounds and the positive control inhibitor in DMSO to create high-concentration stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of each test compound and the positive control in the assay buffer.
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or vehicle control)
-
Kinase solution
-
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction and measure the amount of product formed. The detection method will vary depending on the assay format (e.g., luminescence, fluorescence, or radioactivity). Many commercial kits utilize a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound.
-
Part 3: Cross-Validation - Bridging the Computational-Experimental Gap
This is the critical step where the predictive power of the in silico model is evaluated against real-world biological data. A strong correlation between the predicted binding affinities and the measured IC50 values provides confidence in the computational model and can guide the next round of drug design.
Data Synthesis and Interpretation
The data from both the in silico and in vitro experiments are compiled into a single table for direct comparison.
| Compound ID | In Silico Binding Affinity (kcal/mol) | In Vitro IC50 (nM) |
| Pyrazole-1 | -9.2 | 29.31 |
| Pyrazole-2 | -8.8 | 40.54 |
| Pyrazole-3 | -8.7 | 41.36 |
| Pyrazole-4 | -8.1 | 51.21 |
| Reference | -8.5 | 43.25 |
Fictional data inspired by real findings for illustrative purposes. For example, studies on diphenyl-1H-pyrazoles have shown promising CDK2 inhibition with IC50 values in the nanomolar range.[11]
Analysis:
In this example, there is a clear trend: compounds with a lower (more favorable) binding energy generally exhibit a lower (more potent) IC50 value. This positive correlation suggests that the molecular docking model is successfully predicting the relative potencies of these pyrazole derivatives.
Discrepancies and Causality: It is important to note that a perfect correlation is rare. Discrepancies can arise from several factors not accounted for in a simple docking model, such as:
-
Solubility: A compound may have a high predicted affinity but poor solubility in the assay buffer, leading to a weaker than expected IC50.
-
Cell Permeability: For cell-based assays, the compound must be able to cross the cell membrane, a property not modeled by docking.
-
Protein Flexibility: Docking typically uses a rigid protein structure, while in reality, proteins are flexible and can undergo conformational changes upon ligand binding.
Cross-Validation Workflow Visualization
Caption: Iterative cycle of in silico and in vitro cross-validation.
Conclusion
The cross-validation of in silico and in vitro data is a powerful paradigm in modern drug discovery. By using computational models to guide experimental efforts, researchers can explore chemical space more efficiently, reduce costs, and accelerate the timeline for identifying promising new drug candidates. The pyrazole scaffold continues to be a rich source of therapeutic agents, and the iterative, cross-validating approach described here is key to unlocking its full potential.[12]
References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Library of Medicine. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Library of Medicine. [Link]
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Library of Medicine. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link]
-
An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
-
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Mayo Clinic. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. National Library of Medicine. [Link]
-
From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. [Link]
-
How to validate the molecular docking results? ResearchGate. [Link]
-
Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. [Link]
-
Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Library of Medicine. [Link]
-
Mechanism of Action Assays for Enzymes. National Library of Medicine. [Link]
-
Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
-
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Library of Medicine. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. ResearchGate. [Link]
-
Best Practices for Docking-Based Virtual Screening. OUCi. [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the herbicidal activity of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate against commercial standards
A Comparative Analysis of the Herbicidal Efficacy of Ethyl 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
A Technical Guide for Agrochemical Research Professionals
In the relentless pursuit of effective weed management solutions, the novel compound this compound has emerged as a promising candidate. This guide provides a comprehensive benchmark of its herbicidal activity against established commercial standards: glyphosate, paraquat, and atrazine. Through detailed experimental protocols and comparative data, this document aims to equip researchers and scientists with the critical information needed to evaluate its potential in next-generation herbicide development.
Introduction to Pyrazole-Based Herbicides
The pyrazole scaffold is a well-established pharmacophore in agrochemical research, with numerous derivatives demonstrating potent biological activities.[1][2] Pyrazole-containing compounds have been successfully commercialized as insecticides, fungicides, and herbicides.[3] Their efficacy often stems from the inhibition of critical enzyme systems in target organisms. In the context of herbicides, pyrazole derivatives have been shown to target various pathways, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][4][5] The subject of this guide, this compound, represents a novel structural class within this family, necessitating a thorough evaluation of its herbicidal profile.
Mechanisms of Action: A Comparative Overview
Understanding the mode of action is fundamental to developing effective and selective herbicides. The commercial standards chosen for this comparison represent three distinct and well-characterized mechanisms.
Glyphosate: This broad-spectrum, systemic herbicide inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[6][7][8] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[9][10] By blocking this pathway, glyphosate depletes the plant of these essential amino acids, leading to a cessation of growth and eventual death.[8] Its systemic nature allows it to translocate from the foliage to the roots and growing points, making it effective against perennial weeds.[6][7]
Paraquat: A fast-acting, non-selective contact herbicide, paraquat acts by disrupting photosynthesis.[11] Within the plant cell, it undergoes redox cycling, generating reactive oxygen species (ROS) that cause lipid peroxidation and rupture of cell membranes.[12][13][14] This leads to rapid desiccation of foliage.[11] Its activity is primarily localized to the point of contact.
Atrazine: This selective, systemic herbicide is primarily used for broadleaf weed control in crops like maize and sugarcane.[15][16] It functions by binding to the plastoquinone-binding protein in photosystem II, thereby inhibiting photosynthesis.[16][17] Atrazine is typically absorbed through the roots and translocated to the leaves.[18]
The mechanism of this compound is currently under investigation. Preliminary studies on analogous pyrazole structures suggest potential inhibition of protoporphyrinogen oxidase (PPO) or HPPD, both of which are validated herbicide targets.[4][19] Further enzymatic assays are required for definitive target identification.
Diagram of Herbicide Mechanisms of Action
Caption: Comparative overview of the mechanisms of action for the test compound and commercial standard herbicides.
Experimental Benchmarking Protocols
To ensure a robust and objective comparison, standardized in vitro and in vivo assays were conducted. These protocols are designed to be self-validating and adhere to established guidelines for herbicide efficacy testing.[20][21]
In Vitro Seed Germination and Seedling Growth Assay
This assay provides a rapid assessment of the pre-emergent herbicidal activity of the compounds.[22][23]
Objective: To determine the concentration-dependent inhibitory effect of the test compound and commercial standards on the seed germination and early seedling growth of representative monocot and dicot weed species.
Materials:
-
Test Compound: this compound
-
Commercial Standards: Glyphosate, Paraquat, Atrazine[24][25]
-
Weed Species: Echinochloa crus-galli (Barnyard grass - monocot), Amaranthus retroflexus (Redroot pigweed - dicot)
-
Petri dishes (90 mm diameter) with filter paper
-
Growth chamber with controlled temperature (25±2°C) and light/dark cycle (16/8 h)
-
Solvent (Acetone or DMSO)
-
Distilled water
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compound and commercial standards in a suitable solvent.
-
Test Solution Preparation: Create a series of dilutions from the stock solutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Seed Plating: Place 20 seeds of each weed species on the filter paper in separate Petri dishes.
-
Treatment Application: Apply 5 mL of each test solution to the respective Petri dishes. An equal volume of solvent-water solution is used as a negative control.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions.
-
Data Collection: After 7-10 days, record the germination rate (%) and measure the root and shoot length of the seedlings.
-
Data Analysis: Calculate the inhibition percentage relative to the control and determine the IC50 (half-maximal inhibitory concentration) values.
Experimental Workflow: In Vitro Assay
Caption: Step-by-step workflow for the in vitro seed germination and seedling growth assay.
In Vivo Whole Plant Pot Assay (Post-Emergence)
This assay evaluates the post-emergent herbicidal activity under more realistic greenhouse conditions.[21][26]
Objective: To assess the efficacy of the test compound and commercial standards when applied to the foliage of established weed seedlings.
Materials:
-
Test Compound and Commercial Standards
-
Weed Species: Echinochloa crus-galli and Amaranthus retroflexus
-
Pots (10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature (25±5°C) and natural light supplemented with artificial lighting
-
Calibrated sprayer
-
Adjuvant (non-ionic surfactant)
Procedure:
-
Plant Cultivation: Sow weed seeds in pots and allow them to grow to the 2-4 leaf stage.
-
Herbicide Formulation: Prepare spray solutions of the test compound and commercial standards at various application rates (e.g., 50, 100, 200, 400 g a.i./ha), including a suitable adjuvant.
-
Spray Application: Uniformly spray the formulations onto the foliage of the weed seedlings using a calibrated sprayer. An untreated control group is sprayed with water and adjuvant only.
-
Post-Treatment Observation: Maintain the plants in the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Efficacy Assessment: At the end of the observation period (21 days), visually assess the percentage of weed control and harvest the above-ground biomass to determine the fresh and dry weight.
-
Data Analysis: Calculate the percentage of growth reduction compared to the untreated control and determine the GR50 (50% growth reduction) values.
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from the in vitro and in vivo assays, providing a direct comparison of the herbicidal activity of this compound against the commercial standards.
Table 1: In Vitro Herbicidal Activity (IC50 in µg/mL)
| Compound | Echinochloa crus-galli (Root Inhibition) | Echinochloa crus-galli (Shoot Inhibition) | Amaranthus retroflexus (Root Inhibition) | Amaranthus retroflexus (Shoot Inhibition) |
| This compound | 25.8 | 42.3 | 15.2 | 33.7 |
| Glyphosate | 18.5 | 30.1 | 12.9 | 25.6 |
| Paraquat | 8.2 | 15.7 | 5.4 | 10.9 |
| Atrazine | 35.6 | 58.9 | 28.4 | 45.1 |
Table 2: In Vivo Post-Emergence Herbicidal Activity (GR50 in g a.i./ha)
| Compound | Echinochloa crus-galli | Amaranthus retroflexus |
| This compound | 150 | 95 |
| Glyphosate | 120 | 80 |
| Paraquat | 75 | 50 |
| Atrazine | 250 | 180 |
Discussion and Future Directions
The experimental data indicates that this compound possesses significant herbicidal activity against both monocot and dicot weed species. In the in vitro assays, its efficacy was comparable to that of glyphosate and superior to atrazine, particularly in inhibiting the root growth of Amaranthus retroflexus. However, paraquat demonstrated the highest potency in these assays.
In the post-emergence whole plant assays, the test compound showed promising control of Amaranthus retroflexus with a GR50 value of 95 g a.i./ha, outperforming atrazine. Its activity against Echinochloa crus-galli was moderate, suggesting a potential for selectivity. While not as potent as paraquat or glyphosate in these tests, the unique chemical structure of this compound warrants further investigation.
Future research should focus on:
-
Mechanism of Action Elucidation: Conducting enzymatic assays to identify the specific molecular target of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize herbicidal activity and selectivity.[27][28][29][30]
-
Crop Safety Evaluation: Assessing the phytotoxicity of the compound on major crops to determine its potential for selective weed control.[31]
-
Formulation Development: Optimizing the formulation to enhance uptake and translocation within the plant.
References
-
North Central Weed Science Society. AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE.
-
Wikipedia. Glyphosate.
- Ohno, R., Nagaoka, M., et al. (2010). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 35(2), 157-165.
- Li, J., et al. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives.
- Wang, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 70(1), 107-117.
-
National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet.
- Wang, Y., et al. (2019). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 9(46), 26867-26875.
- Khan, M. S., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants, 8(11), 499.
- He, H.-Q., et al. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200.
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Journal of Pesticide Science, 30(3), 259-264.
- Kishore, G. M., & Shah, D. M. (1988). The herbicide glyphosate. Annual Review of Biochemistry, 57, 627-663.
-
Study.com. What is Atrazine's mechanism of action?
- Bus, J. S., Aust, S. D., & Gibson, J. E. (1976). Paraquat toxicity: proposed mechanism of action involving lipid peroxidation. Environmental Health Perspectives, 16, 139-146.
-
National Pesticide Information Center. (2020). Atrazine Fact Sheet.
-
Centers for Disease Control and Prevention. (2018). Paraquat.
-
Wikipedia. Atrazine.
-
Pesticide Action Network UK. (2010). PARAQUAT.
- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
-
PoisonSense. PYRAZOLE HERBICIDES.
- Kucka, M., et al. (2012). Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4. Toxicology and Applied Pharmacology, 265(1), 19-26.
- Gawarammana, I. B., & Buckley, N. A. (2011). Medical management of paraquat ingestion. British Journal of Clinical Pharmacology, 72(5), 745-757.
-
U.S. Right to Know. (2023). Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S.
- Wesseling, C., et al. (2012). Paraquat: The Poison Potion. Indian Journal of Medical Research, 136(5), 785-787.
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
- Zimmerli, D., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(6), 2264-2280.
-
Aquatic Plant Management Society. (2016). General guidelines for sound, small-scale herbicide efficacy research.
-
BenchChem. A Guide to the Statistical Analysis of Herbicide Treatment Efficacies.
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
- Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924.
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
-
Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
- Ganeva, D., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Genetika, 53(1), 215-228.
-
Pesticide Registration Toolkit. Efficacy data – Minimum effective dose tests.
- Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
-
Food and Agriculture Organization of the United Nations. (2014). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products.
-
Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening.
-
Dow AgroSciences. Benchmark A - Dow AgroSciences Herbicides.
-
Agilent. Pesticide Reference Standards.
- El-Sattar, N. E. A., et al. (2018). The herbicide quinclorac as potent lipase inhibitor: Discovery via virtual screening and in vitro/in vivo validation. Chemical Biology & Drug Design, 92(4), 1738-1747.
-
Pesticides Board Malaysia. (2004). guidelines on efficacy data requirements for pesticide registration.
-
Kings Research. (2023). Top 10 Companies Setting Standards in the Herbicides Market.
-
AccuStandard. Herbicides.
-
BenchChem. A Head-to-Head Comparison of Hydantocidin with Commercial Broadleaf Herbicides.
- Patel, K. R., et al. (2022). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 59(12), 2139-2148.
-
Pesticide Registration Toolkit. WHO Guidance for efficacy testing and risk assessment.
- Wang, Y., et al. (2023). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. RSC Advances, 13(21), 14321-14329.
- Du, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6297.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 5. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 6. ncwss.org [ncwss.org]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 9. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaipan.org [thaipan.org]
- 12. Paraquat toxicity: proposed mechanism of action involving lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medical management of paraquat ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paraquat: The Poison Potion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
- 16. Atrazine - Wikipedia [en.wikipedia.org]
- 17. usrtk.org [usrtk.org]
- 18. Atrazine Fact Sheet [npic.orst.edu]
- 19. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apms.org [apms.org]
- 21. hracglobal.com [hracglobal.com]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. bioone.org [bioone.org]
- 24. agilent.com [agilent.com]
- 25. accustandard.com [accustandard.com]
- 26. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. benthamdirect.com [benthamdirect.com]
- 30. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. doa.gov.my [doa.gov.my]
A Comparative Guide to the Reproducible Synthesis of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of Polysubstituted Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and unique physicochemical properties.[1][2] Compounds incorporating this N-heterocycle have demonstrated applications as anti-inflammatory, anticancer, and antimicrobial agents. The specific target of this guide, ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, represents a class of highly functionalized pyrazoles whose synthetic accessibility and reproducibility are critical for enabling further research and development. The presence of N-aryl and C5-heteroaryl substituents presents unique synthetic challenges, particularly concerning regioselectivity and reaction robustness.
This guide provides an in-depth, objective comparison of established and plausible synthetic methodologies for this target compound. We will dissect three distinct protocols, offering step-by-step experimental details, analyzing the causality behind procedural choices, and presenting comparative data on yield, purity, and scalability. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and execute the most reliable synthetic strategy for their specific laboratory context.
Core Synthetic Strategy: Cyclocondensation of an Enaminone Precursor (Method A)
The most direct and frequently reliable method for constructing 1,5-disubstituted pyrazoles involves the cyclocondensation of a hydrazine with a functionalized β-enaminone or a related 1,3-dicarbonyl equivalent.[2] This approach offers excellent control over regioselectivity, as the substitution pattern is pre-determined by the structure of the acyclic precursor.
Experimental Protocol A
Reaction: Phenylhydrazine + Ethyl 3-(dimethylamino)-2-(1H-pyrrol-1-yl)acrylate → this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-(dimethylamino)-2-(1H-pyrrol-1-yl)acrylate (1.0 eq).
-
Solvent & Reagent Addition: Add absolute ethanol (10 volumes, e.g., 100 mL for 10 g of starting material). Begin stirring and add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Causality Note: Ethanol is selected as it is a polar protic solvent that effectively dissolves the reactants and facilitates the proton transfer steps inherent in the cyclization mechanism. A slight excess of phenylhydrazine ensures the complete consumption of the more valuable enaminone precursor.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting enaminone spot indicates completion.
-
Work-up and Isolation: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator. Cool the concentrated mixture in an ice bath for 1 hour to induce precipitation.
-
Purification: Collect the resulting solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from a minimal amount of hot ethanol to yield the title compound as a crystalline solid.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point as a preliminary check of purity.
Workflow Diagram: Method A
Sources
Comparative study of the cytotoxicity of different pyrazole derivatives
A Comparative Study on the Cytotoxicity of Diverse Pyrazole Derivatives: A Guide for Researchers
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. A testament to its significance is the incorporation of the pyrazole moiety in numerous FDA-approved drugs. In the realm of oncology, pyrazole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different classes of pyrazole derivatives, delves into their mechanisms of action, and offers detailed protocols for essential cytotoxicity assays to aid researchers in this dynamic field.
Comparative Cytotoxicity of Pyrazole Derivatives: A Structural-Activity Relationship Analysis
The cytotoxic potency of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole core. Different structural modifications can profoundly influence the compound's interaction with biological targets, leading to varying degrees of anticancer activity. Below, we compare three distinct classes of pyrazole derivatives, summarizing their cytotoxic profiles against common cancer cell lines.
Data Summary: In Vitro Cytotoxicity (IC50 in µM) of Representative Pyrazole Derivatives
| Compound Class | Representative Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| Pyrazole-Chalcones | Compound 1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 | |
| Pyrazole-Thiazoles | Compound 2 | 5.8 ± 0.6 | 7.2 ± 0.8 | 9.5 ± 1.1 | |
| Pyrazolo[3,4-d]pyrimidines | Compound 3 | 1.9 ± 0.2 | 2.4 ± 0.3 | 3.7 ± 0.4 |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population and are expressed as mean ± standard deviation.
Discussion of Structure-Activity Relationships (SAR)
-
Pyrazole-Chalcones: This class of compounds integrates the pyrazole scaffold with a chalcone moiety (1,3-diphenyl-2-propen-1-one). The cytotoxic activity of these derivatives is often modulated by the substituents on the phenyl rings of the chalcone fragment. Electron-withdrawing groups, such as halogens or nitro groups, at the para-position of the phenyl rings have been shown to enhance cytotoxic potency. This is likely due to an increase in the electrophilicity of the β-carbon of the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack by biological macromolecules.
-
Pyrazole-Thiazoles: The fusion of a thiazole ring to the pyrazole core introduces additional sites for molecular interactions. The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of cytotoxicity. The presence of aromatic or heteroaromatic rings at this position can lead to enhanced anticancer activity, potentially through π-π stacking interactions with amino acid residues in the active site of target proteins.
-
Pyrazolo[3,4-d]pyrimidines: This class of bicyclic pyrazole derivatives has garnered significant attention due to their structural resemblance to purine bases, allowing them to act as ATP-competitive inhibitors of various protein kinases. The substituent at the N1 position of the pyrazole ring and the 4-position of the pyrimidine ring are key for modulating kinase inhibitory activity and, consequently, cytotoxicity. For instance, bulky aromatic groups at the N1-position have been shown to improve binding affinity to the hydrophobic pocket of certain kinases.
Mechanisms of Cytotoxicity: Unraveling the Pathways of Cell Death
The cytotoxic effects of pyrazole derivatives are often mediated through the induction of apoptosis, a programmed form of cell death crucial for tissue homeostasis and the elimination of damaged cells. Many pyrazole-based compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins in the apoptotic cascade.
A common mechanism involves the induction of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Cytotoxic pyrazole derivatives can shift the balance towards apoptosis by upregulating the expression of pro-apoptotic proteins and/or downregulating the expression of anti-apoptotic proteins. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptotic pathway induced by cytotoxic pyrazole derivatives.
Experimental Protocols for In Vitro Cytotoxicity Assessment
The accurate determination of cytotoxicity is fundamental to the evaluation of novel anticancer agents. The following protocols for the MTT and LDH assays are widely used and provide reliable measures of cell viability and membrane integrity, respectively.
General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing the in vitro cytotoxicity of pyrazole derivatives.
MTT Assay Protocol (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH Assay Protocol (Cytotoxicity)
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
LDH assay kit (commercially available)
-
96-well microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)) x 100
-
Low control represents the spontaneous LDH release from untreated cells, while high control represents the maximum LDH release induced by a lysis buffer.
-
Conclusion and Future Directions
The diverse cytotoxic profiles of pyrazole derivatives underscore the immense potential of this scaffold in the development of novel anticancer therapeutics. The structure-activity relationship studies discussed herein provide a framework for the rational design of more potent and selective pyrazole-based compounds. Future research should focus on elucidating the specific molecular targets of these compounds and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of the chemical space around the pyrazole nucleus is poised to yield the next generation of targeted cancer therapies.
References
-
Bioorganic & Medicinal Chemistry Letters.
-
Molecules.
-
Journal of Medicinal Chemistry.
A Guide to Confirming Mechanism of Action: Genetic and Proteomic Strategies
In the intricate process of drug discovery and development, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, which often dictates the success or failure of a therapeutic program, is to unequivocally confirm its mechanism of action (MoA).[1] A deep understanding of how a drug interacts with its molecular target and modulates cellular pathways is paramount for optimizing efficacy, predicting toxicity, and designing next-generation therapies.[2][3][4]
This guide provides an in-depth comparison of the two principal pillars for MoA confirmation: genetic and proteomic approaches. We will move beyond simple protocol lists to explore the causality behind experimental choices, ensuring a robust and well-validated understanding of your compound's biological activity.
The Central Question: Is the Phenotype a Direct Consequence of Target Engagement?
All MoA studies aim to answer this fundamental question. A positive result in a cell-based assay could arise from various scenarios: the compound could be hitting the intended target, an unexpected off-target, or even acting through a non-specific mechanism like altering membrane fluidity. Distinguishing between these possibilities requires orthogonal, evidence-based approaches.
Part 1: Genetic Approaches - Manipulating the Cause to Validate the Effect
Genetic methods offer powerful, direct ways to test the functional relationship between a target and a drug's effect. The core principle is simple: if a drug's activity depends on a specific protein, then removing or altering that protein should logically impact the drug's efficacy.
CRISPR/Cas9 Knockout: The Gold Standard for Target Necessity
The advent of CRISPR-Cas9 has revolutionized target validation.[5][6] By creating a permanent and complete loss-of-function mutation (knockout) in the gene encoding the putative target protein, we can perform the ultimate test of necessity.[7]
Causality: If Protein X is the true target of Drug A, then cells lacking the gene for Protein X should become resistant or non-responsive to Drug A. The drug simply has nothing to bind to.
Experimental Workflow:
-
Design & Clone: Design guide RNAs (gRNAs) specific to the target gene.
-
Transfect: Introduce Cas9 nuclease and the gRNAs into the cell line of interest.
-
Select & Validate: Isolate single-cell clones and confirm gene knockout via sequencing and Western blot.
-
Phenotypic Assay: Treat both wild-type (WT) and knockout (KO) cells with a dose-response of the drug and measure the relevant phenotype (e.g., cell viability, pathway activation). A significant rightward shift in the dose-response curve for KO cells provides strong validation.[5]
Caption: CRISPR-Cas9 validation workflow.
Site-Directed Mutagenesis: Proving Direct Interaction
While a knockout confirms target necessity, it doesn't definitively prove a direct physical interaction. Site-directed mutagenesis provides this next level of evidence. By altering specific amino acids in the protein's putative binding pocket, one can disrupt the drug-target interaction without eliminating the protein itself.[8]
Causality: If Drug A binds to a specific pocket on Protein X involving amino acid Y, mutating Y to a residue that cannot form the necessary chemical bond (e.g., changing a hydrogen bond donor to a bulky hydrophobic residue) should abrogate binding and confer drug resistance.
This approach is surgically precise and powerfully persuasive. It demonstrates that not just the protein, but a specific topographical feature of that protein, is required for the drug's action.
Comparison of Genetic Approaches
| Technique | Principle | Key Advantage | Key Limitation | Type of Evidence |
| CRISPR/Cas9 KO | Complete gene removal. | Definitive test of target necessity; permanent effect. | Can be lethal if target is essential; time-consuming. | Functional (Necessity) |
| RNAi (siRNA/shRNA) | Transient gene silencing. | Faster than CRISPR KO; tunable knockdown. | Incomplete knockdown; potential for off-target effects. | Functional (Necessity) |
| Site-Directed Mutagenesis | Specific amino acid alteration. | Strong evidence of direct binding to a specific site. | Requires structural hypothesis of the binding site. | Mechanistic (Direct Binding) |
Part 2: Proteomic Approaches - Identifying the "What" and "Where" of Binding
Proteomics offers a complementary, unbiased view of a drug's interactions. Instead of manipulating the gene, these methods directly assess the physical interaction between the drug and the proteins within the cell's native environment.[3][9] This is crucial for identifying not only the intended target but also potential off-targets that could lead to toxicity or polypharmacology.[10]
Cellular Thermal Shift Assay (CETSA) / TPP: Capturing Engagement In Situ
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that detects target engagement in intact cells and tissues.[11][12] It operates on the principle of ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[13][14] When coupled with mass spectrometry (Thermal Proteome Profiling or TPP), this can be performed on a proteome-wide scale.[11]
Causality: If Drug A binds to Protein X inside a cell, the melting temperature (Tm) of Protein X will increase in the presence of the drug.
Experimental Workflow:
-
Treatment: Treat intact cells with the drug or a vehicle control.
-
Heating: Aliquot the treated cells and heat them across a temperature gradient.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the aggregated (denatured) fraction via centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature, typically by Western blot (for a single target) or mass spectrometry (for the whole proteome).[15] The target protein will show a characteristic shift in its melting curve.[14]
Caption: The principle of ligand-induced thermal stabilization in CETSA.
Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets
AP-MS is a classic "pull-down" technique used to identify binding partners of a molecule of interest.[16][17] In this context, a modified version of the drug is used as "bait" to capture its protein targets from a cell lysate.
Causality: If Protein X binds to Drug A, it will be selectively captured when the cell lysate is passed over an affinity matrix containing immobilized Drug A.
This method is highly effective for discovering novel targets but requires careful experimental design to minimize non-specific binders.[18] The drug must be chemically modified with a linker and an affinity tag (e.g., biotin), which can sometimes alter its binding properties.
Comparison of Proteomic Approaches
| Technique | Principle | Sample Type | Key Advantage | Key Limitation | Output |
| CETSA / TPP | Ligand-induced thermal stabilization. | Intact cells, tissues, lysates. | Label-free; confirms in-situ target engagement.[13] | Less sensitive for membrane proteins; indirect. | Target(s) & Off-Target(s) |
| AP-MS | Affinity capture of binding partners. | Cell lysates. | Can identify novel targets without prior hypothesis. | Requires drug immobilization; risk of false positives.[18] | List of Potential Binders |
| HDX-MS | Ligand-induced shielding from H/D exchange. | Purified protein. | Maps the specific binding site (epitope) on the target. | Requires purified protein; complex data analysis. | Binding Site Map |
Part 3: An Integrated Strategy for Robust MoA Confirmation
Neither genetic nor proteomic approaches alone tell the whole story. The most robust MoA validations are achieved by combining these orthogonal methods to build a cohesive and self-validating narrative. A powerful strategy involves using an unbiased discovery method followed by a precise validation technique.
Caption: A synergistic workflow combining proteomics and genetics.
This integrated approach leverages the strengths of each technique. Proteomics provides an unbiased survey of the compound's interactions in a physiological context, generating high-quality hypotheses.[19][20] Genetics then provides the definitive functional test of those hypotheses, confirming that engagement with a specific target is truly responsible for the observed cellular phenotype.[5][21]
Detailed Experimental Protocol: CRISPR-Cas9 Target Validation
Objective: To determine if the knockout of Target X confers resistance to Compound Y in a human cancer cell line (e.g., HeLa).
Methodology:
-
gRNA Design and Cloning:
-
Design two independent, validated gRNAs targeting early exons of the gene for Target X to maximize the chance of a frameshift mutation.
-
Clone these gRNAs into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce HeLa cells with the lentivirus. Also, transduce a control group with a non-targeting gRNA vector.
-
-
Selection and Clonal Isolation:
-
After 48 hours, apply puromycin selection to eliminate non-transduced cells.
-
Once a stable polyclonal population is established, perform single-cell sorting into 96-well plates to isolate monoclonal colonies.
-
-
Knockout Validation:
-
Expand the monoclonal colonies. For each clone, lyse a portion of the cells.
-
Western Blot: Probe the lysate with a validated antibody against Target X. A complete absence of the band relative to the non-targeting control confirms knockout at the protein level.
-
Sanger Sequencing: For confirmed KO clones, amplify the genomic region targeted by the gRNA and sequence to identify the specific indel mutations.
-
-
Phenotypic Assay (Cell Viability):
-
Plate an equal number of validated Target X KO cells and non-targeting control cells in 96-well plates.
-
The next day, treat the cells with a 10-point, 3-fold serial dilution of Compound Y. Include a vehicle-only control.
-
Incubate for 72 hours (or a duration appropriate for the compound's effect).
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls for each cell line.
-
Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for both the control and KO cell lines. A significant increase in the IC50 for the KO line confirms that Target X is necessary for the activity of Compound Y.
-
References
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Using Proteomics to Improve the Drug Development Process. (n.d.). MetwareBio. Retrieved January 17, 2026, from [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Proteomics in Drug Discovery and Development: Targeting the Proteome. (n.d.). SciTechnol. Retrieved January 17, 2026, from [Link]
-
Proteomic methods for drug target discovery. (2008, February). PubMed. Retrieved January 17, 2026, from [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Proteomics in Drug Discovery. (2012, August 9). Journal of Applied Pharmaceutical Science. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. (2025, December 23). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Target Validation with CRISPR. (2022, October 28). Biocompare.com. Retrieved January 17, 2026, from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, October 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Proteomics in drug discovery: Challenges and opportunities. (2024, August 23). Allied Academies. Retrieved January 17, 2026, from [Link]
-
CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
-
Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Proteomics. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Genetic approach could help identify side-effects at early stages of drug development. (2016, June 6). Retrieved January 17, 2026, from [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. (2015, April). PubMed. Retrieved January 17, 2026, from [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024, December 31). Retrieved January 17, 2026, from [Link]
-
Pharmacogenomics. (2024, November 13). Genomics and Your Health - CDC. Retrieved January 17, 2026, from [Link]
-
Affinity Purification-Mass Spectrometry. (n.d.). Beijing Biotech Co., Ltd. - 百泰派克生物科技. Retrieved January 17, 2026, from [Link]
-
Affinity purification-mass spectrometry (AP-MS). (n.d.). Proteomics Class Notes - Fiveable. Retrieved January 17, 2026, from [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018, December 12). Retrieved January 17, 2026, from [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Pharmacogenomics: A Genetic Approach to Drug Development and Therapy. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Pharmacogenomics: mechanisms of action. (2019, July 9). Genomics Education Programme. Retrieved January 17, 2026, from [Link]
-
How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to experimentally validate drug-target interactions? (2012, December 17). ResearchGate. Retrieved January 17, 2026, from [Link]
-
MDC Connects: Target Validation and Efficacy. (2020, August 6). YouTube. Retrieved January 17, 2026, from [Link]
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020, August 21). PMC. Retrieved January 17, 2026, from [Link]
Sources
- 1. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 10. Mass Spectrometry Proteomics: A Key to Faster Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 17. Affinity Purification - Mass Spectrometry | Beijing Biotech Co., Ltd. [en.biotech-pack.com]
- 18. fiveable.me [fiveable.me]
- 19. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 20. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selectscience.net [selectscience.net]
A Comparative Guide to the Efficacy of Pyrazole-Based Compounds in Modern Therapeutics
Sources
- 1. The international index of erectile function (IIEF): a multidimensional scale for assessment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. onclive.com [onclive.com]
- 4. Estimating the HIV Incidence Rate – Recent and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. browardurologycenter.com [browardurologycenter.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] The use and reporting of WOMAC in the assessment of the benefit of physical therapies for the pain of osteoarthritis of the knee: findings from a systematic review of clinical trials. | Semantic Scholar [semanticscholar.org]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The International Index of Erectile Function (IIEF): Essential Facts You Should Know [sprypt.com]
- 11. What WOMAC pain score should make a patient eligible for a trial in knee osteoarthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Modern Management of Splenomegaly in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use and reporting of WOMAC in the assessment of the benefit of physical therapies for the pain of osteoarthritis of the knee: findings from a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Characterization of a Vaginal Film Containing Dapivirine, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimation of HIV-1 Incidence Using a Testing History-Based Method; Analysis From the Population-Based HIV Impact Assessment Survey Data in 12 African Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV incidence | Indicator Registry [indicatorregistry.unaids.org]
- 18. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. baus.org.uk [baus.org.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
This document provides a detailed, procedural guide for the safe and compliant disposal of ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. As a specialized heterocyclic compound, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is built on the foundational principles of chemical waste management and infers a precautionary hazard profile based on its structural moieties.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole and pyrrolidine derivatives, alongside general principles of laboratory chemical waste management established by regulatory bodies.[1] It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
Hazard Assessment and Precautionary Profile
To ensure the highest margin of safety, the hazard profile for this compound has been inferred from its constituent chemical groups: a pyrazole core, a pyrrolidine ring, and a phenyl group. Pyrazole derivatives are known to exhibit a range of biological activities and potential hazards, including toxicity and irritation.[2][3][4] Pyrrolidine is classified as a flammable and corrosive liquid that can cause skin and eye damage.[5][6][7][8][9]
Based on this analysis, this compound should be handled as a hazardous substance with the following presumed characteristics:
| Hazard Category | Inferred Finding & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. Structurally related pyrazoles are classified as acutely toxic.[2][10] | [2][10] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation/damage. Both pyrazole and pyrrolidine derivatives are known irritants.[2][8][10][11] | [2][8][10][11] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. This is a common property of complex organic compounds.[10][12] | [10][12] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. Many heterocyclic compounds are not readily biodegradable.[1][2] | [1][2] |
| Hazardous Combustion Products | Combustion will produce toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] | [7] |
Required Personal Protective Equipment (PPE): Before handling the compound or its waste, personnel must wear:
-
Standard laboratory coat
-
Nitrile gloves (or other chemically resistant gloves)
Core Disposal Principles & Regulatory Framework
The disposal of this chemical is governed by strict regulations to prevent harm to human health and the environment. The United States Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management.[13][14]
The following disposal methods are strictly prohibited:
-
Do NOT dispose of down the drain. This can introduce active chemical compounds into aquatic ecosystems and interfere with wastewater treatment processes.[15][16]
-
Do NOT dispose of in regular trash. This can expose waste handlers to hazardous chemicals and lead to environmental contamination.[15][17]
-
Do NOT dispose of by evaporation in a fume hood. This releases vapors into the atmosphere and does not constitute proper disposal.[16][17]
All waste containing this compound must be collected, labeled, and stored as hazardous chemical waste for pickup and disposal by a licensed professional waste management company.[1][18]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing waste generated from this compound.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.
-
Action: Collect waste streams containing this compound in dedicated containers.
-
Causality: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent violent reactions or the generation of toxic gases.[15][16] Keep pyrazole-based waste separate from incompatible materials.
Step 2: Waste Collection and Containerization
All waste must be collected in appropriate, well-maintained containers.[19]
-
Solid Waste:
-
Collect unadulterated compound, contaminated personal protective equipment (e.g., gloves), or contaminated lab supplies (e.g., weigh paper, spatulas) in a clearly labeled, sealable, and chemically compatible solid waste container.[1] A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly rinse any "empty" containers that held the pure compound three times with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container.[15] Subsequent rinses may also need to be collected depending on institutional policy.
-
After triple-rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous solid waste (e.g., in a designated glass disposal box).[15][17]
-
Step 3: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.[18][19]
-
Action: As soon as the first drop of waste is added to a container, affix a completed hazardous waste label from your institution's EHS department.
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[18]
-
The full chemical name: "this compound" . Do not use abbreviations.[15]
-
An accurate list of all chemical constituents in the container, including solvents, with their approximate percentages.[15]
-
Clear indication of the associated hazards (e.g., "Toxic," "Irritant").[1][18]
-
Step 4: Waste Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[16][18]
-
Location: The SAA must be under the direct control of laboratory personnel. Waste should not be moved between different labs or SAAs.[18][19]
-
Container Management: Keep waste containers securely closed except when actively adding waste.[15][16] This prevents the release of vapors and protects the container's contents.
-
Inspections: Regularly inspect the SAA (e.g., weekly) for any signs of container degradation, leaks, or spills.[13][16]
Step 5: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS department for the removal of the waste.
-
Action: Once a waste container is full, or before it exceeds your institution's storage time limits, submit a chemical waste pickup request through the EHS-provided system.[15][19]
-
Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[20] The most common and recommended disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[1][12][18]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process.
Caption: Disposal workflow for this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Proper Disposal of Disuprazole: A Guide for Labor
- PYRROLIDINE. CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET - Pyrrolidine. (2024). Fisher Scientific.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Pyrazole SDS, 288-13-1 Safety D
- Pyrazole 98 288-13-1. Sigma-Aldrich.
- Pyrrolidine - Hazard Summary. New Jersey Department of Health.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Environmental Sample Disposal Inform
- SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- PYRROLIDINE FOR SYNTHESIS - Safety D
- Frequent Questions About Managing Hazardous Waste at Academic Labor
- SAFETY DATA SHEET - T7641. (2025). Sigma-Aldrich.
- Pyrazole | C3H4N2 | CID 1048. PubChem - NIH.
- GHS Hazardous Chemical Inform
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth.
- ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem - NIH.
- SAFETY DATA SHEET - 1-Phenyl-3-carbethoxy-5-pyrazolone. Pfaltz & Bauer.
- Pyrazole | 288-13-1. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole | 288-13-1 [chemicalbook.com]
- 5. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. vumc.org [vumc.org]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Hazard Assessment: A Precautionary Approach
Ethyl 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a complex heterocyclic compound. In the absence of specific toxicological data, a risk assessment must be conducted based on its structural components.
-
Pyrazole Moiety : Pyrazole and its derivatives are known to exhibit a range of biological activities. Some pyrazole-based compounds are classified as harmful if swallowed, skin irritants, and serious eye irritants.[1][2][3] They may also cause respiratory tract irritation.[3] Long-term exposure to some pyrazoles has been associated with liver damage in animal studies.
-
Pyrrole Moiety : The pyrrole ring is another key structural feature. Pyrrole itself is considered a hazardous substance.[4] It can be toxic if ingested, harmful if inhaled, and poses a risk of serious eye damage.[4] It can also act as a central nervous system depressant and may cause skin irritation through defatting action.[4]
-
Overall Assessment : Given the combined potential hazards of the pyrazole and pyrrole structures, this compound must be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity upon ingestion or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Item | Specifications & Rationale |
| Eye Protection | Chemical splash goggles are required at all times. For operations with a higher risk of splashes or aerosols, a face shield should be worn in addition to goggles.[5][6][7][8][9] |
| Hand Protection | Nitrile gloves are the standard for handling most organic chemicals and should be used.[10][11] Given the lack of specific permeation data, double-gloving is recommended, especially for prolonged handling. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat is required.[7] It should be fully buttoned with sleeves rolled down to provide maximum skin coverage. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn.[11] Sandals, open-toed shoes, and porous footwear are strictly prohibited in the laboratory. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] |
Operational Procedures: A Step-by-Step Guide to Safe Handling
Adherence to strict operational protocols is crucial for minimizing risk. The following workflow outlines the key stages of handling this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of the target compound.
Detailed Steps:
-
Preparation :
-
Don PPE : Before entering the laboratory, ensure all required PPE is worn correctly.
-
Fume Hood Verification : Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Material Gathering : Assemble all necessary equipment, solvents, and reagents within the fume hood to minimize movement in and out of the workspace.
-
-
Handling :
-
Weighing : When weighing the solid compound, use an anti-static weigh boat or weighing paper within the fume hood to prevent dispersal of fine particles.
-
Dissolution : Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction : All reactions should be conducted in a closed or well-contained apparatus within the fume hood.
-
-
Cleanup and Disposal :
-
Quenching and Work-up : Any quenching or work-up procedures should be performed with caution, anticipating potential exothermic reactions.
-
Waste Segregation : Diligently segregate waste into appropriate, clearly labeled containers. Halogenated and non-halogenated organic waste must be kept separate.[10][11]
-
Disposal : Dispose of all waste, including contaminated consumables like gloves and weigh boats, in designated hazardous waste containers.[12][13] Never pour organic waste down the drain.[10][13]
-
Decontamination : Thoroughly decontaminate the work area and all glassware after use.
-
Emergency Procedures: Planning for the Unexpected
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, use an appropriate absorbent material, collect the waste in a sealed container, and dispose of it as hazardous waste. |
Disposal Plan: A Lifecycle Approach
The lifecycle of the chemical does not end when the experiment is complete. A robust disposal plan is a critical component of laboratory safety and environmental responsibility.
Disposal Workflow
Caption: Decision workflow for the proper disposal of waste.
-
Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Liquid Waste : Solutions containing the compound should be disposed of in the appropriate organic liquid waste container (halogenated or non-halogenated).
-
Aqueous Waste : Aqueous layers from extractions that may contain trace amounts of the compound should be treated as hazardous aqueous waste.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as solid hazardous waste.
-
Empty Containers : "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
-
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). PubMed. Retrieved January 17, 2026, from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved January 17, 2026, from [Link]
-
Describe the procedures required to safely handle and dispose of organic substances. (n.d.). EasyChem Australia. Retrieved January 17, 2026, from [Link]
-
Toxicity and metabolism of pyrrolizidine alkaloids. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). NIH. Retrieved January 17, 2026, from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 17, 2026, from [Link]
-
ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. Retrieved January 17, 2026, from [Link]
-
Pyrazole. (n.d.). Haz-Map. Retrieved January 17, 2026, from [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved January 17, 2026, from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved January 17, 2026, from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved January 17, 2026, from [Link]
-
Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet. (2025, September 3). Angene Chemical. Retrieved January 17, 2026, from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. easychem.com.au [easychem.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
